FAM azide, 6-isomer
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3-azidopropyl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O6/c25-28-27-9-1-8-26-22(31)13-2-5-16-19(10-13)24(34-23(16)32)17-6-3-14(29)11-20(17)33-21-12-15(30)4-7-18(21)24/h2-7,10-12,29-30H,1,8-9H2,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDJGCPZDAATOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCCN=[N+]=[N-])C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to FAM Azide 6-Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
FAM azide 6-isomer, also known as 6-Carboxyfluorescein azide, is a high-performance, green fluorescent probe widely utilized in life sciences research and drug development.[1] As a derivative of fluorescein, it possesses excellent spectral properties, including a high quantum yield, making it a robust tool for the fluorescent labeling of biomolecules.[1][2] Its key feature is the terminal azide group, which enables its use in bioorthogonal "click chemistry" reactions, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4] This reaction allows for the precise and stable covalent labeling of alkyne-modified biomolecules, such as proteins, nucleic acids, and glycans, even in complex biological systems. This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols for FAM azide 6-isomer.
Core Properties of FAM Azide 6-Isomer
FAM azide 6-isomer is a xanthene-based dye characterized by its bright green fluorescence and high photostability. The "6-isomer" designation refers to the attachment point of the carboxyfluorescein to the azido-containing linker. It is crucial to use the pure 6-isomer for consistent labeling and to avoid the chromatographic separation issues that can arise with mixtures of 5- and 6-isomers.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for FAM azide 6-isomer is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | C₂₄H₁₈N₄O₆ | |
| Molecular Weight | 458.42 g/mol | |
| CAS Number | 1386385-76-7 | |
| Excitation Maximum (λex) | ~494-496 nm | |
| Emission Maximum (λem) | ~516-520 nm | |
| Molar Extinction Coefficient (ε) | ~75,000 - 83,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.9 | |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, alcohols) | |
| Storage Conditions | -20°C, protected from light |
Key Applications in Research and Drug Development
The versatility of FAM azide 6-isomer makes it a valuable tool across various scientific disciplines.
-
Bioconjugation: It is widely used for the stable and specific labeling of DNA, RNA, proteins, and carbohydrates.
-
Drug Discovery & Cellular Imaging: Its bright and stable fluorescence is ideal for live-cell imaging, high-content screening, and tracking the localization and trafficking of biomolecules.
-
Diagnostics & Biosensing: It is integral to the development of fluorescence-based assays and biosensors.
Experimental Protocols
The following are detailed methodologies for common applications of FAM azide 6-isomer.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Proteins
This protocol describes the labeling of an alkyne-modified protein with FAM azide 6-isomer.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
FAM azide 6-isomer (10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (50 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand (50 mM stock in water)
-
Sodium ascorbate (100 mM stock in water, freshly prepared)
-
Size-exclusion chromatography column for purification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-10 µM) with FAM azide 6-isomer (final concentration 10-100 µM).
-
Catalyst Preparation: In a separate tube, premix CuSO₄ and THPTA at a 1:5 molar ratio.
-
Reaction Initiation: Add the CuSO₄/THPTA mixture to the protein/azide solution to a final CuSO₄ concentration of 1 mM.
-
Reduction: Initiate the click reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the FAM-labeled protein from excess reagents using a size-exclusion chromatography column.
Labeling of Alkyne-Modified DNA
This protocol outlines the labeling of an alkyne-containing oligonucleotide.
Materials:
-
Alkyne-modified oligonucleotide
-
FAM azide 6-isomer (10 mM stock in DMSO)
-
Copper(II)-TBTA complex (10 mM stock in 55% DMSO)
-
Sodium Ascorbate (5 mM stock in water, freshly prepared)
-
Triethylammonium acetate buffer (2 M, pH 7.0)
-
DMSO
-
Acetone (for precipitation)
Procedure:
-
Oligonucleotide Preparation: Dissolve the alkyne-modified oligonucleotide in water in a pressure-tight vial.
-
Buffering: Add 2M triethylammonium acetate buffer, pH 7.0, to a final concentration of 0.2 M.
-
Reagent Addition: Add DMSO, followed by the FAM azide 6-isomer stock solution. Vortex to mix.
-
Reduction: Add the freshly prepared sodium ascorbate solution and vortex briefly.
-
Degassing: Bubble an inert gas (e.g., argon or nitrogen) through the solution for 30 seconds to remove oxygen.
-
Catalyst Addition: Add the Copper(II)-TBTA stock solution. Flush the vial with inert gas and cap tightly.
-
Incubation: Vortex the mixture thoroughly. If precipitation occurs, heat the vial at 80°C for 3 minutes and vortex again. Incubate at room temperature overnight.
-
Purification: Precipitate the labeled oligonucleotide by adding at least a 4-fold volume of acetone and incubating at -20°C for 20 minutes. Centrifuge to pellet the DNA, wash with acetone, and dry the pellet. The conjugate can be further purified by HPLC or PAGE.
Visualizations: Workflows and Signaling Pathways
To illustrate the utility of FAM azide 6-isomer, the following diagrams depict a general experimental workflow and a conceptual signaling pathway that can be investigated using this fluorescent probe.
Caption: General workflow for labeling a biomolecule with FAM azide 6-isomer via CuAAC.
Caption: Conceptual pathway for tracking GPCR trafficking using FAM azide 6-isomer.
Photostability and Comparison with Other Dyes
FAM azide 6-isomer exhibits good photostability, making it suitable for various imaging applications. However, for demanding applications requiring prolonged or intense light exposure, such as super-resolution microscopy, other dyes like Alexa Fluor 488 may offer superior photostability. While FAM provides a high quantum yield and is a cost-effective choice, Alexa Fluor 488 is also less sensitive to pH changes. The choice between these dyes will depend on the specific experimental requirements, including the imaging modality, duration, and the need for quantitative fluorescence measurements in environments with potential pH fluctuations.
Troubleshooting Common Issues in Labeling Reactions
| Issue | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient click reaction | Ensure the sodium ascorbate solution is freshly prepared. Degas the reaction mixture to remove oxygen, which can oxidize Cu(I). Optimize the concentration of the catalyst and ligand. |
| Precipitation of the dye | If using a high concentration of the azide, consider using a water-soluble version or increasing the amount of organic co-solvent (e.g., DMSO). | |
| High Background Signal | Non-specific binding of the dye | Ensure thorough purification of the labeled biomolecule to remove all unconjugated dye. Include adequate washing steps in cell-based assays. |
| Aggregation of the labeled protein | Perform labeling and purification in the presence of a non-ionic detergent (e.g., 0.1% Tween-20). | |
| Photobleaching during Imaging | Excessive light exposure | Reduce laser power and/or exposure time. Use an anti-fade mounting medium for fixed samples. |
Conclusion
FAM azide 6-isomer is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its bright green fluorescence, high quantum yield, and reactivity in click chemistry reactions make it an excellent choice for a wide range of applications in research and drug development. By understanding its properties and following optimized experimental protocols, researchers can effectively utilize this probe to gain valuable insights into complex biological processes.
References
An In-Depth Technical Guide to 6-Carboxyfluorescein Azide: Core Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Carboxyfluorescein azide, commonly known as 6-FAM azide, is a vital fluorescent probe in modern biochemical and pharmaceutical research. As a derivative of fluorescein, it possesses excellent photophysical properties, including a high quantum yield and strong absorption in the visible spectrum. The incorporation of an azide moiety makes it a prime reagent for bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This reaction's high efficiency, specificity, and biocompatibility have established 6-FAM azide as an indispensable tool for the fluorescent labeling of a wide array of biomolecules, including nucleic acids, proteins, and carbohydrates. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and visualizations of key reaction pathways and workflows.
Core Chemical and Physical Properties
6-Carboxyfluorescein azide is a yellow to orange solid that is soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol.[1][2][][4] Proper storage is crucial for maintaining its integrity; it should be stored at -20°C in the dark.[1] The quantitative data regarding its properties are summarized in the table below.
| Property | Value | References |
| Alternate Names | 6-FAM azide, Fluorescein Azide | |
| Molecular Formula | C₂₄H₁₈N₄O₆ | |
| Molecular Weight | 458.43 g/mol | |
| CAS Number | 1386385-76-7 | |
| Physical State | Yellow to orange solid | |
| Excitation Maximum (λex) | 493-496 nm | |
| Emission Maximum (λem) | 516-520 nm | |
| Molar Extinction Coefficient (ε) | 75,000 - 83,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.9 | |
| Purity | ≥ 95% (HPLC) | |
| Solubility | DMSO, DMF, Methanol | |
| Storage Conditions | -20°C, protect from light |
Reaction Mechanism and Experimental Workflows
The primary application of 6-carboxyfluorescein azide is its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction forms a stable triazole linkage between the azide group on the 6-FAM molecule and a terminal alkyne on a target biomolecule.
A typical experimental workflow for labeling a biomolecule, such as a protein or an oligonucleotide, involves the preparation of the biomolecule with a terminal alkyne, followed by the click reaction with 6-FAM azide in the presence of a copper(I) catalyst.
References
An In-Depth Technical Guide to the Fluorescence Spectrum and Applications of FAM Azide 6-Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent properties of 6-Carboxyfluorescein (FAM) azide, 6-isomer, a widely utilized fluorescent probe in biological research. It details the spectral characteristics, experimental protocols for their determination, and its application in a key experimental workflow.
Core Photophysical Properties of 6-FAM Azide
6-FAM azide is a derivative of fluorescein, one of the most common fluorophores in life sciences. The 6-isomer designation specifies the attachment point of the carboxamide linker terminating in an azide group, which is crucial for its use in "click chemistry" reactions. Its bright green fluorescence and high quantum yield make it an excellent choice for labeling and detecting biomolecules.
Quantitative Spectral Data
The key photophysical parameters of 6-FAM azide (6-isomer) are summarized in the table below. These values are critical for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and interpreting results.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | 492 - 496 nm | [1][2][3][4][5] |
| Emission Maximum (λem) | 516 - 520 nm | |
| Molar Extinction Coefficient (ε) | 74,000 - 83,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.9 - 0.93 | |
| Recommended pH Range | 7.5 - 8.5 |
Note: The exact spectral values can be influenced by the solvent, pH, and conjugation to a biomolecule.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and application of fluorescent probes. Below are protocols for determining the key photophysical properties of 6-FAM azide and for its use in a common cell-based assay.
Protocol 1: Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It is determined using the Beer-Lambert law.
Materials:
-
6-FAM azide, 6-isomer
-
High-purity solvent (e.g., DMSO, DMF, or an appropriate aqueous buffer like PBS at pH > 8)
-
UV-Vis spectrophotometer
-
Calibrated quartz cuvettes (1 cm path length)
-
Analytical balance and volumetric flasks
Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of 6-FAM azide and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution. The concentrations should be chosen such that the absorbance values at the λmax fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Measure Absorbance: For each dilution, measure the absorbance spectrum using the spectrophotometer. Use the same solvent as a blank reference.
-
Identify λmax: Determine the wavelength of maximum absorbance (λmax) from the spectra.
-
Plot Data: Plot the absorbance at λmax against the concentration of 6-FAM azide for each dilution.
-
Calculate Extinction Coefficient: The data should yield a straight line passing through the origin. The slope of this line is the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration in mol/L, and l is the path length in cm.
Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.
Materials:
-
6-FAM azide, 6-isomer solution
-
Fluorescence standard with known quantum yield (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95)
-
UV-Vis spectrophotometer and a spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (must be the same for the sample and the standard)
Procedure:
-
Prepare Solutions: Prepare a series of dilute solutions of both the 6-FAM azide and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.
-
Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Emission: Record the fluorescence emission spectrum for each solution using the spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Calculate Quantum Yield: The quantum yield of the 6-FAM azide (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
'sample' refers to the 6-FAM azide and 'std' refers to the standard.
-
Protocol 3: EdU Cell Proliferation Assay using Click Chemistry
6-FAM azide is frequently used to detect cell proliferation in the EdU (5-ethynyl-2'-deoxyuridine) assay. EdU, a thymidine analog, is incorporated into newly synthesized DNA. The alkyne group of EdU is then detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with 6-FAM azide.
Materials:
-
Cells of interest
-
Cell culture medium and supplements
-
EdU solution (e.g., 10 mM in DMSO)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click reaction cocktail components:
-
6-FAM azide, 6-isomer (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) solution
-
Reducing agent (e.g., Sodium Ascorbate, freshly prepared)
-
-
Wash buffer (e.g., PBS with 3% BSA)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture and EdU Labeling:
-
Plate cells at the desired density and allow them to adhere.
-
Treat cells with EdU at a final concentration of 10-20 µM in the culture medium and incubate for a period that allows for DNA replication (e.g., 2 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix the components in the following order: reaction buffer, CuSO₄, 6-FAM azide, and finally, the sodium ascorbate solution to initiate the reaction.
-
Remove the permeabilization buffer and add the click reaction cocktail to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells twice with PBS containing 3% BSA.
-
Stain the nuclei with DAPI for 5-10 minutes.
-
Wash the cells a final time with PBS.
-
-
Imaging:
-
Mount the coverslip on a microscope slide.
-
Image the cells using a fluorescence microscope with appropriate filter sets for DAPI (blue channel) and FAM (green channel). EdU-positive, proliferating cells will exhibit green fluorescence in their nuclei.
-
Visualizations
Experimental Workflow: EdU Cell Proliferation Assay
The following diagram illustrates the key steps in the EdU cell proliferation assay, from labeling to detection with 6-FAM azide.
Caption: Workflow for detecting cell proliferation using EdU incorporation and 6-FAM azide click chemistry.
Signaling Pathway: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This diagram illustrates the chemical principle behind the detection of EdU with 6-FAM azide. The copper(I) catalyst facilitates the covalent linkage between the alkyne on EdU and the azide on the FAM dye.
Caption: The catalytic cycle of the CuAAC reaction for labeling EdU-containing DNA with 6-FAM azide.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. lumiprobe.com [lumiprobe.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. US5245551A - Method of determining extinction coefficient of fluorescent dye and protein concentration of dye-protein conjugate - Google Patents [patents.google.com]
6-FAM Azide: A Technical Guide to its Photophysical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 6-Carboxyfluorescein (6-FAM) azide, a widely utilized fluorescent probe in biological research and drug development. This document details its core photophysical properties, provides experimental protocols for its application, and illustrates key workflows using diagrammatic representations.
Core Photophysical and Chemical Properties
6-FAM azide is a derivative of fluorescein, a bright, green-fluorescent dye, that has been modified with an azide group. This functionalization allows for its covalent attachment to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] Its high fluorescent quantum yield and photostability make it a reliable choice for a variety of applications, including bioconjugation, cellular imaging, and diagnostics.[3] The photophysical properties of 6-FAM are known to be sensitive to pH, a factor that should be considered in experimental design.[1][4]
The key photophysical and chemical characteristics of 6-FAM azide are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Excitation Maximum (λex) | 494 - 496 nm | |
| Emission Maximum (λem) | 516 - 520 nm | |
| Extinction Coefficient (ε) | 75,000 - 83,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.9 - 0.93 | |
| Molecular Formula | C₂₄H₁₈N₄O₆ | |
| Molecular Weight | ~458.4 g/mol | |
| Solubility | DMSO, DMF, MeOH | |
| Purity | ≥ 90% (HPLC) | |
| Appearance | Yellow to orange solid |
Experimental Protocols
6-FAM azide is a versatile tool for fluorescently labeling a wide range of biomolecules, including DNA, RNA, proteins, and carbohydrates. The following sections provide detailed methodologies for its use in common experimental applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biomolecule Labeling
This protocol describes a general procedure for labeling an alkyne-modified biomolecule with 6-FAM azide.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, DNA)
-
6-FAM azide
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Triethylammonium acetate buffer (or other appropriate reaction buffer)
-
DMSO or DMF for dissolving the dye
-
Purification system appropriate for the biomolecule (e.g., size-exclusion chromatography, ethanol precipitation)
Procedure:
-
Preparation of Reagents:
-
Dissolve the alkyne-modified biomolecule in an appropriate aqueous buffer.
-
Prepare a stock solution of 6-FAM azide (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Prepare fresh stock solutions of copper(II) sulfate (e.g., 10 mM in water) and sodium ascorbate (e.g., 100 mM in water).
-
-
Labeling Reaction:
-
In a reaction vessel, combine the alkyne-modified biomolecule and 6-FAM azide. The molar ratio will need to be optimized for the specific application.
-
Add the copper(II) sulfate solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The ascorbate reduces Cu(II) to the catalytic Cu(I) species.
-
Incubate the reaction at room temperature, protected from light, for 1-4 hours. The reaction time may require optimization.
-
-
Purification:
-
Following the incubation, purify the 6-FAM-labeled biomolecule from excess reagents.
-
For proteins, size-exclusion chromatography is a common method.
-
For DNA, ethanol precipitation can be used.
-
-
Analysis:
-
Confirm successful labeling by measuring the absorbance and fluorescence of the purified product.
-
Flow Cytometry for Analysis of Labeled Cells
This protocol provides a general workflow for analyzing cells labeled with 6-FAM azide using flow cytometry, for example, in cell proliferation assays using EdU (5-ethynyl-2'-deoxyuridine).
Materials:
-
Cells metabolically labeled with an alkyne-containing molecule (e.g., EdU)
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., saponin-based buffer)
-
Click chemistry reaction cocktail:
-
6-FAM azide
-
Copper(II) sulfate
-
Sodium ascorbate
-
Reaction buffer
-
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest and wash the cells that have been metabolically labeled.
-
Resuspend the cells in PBS.
-
-
Fixation and Permeabilization:
-
Fix the cells by incubating them in fixation buffer.
-
Wash the cells and then resuspend them in permeabilization buffer to allow entry of the click chemistry reagents.
-
-
Click Reaction:
-
Prepare the click reaction cocktail containing 6-FAM azide, copper(II) sulfate, and sodium ascorbate in a reaction buffer.
-
Resuspend the permeabilized cells in the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Staining (Optional):
-
Wash the cells with FACS buffer to remove unreacted click chemistry reagents.
-
If desired, perform additional staining, such as for DNA content with propidium iodide.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in FACS buffer.
-
Analyze the cells on a flow cytometer equipped with a 488 nm laser for excitation and appropriate filters for detecting the green fluorescence of 6-FAM.
-
Signaling Pathways and Applications
While 6-FAM azide itself is not part of a signaling pathway, it is a critical tool for visualizing and quantifying molecules that are. For instance, in cell proliferation assays, 6-FAM azide is used to detect the incorporation of EdU into newly synthesized DNA, providing a direct measure of S-phase progression in the cell cycle. This allows researchers to study the effects of various stimuli or drugs on cell division, a fundamental process in many signaling pathways related to growth, development, and cancer.
The general principle involves introducing a bioorthogonally functionalized molecule (containing an alkyne group) that participates in a specific cellular process. The subsequent labeling with 6-FAM azide via click chemistry allows for the visualization and quantification of that process.
References
Synthesis of 6-Carboxyfluorescein Azide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 6-carboxyfluorescein azide (6-FAM-azide), a vital fluorescent probe for bioorthogonal labeling applications. This document details the synthetic pathway, experimental protocols, and key characterization data to assist researchers in the successful preparation and application of this important compound.
Introduction
6-Carboxyfluorescein azide, commonly known as 6-FAM-azide, is a derivative of the highly fluorescent dye, fluorescein. The presence of a terminal azide group allows for its covalent attachment to alkyne-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry". Its bright green fluorescence, with excitation and emission maxima around 494 nm and 520 nm respectively, makes it an ideal tool for a wide range of applications in molecular biology, drug discovery, and diagnostics.[1][2]
Synthetic Pathway Overview
The synthesis of 6-carboxyfluorescein azide is a two-step process:
-
Synthesis of 6-Carboxyfluorescein: This initial step involves the condensation of resorcinol with 4-carboxyphthalic anhydride (trimellitic anhydride) in the presence of an acid catalyst. This reaction typically yields a mixture of the 5- and 6-isomers of carboxyfluorescein, which can be separated.[3]
-
Conversion to 6-Carboxyfluorescein Azide: The carboxylic acid moiety of the purified 6-carboxyfluorescein is then activated and coupled with an amino-azide linker, typically 3-azidopropan-1-amine, to form the final azide-functionalized product.[2][4]
Experimental Protocols
Synthesis of 6-Carboxyfluorescein (Mixture of 5- and 6-isomers)
This protocol is adapted from established methods for the synthesis of carboxyfluorescein.
Materials:
-
Resorcinol
-
4-Carboxyphthalic anhydride (Trimellitic anhydride)
-
Methanesulfonic acid or Zinc Bromide
-
Hydrochloric acid (1N)
-
Deionized water
Procedure:
-
A homogenous mixture of 4-carboxyphthalic anhydride (1 equivalent), resorcinol (2 equivalents), and methanesulfonic acid (as solvent and catalyst) is prepared in a round-bottom flask equipped with a reflux condenser. Alternatively, zinc bromide (1.5 equivalents) can be used as a catalyst.
-
The reaction mixture is heated to 85°C (with methanesulfonic acid) or 180°C (with zinc bromide) and stirred for a specified time (e.g., 80 minutes for the zinc bromide method).
-
After cooling to room temperature, the mixture is poured into ice-cold 1N hydrochloric acid.
-
The resulting suspension is heated to reflux for 1 hour and then filtered while hot.
-
The collected solid is washed with 1N hydrochloric acid, refluxed again for 1 hour, and filtered.
-
The crude product, a mixture of 5- and 6-carboxyfluorescein, is collected and dried under vacuum. The typical yield for the crude mixture is around 49%.
Purification of 6-Carboxyfluorescein:
The separation of the 5- and 6-isomers can be achieved by fractional recrystallization from a methanol/hexane or ethanol/hexane solvent system.
Synthesis of 6-Carboxyfluorescein Azide
This protocol is based on standard carbodiimide-mediated amide coupling reactions.
Materials:
-
6-Carboxyfluorescein (pure 6-isomer)
-
3-Azidopropan-1-amine hydrochloride (or the free base)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 6-carboxyfluorescein (1 equivalent) in anhydrous DMF or DMSO.
-
Add EDC (1.2 equivalents) and NHS or HOBt (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid.
-
In a separate flask, dissolve 3-azidopropan-1-amine hydrochloride (1.5 equivalents) in anhydrous DMF and add DIPEA (2 equivalents) to neutralize the salt and generate the free amine.
-
Add the solution of 3-azidopropan-1-amine to the activated 6-carboxyfluorescein solution.
-
Stir the reaction mixture at room temperature overnight, protected from light.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 6-carboxyfluorescein azide.
Data Presentation
Physicochemical Properties of 6-Carboxyfluorescein Azide
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₈N₄O₆ | |
| Molecular Weight | 458.43 g/mol | |
| Appearance | Yellow to orange solid | |
| Solubility | Soluble in DMF, DMSO, and alcohols | |
| Purity | ≥95% (by HPLC) |
Spectroscopic Properties of 6-Carboxyfluorescein Azide
| Property | Value | Reference |
| Absorption Maximum (λabs) | 494 nm | |
| Emission Maximum (λem) | 520 nm | |
| Molar Extinction Coefficient (ε) | ~75,000 - 83,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.9 |
Mandatory Visualizations
Synthetic Pathway of 6-Carboxyfluorescein Azide
Caption: Overall synthetic scheme for 6-carboxyfluorescein azide.
Experimental Workflow for the Synthesis of 6-Carboxyfluorescein Azide
Caption: Step-by-step experimental workflow for the synthesis.
Logical Relationship of Reagents in Amide Coupling
Caption: Reagent interactions in the amide coupling step.
References
Unveiling the Mechanism and Application of 6-FAM Azide: A Technical Guide for Researchers
An in-depth exploration of the fluorescent probe, 6-carboxyfluorescein (FAM) azide 6-isomer, this guide details its core mechanism of action, provides quantitative data for experimental design, and offers comprehensive protocols for its application in bioconjugation and cellular imaging.
Core Mechanism: Bioorthogonal Labeling via Click Chemistry
The primary mechanism of action of 6-FAM azide is not pharmacological but rather its function as a highly efficient fluorescent reporter molecule in bioorthogonal "click chemistry" reactions.[1][2] This chemistry allows for the precise and stable attachment of the bright green fluorescein dye to a wide array of biomolecules without interfering with their native biological functions.[2][3] The azide group (N3) on the 6-FAM molecule is the key functional moiety that enables it to participate in these specific ligation reactions.
The two main types of click chemistry reactions involving 6-FAM azide are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and widely used reaction involves the formation of a stable triazole linkage between the terminal azide group of 6-FAM azide and a terminal alkyne-modified biomolecule.[4] The reaction is catalyzed by copper(I) ions, which significantly accelerate the rate of cycloaddition. This method is highly efficient and specific, resulting in high yields of the labeled product.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of copper catalysts in living systems, SPAAC was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), incorporated into the biomolecule of interest. The inherent ring strain of the cyclooctyne readily reacts with the azide group of 6-FAM azide to form a stable triazole without the need for a metal catalyst. This makes SPAAC an ideal choice for live-cell imaging and in vivo studies.
The bio-orthogonal nature of these reactions ensures that the 6-FAM azide reacts selectively with its alkyne partner, avoiding side reactions with other functional groups present in complex biological samples. This specificity leads to a high signal-to-noise ratio in imaging and detection experiments.
Quantitative Data for Experimental Design
The selection of a fluorophore is critically dependent on its photophysical properties. The following table summarizes the key quantitative characteristics of 6-FAM azide to aid in experimental setup and data interpretation.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~494-496 nm | |
| Emission Maximum (λem) | ~516-520 nm | |
| Extinction Coefficient (ε) | ~75,000 - 83,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.9 | |
| Molecular Weight | 458.43 g/mol | |
| Purity | ≥95% |
Key Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core reaction mechanisms and a typical experimental workflow for biomolecule labeling using 6-FAM azide.
Experimental Protocols
The following are generalized protocols for the labeling of proteins and for cellular imaging using 6-FAM azide via CuAAC. These should be optimized for the specific biomolecule and experimental system.
Protein Labeling with 6-FAM Azide via CuAAC
This protocol describes the labeling of a protein that has been engineered to contain an alkyne-bearing unnatural amino acid.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
6-FAM Azide
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Size-exclusion chromatography column (e.g., PD-10) for purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve 6-FAM azide in DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM solution of CuSO4 in water.
-
Prepare a 50 mM solution of THPTA in water.
-
Freshly prepare a 1 M solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.
-
Add the 6-FAM azide stock solution to a final concentration of 100-500 µM (a 10-50 fold molar excess over the protein).
-
Prepare the catalyst premix: Combine the CuSO4 and THPTA stock solutions in a 1:5 molar ratio (e.g., 1 µL of 50 mM CuSO4 and 5 µL of 50 mM THPTA). Vortex briefly.
-
Add the catalyst premix to the reaction mixture to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Remove the excess unreacted 6-FAM azide and catalyst components by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Collect the fractions containing the labeled protein.
-
-
Analysis:
-
Confirm labeling by measuring the fluorescence of the purified protein using a fluorometer (Ex/Em: ~495/520 nm).
-
Analyze the labeled protein by SDS-PAGE and in-gel fluorescence scanning to confirm covalent attachment and assess purity.
-
Cellular Imaging of Alkyne-Labeled Biomolecules
This protocol outlines the detection of biomolecules that have been metabolically labeled with an alkyne-containing precursor in cultured cells.
Materials:
-
Cells cultured on coverslips, metabolically labeled with an alkyne-containing substrate (e.g., 5-ethynyl-2'-deoxyuridine (EdU) for DNA or an alkyne-modified amino acid for proteins)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail components (or individual reagents as above)
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency on coverslips.
-
Incubate the cells with the alkyne-containing metabolic label for a duration appropriate to label the biomolecule of interest.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume:
-
438 µL PBS
-
10 µL 50 mM CuSO4
-
2.5 µL 10 mM 6-FAM azide stock
-
50 µL 1 M Sodium Ascorbate
-
-
Remove the PBS from the coverslips and add enough click reaction cocktail to cover the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash the cells three times with PBS.
-
If desired, counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the labeled cells using a fluorescence microscope with appropriate filter sets for FAM (e.g., a standard FITC filter set). The 6-FAM signal will indicate the location of the alkyne-labeled biomolecules.
-
References
An In-depth Technical Guide to Click Chemistry with 6-FAM Azide
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the principles and applications of click chemistry, with a specific focus on the use of 6-Carboxyfluorescein (6-FAM) Azide. It covers the core mechanisms, provides detailed experimental protocols, presents quantitative data for practical application, and illustrates key concepts through diagrams.
Introduction to Click Chemistry and 6-FAM Azide
Click Chemistry refers to a class of chemical reactions that are modular, high-yielding, and generate minimal byproducts.[1][2] The philosophy behind it, introduced by K. Barry Sharpless, emphasizes simplicity and reliability, allowing for the efficient joining of two molecular components.[2][3] The most prominent examples are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), both of which form a stable triazole linkage.[1] These reactions are bio-orthogonal, meaning their components are inert within complex biological systems, enabling precise chemical modifications of biomolecules.
6-FAM Azide (6-Carboxyfluorescein Azide) is a derivative of the widely-used green fluorescent dye, fluorescein. It is functionalized with an azide group, making it an ideal "click-ready" reagent for labeling alkyne-modified biomolecules. Its bright, stable fluorescence, high quantum yield, and photostability make it a preferred choice for a multitude of applications, including bioconjugation, cellular imaging, and diagnostics.
Core Mechanisms of Azide-Alkyne Click Chemistry
The versatility of 6-FAM azide lies in its ability to participate in two primary types of click chemistry reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the classic "click" reaction, involving the cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species. This reaction is highly efficient and regioselective, exclusively forming the 1,4-disubstituted 1,2,3-triazole product. The copper(I) catalyst accelerates the reaction rate by up to 10⁸ compared to the uncatalyzed version. In practice, the active Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate. To prevent copper-mediated damage to sensitive biomolecules and enhance reaction efficiency, a stabilizing ligand like THPTA or TBTA is typically included.
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the cytotoxicity associated with copper catalysts in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction does not require a metal catalyst. Instead, it utilizes a cyclooctyne, a highly strained alkyne, which readily reacts with an azide. The driving force is the release of ring strain energy as the cyclooctyne forms a stable triazole linkage. The reaction is bio-orthogonal and proceeds efficiently at physiological temperatures, making it ideal for live-cell imaging and in vivo applications. The choice of cyclooctyne (e.g., DBCO, DIBO, BCN) significantly impacts the reaction kinetics.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Quantitative Data for 6-FAM Azide
Successful experimental design requires an understanding of the key properties of the reagents involved.
Table 1: Spectroscopic Properties of 6-FAM Azide
This table summarizes the key spectral characteristics of 6-FAM azide, essential for fluorescence-based detection and imaging.
| Property | Value | Reference(s) |
| Excitation Maximum (λabs) | ~493-496 nm | |
| Emission Maximum (λem) | ~517-520 nm | |
| Molar Extinction Coefficient (ε) | ~74,000-83,000 L·mol⁻¹·cm⁻¹ | |
| Fluorescence Quantum Yield | ~0.93 | |
| Recommended Quencher | BHQ-1 |
Table 2: Comparative Reaction Kinetics
Reaction rates are critical for planning incubation times and choosing the appropriate click chemistry method. SPAAC kinetics are highly dependent on the structure of the cyclooctyne.
| Reaction Type | Reagents | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Reference(s) |
| CuAAC | Azide + Terminal Alkyne | 10 to 10⁴ | Aqueous, with Cu(I) | |
| SPAAC | Benzyl Azide + DIBO | 0.17 | Not specified | |
| SPAAC | Benzyl Azide + DIFO | 0.076 | Not specified | |
| SPAAC | Benzyl Azide + BCN | 0.14 | Not specified | |
| SPAAC | Tetra-fluorinated aromatic azide + DBCO | 3.60 | Not specified |
Note: The rate of CuAAC is highly dependent on catalyst and ligand concentrations. SPAAC rates are shown for benzyl azide as a model; rates with 6-FAM azide are expected to be similar.
Experimental Protocols
The following protocols provide detailed methodologies for common applications of 6-FAM azide in click chemistry.
Protocol 1: CuAAC Labeling of an Alkyne-Modified Oligonucleotide
This protocol describes a general procedure for labeling an alkyne-modified DNA or RNA oligonucleotide with 6-FAM azide.
Materials:
-
Alkyne-modified oligonucleotide
-
6-FAM Azide (e.g., 10 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄) (e.g., 20 mM stock in nuclease-free water)
-
THPTA ligand (e.g., 100 mM stock in nuclease-free water)
-
Sodium Ascorbate (e.g., 300 mM stock in nuclease-free water, prepare fresh )
-
Nuclease-free water and buffers (e.g., PBS)
Procedure:
-
Oligonucleotide Preparation: Dissolve the alkyne-modified oligonucleotide in nuclease-free water or buffer to a desired final concentration (e.g., 100 µM).
-
Reagent Addition: In a microcentrifuge tube, combine the following in order:
-
The alkyne-oligonucleotide solution.
-
6-FAM Azide stock solution to a final concentration of 4-50 fold molar excess over the oligo.
-
THPTA stock solution (final concentration should be 5x that of CuSO₄).
-
CuSO₄ stock solution (a final concentration of 0.10 mM to 1 mM is common).
-
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction (final concentration of ~1-5 mM). Vortex briefly to mix.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Purification: Purify the labeled oligonucleotide to remove excess dye and reagents. This can be achieved via ethanol precipitation, size-exclusion chromatography, or using a specialized purification cartridge like a Glen-Pak™ cartridge.
Caption: Experimental workflow for CuAAC labeling of an oligonucleotide.
Protocol 2: SPAAC Labeling of Glycans in Live Cells
This protocol outlines the metabolic labeling of cellular glycans with an azide-modified sugar, followed by fluorescent tagging with a DBCO-functionalized 6-FAM derivative via SPAAC.
Materials:
-
Adherent mammalian cells (e.g., HeLa) in culture.
-
Complete cell culture medium.
-
Azide-modified sugar (e.g., Peracetylated N-azidoacetylmannosamine, Ac₄ManNAz).
-
DBCO-functionalized 6-FAM (e.g., 10 mM stock in DMSO).
-
Phosphate-buffered saline (PBS).
-
Nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope.
Procedure:
-
Metabolic Labeling:
-
Culture cells to desired confluency.
-
Replace the standard medium with a medium containing an optimized concentration of Ac₄ManNAz.
-
Incubate the cells for 24-48 hours under standard culture conditions (37°C, 5% CO₂) to allow metabolic incorporation of the azide sugar into cell-surface glycans.
-
-
SPAAC Reaction:
-
Prepare a solution of DBCO-6-FAM in pre-warmed complete culture medium to a final concentration of 20-50 µM.
-
Wash the cells twice with warm PBS to remove unincorporated azide sugar.
-
Add the DBCO-6-FAM solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.
-
-
Washing and Staining:
-
Wash the cells three times with warm PBS to remove unreacted DBCO-6-FAM probe.
-
If desired, stain the nuclei by incubating with a DAPI or Hoechst solution for 10-15 minutes.
-
Wash once more with PBS.
-
-
Imaging:
-
Replace the PBS with an appropriate imaging medium.
-
Visualize the fluorescently labeled cells using a fluorescence microscope with standard FITC/GFP filter sets.
-
Caption: Workflow for live-cell labeling using metabolic incorporation and SPAAC.
Applications in Research and Drug Development
The conjugation of 6-FAM azide to biomolecules enables a wide array of applications across various scientific fields.
-
Bioconjugation: The primary use is the stable labeling of DNA, RNA, proteins, and carbohydrates. This is fundamental for creating fluorescent probes for various assays.
-
Drug Discovery & Cellular Imaging: 6-FAM click chemistry supports live-cell fluorescence microscopy and high-content screening. It allows for the visualization of metabolic processes, protein trafficking, and drug-target engagement in real-time.
-
Diagnostics & Biosensing: It is integral to the development of fluorescence-based assays, biosensors, and molecular diagnostics tools, such as fluorescently labeled primers for qPCR.
-
Proteomics: In combination with metabolic labeling (e.g., with azidohomoalanine), it allows for the specific detection and quantification of newly synthesized proteins.
References
Navigating the Handling of 6-FAM Azide: An In-depth Technical Guide to Storage and Stability
For researchers, scientists, and drug development professionals, the precise and reliable performance of fluorescent probes is paramount. 6-Carboxyfluorescein (6-FAM) azide, a key reagent in bioconjugation and click chemistry, is no exception. Its efficacy is intrinsically linked to its chemical integrity, which is influenced by storage conditions and inherent stability. This guide provides a comprehensive overview of the storage and stability of FAM azide 6-isomer, offering detailed experimental protocols and data-driven recommendations to ensure its optimal use in research and development.
Recommended Storage and Handling
Proper storage is the first line of defense in preserving the quality of 6-FAM azide. Both the solid form and solutions in organic solvents require specific conditions to minimize degradation.
General Handling Guidelines
Due to the azide functional group, 6-FAM azide should be handled with appropriate safety precautions. Organic azides can be energetic compounds, and while 6-FAM azide has a relatively high carbon-to-nitrogen ratio, contributing to its stability, it is prudent to avoid exposure to excessive heat, friction, or shock. Use non-metal spatulas for handling the solid material.
| Parameter | Solid 6-FAM Azide | 6-FAM Azide in Solution |
| Storage Temperature | -20°C is the most commonly recommended storage temperature for long-term stability.[1][2][3][4] Some suppliers also indicate storage at 4°C is acceptable for the solid. | For stock solutions, -20°C is recommended for mid-term storage (up to a month), and -80°C is advised for long-term storage (up to 6 months).[5] |
| Light Exposure | Protect from light. Fluorescein derivatives are susceptible to photobleaching. | All solutions should be stored in amber vials or wrapped in foil to prevent photodegradation. |
| Moisture | Store in a desiccated environment. | Use anhydrous solvents, such as dry DMSO or DMF, for reconstitution. |
| Shipping Conditions | Typically shipped at ambient temperature for short durations. | Not applicable. |
| Shelf Life | Up to 24 months when stored correctly at -20°C in the dark. One supplier suggests a shelf life of 12 months. | One month at -20°C and up to six months at -80°C. |
Stability Profile of 6-FAM Azide
The stability of 6-FAM azide is influenced by several factors, including temperature, light, and chemical environment. Understanding these factors is crucial for designing experiments and interpreting results.
Thermal Stability
Photostability
Fluorescein and its derivatives are known to be susceptible to photobleaching upon prolonged exposure to light. This process involves the irreversible photochemical alteration of the fluorophore, leading to a loss of fluorescence. Therefore, it is critical to minimize the exposure of 6-FAM azide, both in its solid form and in solution, to direct light. Experiments involving this probe should be conducted with care to protect samples from excessive illumination.
Chemical Stability
The chemical environment can also impact the stability of 6-FAM azide. The fluorescein core is known to be sensitive to pH changes, which can affect its fluorescent properties. Additionally, the azide group can undergo reactions with various reagents. It is important to avoid strong reducing agents, which can convert the azide to an amine.
A known degradation pathway for carboxyfluorescein involves a reaction with primary amines, such as methylamine, under certain conditions, which can lead to the formation of a non-fluorescent lactam. While this has been observed during the deprotection of FAM-labeled oligonucleotides, it highlights a potential chemical incompatibility.
Experimental Protocols for Stability Assessment
To ensure the quality and performance of 6-FAM azide, particularly for critical applications, it may be necessary to perform in-house stability testing. The following are detailed methodologies for key experiments.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the intact 6-FAM azide from its potential degradation products.
Instrumentation:
-
HPLC system with a photodiode array (PDA) or UV-Vis detector and a fluorescence detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient:
-
A linear gradient from 5% to 95% B over 20 minutes.
Flow Rate:
-
1.0 mL/min
Detection:
-
UV-Vis: Monitoring at the absorbance maximum of 6-FAM (approximately 494 nm).
-
Fluorescence: Excitation at 494 nm and emission at 520 nm.
Sample Preparation:
-
Prepare a stock solution of 6-FAM azide in DMSO (e.g., 1 mg/mL).
-
Dilute the stock solution with the initial mobile phase composition for injection.
Analysis:
-
Inject the sample and monitor the chromatogram for the appearance of new peaks, which would indicate degradation products. The purity of the main peak can be calculated based on the peak area relative to the total peak area.
Forced Degradation Studies
Forced degradation studies are performed to intentionally degrade the sample under various stress conditions to understand its degradation pathways and to confirm that the analytical method is stability-indicating.
Stress Conditions:
-
Acid Hydrolysis: Incubate a solution of 6-FAM azide in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of 6-FAM azide in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of 6-FAM azide with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid 6-FAM azide to 80°C for 48 hours.
-
Photodegradation: Expose a solution of 6-FAM azide to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.
After exposure to each stress condition, the samples are analyzed by the stability-indicating HPLC method to assess the extent of degradation and the profile of degradation products.
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide quantitative data on the thermal stability of 6-FAM azide.
DSC Protocol:
-
Accurately weigh 2-5 mg of 6-FAM azide into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to identify melting points and decomposition exotherms.
TGA Protocol:
-
Accurately weigh 5-10 mg of 6-FAM azide into a TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature to determine the onset of decomposition.
Conclusion
The stability and proper storage of FAM azide 6-isomer are critical for its successful application in research and development. By adhering to the recommended storage conditions of -20°C in a dark, desiccated environment, researchers can significantly extend the shelf life and maintain the high purity of this fluorescent probe. For applications requiring stringent quality control, the implementation of the detailed experimental protocols for stability-indicating HPLC, forced degradation studies, and thermal analysis will provide a comprehensive understanding of the molecule's stability profile, ensuring the reliability and reproducibility of experimental results.
References
- 1. Quality by design paradigm for optimization of green stability indicating HPLC method for concomitant determination of fluorescein and benoxinate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. pharmtech.com [pharmtech.com]
- 4. 6-FAM-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 5. Quality by design paradigm for optimization of green stability indicating HPLC method for concomitant determination of fluorescein and benoxinate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-FAM Azide: Principles, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Carboxyfluorescein azide (6-FAM azide) is a highly versatile, green fluorescent probe widely utilized in biological research for the specific labeling of biomolecules. Its core utility lies in its azide functional group, which facilitates its covalent attachment to alkyne-modified molecules through a highly efficient and bioorthogonal reaction known as "click chemistry". This technical guide provides a comprehensive overview of the properties of 6-FAM azide, detailed experimental protocols for its application, and insights into its use for studying complex biological processes.
Core Properties of 6-FAM Azide
6-FAM azide is a derivative of fluorescein, one of the most common fluorophores in life sciences. Its chemical and spectroscopic properties make it an ideal choice for a variety of fluorescence-based detection methods.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for 6-FAM azide is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₂₄H₁₈N₄O₆ | [1][2] |
| Molecular Weight | 458.43 g/mol | [1][2][3] |
| CAS Number | 1386385-76-7 | |
| Appearance | Yellow to orange solid | |
| Solubility | DMSO, DMF, MeOH | |
| Excitation Maximum (λex) | ~496 nm | |
| Emission Maximum (λem) | ~516 nm | |
| Molar Extinction Coefficient (ε) | ~83,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.9 | |
| Storage Conditions | -20°C, protected from light |
Principles of "Click Chemistry" Labeling
The primary application of 6-FAM azide is in "click chemistry," a term that describes reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and aqueous environments. The two main types of click chemistry reactions involving azides are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is the most widely used form of click chemistry. It involves the reaction between an azide (like 6-FAM azide) and a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for labeling biomolecules in complex mixtures.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative to CuAAC. This reaction utilizes a strained cyclooctyne, which reacts spontaneously with an azide without the need for a catalyst. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for labeling molecules in living cells and organisms.
Experimental Protocols
The following sections provide detailed methodologies for common applications of 6-FAM azide.
Protocol 1: Labeling of Alkyne-Modified Oligonucleotides via CuAAC
This protocol describes the labeling of an alkyne-modified oligonucleotide with 6-FAM azide using a copper(I) catalyst.
Materials:
-
Alkyne-modified oligonucleotide
-
6-FAM azide
-
Nuclease-free water
-
Anhydrous DMSO
-
Copper(II) sulfate (CuSO₄)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand
-
Sodium ascorbate
-
Triethylammonium acetate (TEAA) buffer (for HPLC purification)
-
Acetonitrile (for HPLC purification)
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
Prepare a 10 mM stock solution of 6-FAM azide in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.
-
Prepare a 100 mM stock solution of THPTA ligand in nuclease-free water or TBTA in a DMSO/t-butanol mixture.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in nuclease-free water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified oligonucleotide, 6-FAM azide (typically 1.5 to 3-fold molar excess over the oligonucleotide), and THPTA/TBTA ligand.
-
Add the CuSO₄ stock solution to the mixture and vortex briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
The labeled oligonucleotide can be purified from unreacted reagents using methods such as ethanol precipitation followed by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Monitor the elution at both 260 nm (for the oligonucleotide) and ~496 nm (for the 6-FAM dye) to identify the labeled product.
-
Protocol 2: EdU Cell Proliferation Assay
This protocol outlines the detection of cell proliferation by incorporating 5-ethynyl-2'-deoxyuridine (EdU) into newly synthesized DNA, followed by a click reaction with 6-FAM azide.
Materials:
-
Cells cultured on coverslips or in plates
-
5-ethynyl-2'-deoxyuridine (EdU)
-
Fixation solution (e.g., 3.7% formaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction cocktail:
-
Copper(II) sulfate (CuSO₄)
-
6-FAM azide
-
Sodium ascorbate
-
Reaction buffer (e.g., Tris-buffered saline)
-
-
Wash buffer (e.g., PBS with 3% BSA)
-
Nuclear counterstain (e.g., DAPI)
Procedure:
-
EdU Labeling:
-
Add EdU to the cell culture medium at a final concentration of 10-20 µM.
-
Incubate the cells for a desired period (e.g., 1-2 hours) to allow for EdU incorporation into replicating DNA.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash the cells twice with wash buffer.
-
Permeabilize the cells with permeabilization solution for 20 minutes at room temperature.
-
Wash the cells twice with wash buffer.
-
-
Click Reaction:
-
Prepare the click reaction cocktail by adding CuSO₄, 6-FAM azide, and freshly prepared sodium ascorbate to the reaction buffer.
-
Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Wash the cells with wash buffer.
-
If desired, counterstain the nuclei with DAPI.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filter sets for 6-FAM (green fluorescence) and the nuclear counterstain (blue fluorescence).
-
Advanced Applications: Probing Biological Pathways
Beyond general biomolecule labeling, 6-FAM azide, in conjunction with metabolic labeling strategies, enables the investigation of complex biological processes.
Visualizing Protein Glycosylation
Glycosylation is a critical post-translational modification involved in numerous signaling pathways. By metabolically incorporating azide-modified sugars (e.g., N-azidoacetylgalactosamine, GalNAz) into cellular glycans, researchers can subsequently label these glycans with 6-FAM azide via click chemistry. This allows for the visualization of glycosylated proteins and the study of their roles in cellular processes.
Tracking Nascent RNA
The synthesis and turnover of RNA are fundamental to gene expression. By feeding cells azide-modified nucleosides, which are incorporated into newly transcribed RNA, it is possible to label and track nascent RNA populations. Subsequent reaction with 6-FAM azide allows for the visualization and quantification of newly synthesized RNA, providing insights into transcriptional regulation and RNA stability.
Conclusion
6-FAM azide is a powerful and versatile tool for researchers across various disciplines. Its bright fluorescence and the high efficiency of click chemistry enable the precise and sensitive labeling of a wide array of biomolecules. The experimental protocols provided in this guide offer a starting point for the successful application of 6-FAM azide in research, from routine biomolecule conjugation to advanced studies of cellular pathways. As bioorthogonal chemistry continues to evolve, the applications of reagents like 6-FAM azide will undoubtedly expand, offering new avenues to explore the intricate workings of biological systems.
References
Technical Guide: Solubility and Application of FAM Azide (6-Isomer) in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 6-isomer FAM (Carboxyfluorescein) azide in Dimethyl Sulfoxide (DMSO). It includes quantitative solubility data, detailed experimental protocols for its dissolution and use in common bioconjugation techniques, and a visual representation of the experimental workflow.
Executive Summary
6-isomer FAM azide is a widely utilized fluorescent probe in bioorthogonal chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. Its solubility in appropriate solvents is critical for successful experimental outcomes. DMSO is a common and effective solvent for dissolving FAM azide. This guide consolidates available data on its solubility limits and provides standardized protocols for its preparation and use.
Solubility of 6-FAM Azide in DMSO
6-FAM azide exhibits excellent solubility in polar organic solvents, including DMSO, DMF, and alcohols[1][2][3][4][5]. This makes DMSO a preferred solvent for preparing stock solutions for subsequent use in aqueous reaction buffers.
Quantitative Solubility Data
The following table summarizes the reported solubility of 6-FAM azide in DMSO.
| Parameter | Value | Notes | Source(s) |
| Maximum Reported Solubility | 100 mg/mL | Equivalent to 218.14 mM. Requires ultrasonic agitation. The use of new, anhydrous DMSO is recommended as its hygroscopic nature can impact solubility. | |
| Common Stock Concentration | 10 mM | Routinely prepared and commercially available, indicating good stability and solubility at this concentration. |
Factors Influencing Solubility
Several factors can influence the dissolution of 6-FAM azide in DMSO:
-
Purity of DMSO: The hygroscopic nature of DMSO means it can absorb water from the atmosphere. The presence of water can affect the solubility of solutes. It is highly recommended to use new, unopened, anhydrous DMSO for preparing stock solutions.
-
Temperature: While many protocols are performed at room temperature, gentle warming and sonication can aid in the dissolution of the solid material, especially at higher concentrations.
-
Agitation: Vigorous vortexing or sonication is often necessary to fully dissolve the compound, particularly when preparing concentrated stock solutions.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and use of 6-FAM azide solutions in DMSO for typical bioconjugation experiments.
Preparation of a 10 mM 6-FAM Azide Stock Solution in DMSO
This protocol describes the preparation of a standard 10 mM stock solution, which is suitable for most click chemistry applications.
Materials:
-
6-FAM azide, 6-isomer (solid)
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Weighing: Accurately weigh a specific mass of 6-FAM azide. For example, to prepare a 1 mL solution, weigh out approximately 4.58 mg of 6-FAM azide (Molecular Weight: ~458.42 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the solid 6-FAM azide. To prepare a 10 mM solution from 1 mg of the compound, add 218 µL of DMSO. A helpful calculator for preparing stock solutions of various concentrations is often provided by suppliers.
-
Dissolution: Vortex the mixture thoroughly until the solid is completely dissolved. If dissolution is slow, gentle warming or brief sonication can be applied.
-
Storage: Store the resulting stock solution at -20°C, protected from light. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
General Protocol for Copper-Catalyzed Click Chemistry Labeling
This protocol outlines a general workflow for labeling an alkyne-modified biomolecule (e.g., an oligonucleotide) with 6-FAM azide.
Materials:
-
10 mM 6-FAM azide in DMSO (from Protocol 3.1)
-
Alkyne-modified biomolecule
-
Copper(II) sulfate (CuSO₄) solution
-
Reducing agent solution (e.g., Sodium Ascorbate)
-
Copper ligand (e.g., THPTA or TBTA) solution
-
Reaction buffer (e.g., PBS or triethylammonium acetate buffer)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer.
-
Add the 10 mM 6-FAM azide stock solution in DMSO. The final concentration of DMSO in the reaction mixture is typically around 50%.
-
Add the copper ligand solution.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).
-
Vortex the reaction mixture gently and incubate at room temperature, protected from light, for 30-60 minutes.
-
Purify the labeled biomolecule using standard methods such as ethanol precipitation or chromatography.
Visualized Experimental Workflow
The following diagram illustrates the key steps in a typical click chemistry labeling experiment using 6-FAM azide.
Caption: Workflow for biomolecule labeling using 6-FAM azide via click chemistry.
Conclusion
6-isomer FAM azide is readily soluble in DMSO, with concentrations of 10 mM being standard for stock solutions. The high solubility and established protocols for its use in click chemistry make it a reliable and versatile tool for fluorescently labeling a wide range of biomolecules in research and development. Adherence to proper solvent handling and storage conditions will ensure the integrity and reactivity of the compound for consistent experimental results.
References
Methodological & Application
Application Notes and Protocols for 6-FAM Azide Labeling of Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. 6-carboxyfluorescein (6-FAM) is a widely used fluorescent dye that emits in the green spectrum, making it compatible with a variety of common fluorescence detection instruments.[1][2][3] This document provides a detailed protocol for the labeling of alkyne-modified oligonucleotides with 6-FAM azide using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[4][5] This method is highly efficient, specific, and proceeds under mild conditions, ensuring the integrity of the oligonucleotide.
The CuAAC reaction forms a stable triazole linkage between the 6-FAM azide and an alkyne-modified oligonucleotide. This bioorthogonal reaction does not interfere with the functional groups present in nucleic acids, resulting in a high yield of the desired labeled product. Applications for 6-FAM labeled oligonucleotides are extensive and include quantitative PCR (qPCR) probes, fluorescence in situ hybridization (FISH) probes, DNA sequencing primers, and components of FRET-based assays.
Quantitative Data Summary
The following table summarizes key quantitative data for the 6-FAM azide labeling protocol and the properties of the resulting labeled oligonucleotides.
| Parameter | Value | Reference |
| 6-FAM Spectroscopic Properties | ||
| Excitation Maximum (λex) | ~492 - 495 nm | |
| Emission Maximum (λem) | ~517 - 520 nm | |
| Molar Extinction Coefficient (ε) | ~75,000 - 83,010 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | ~0.9 | |
| Reaction Parameters | ||
| Reaction Time | 1 hour to overnight | |
| Reaction Temperature | Room Temperature | |
| Oligonucleotide Concentration | 250 µM (example) | |
| 6-FAM Azide Concentration | 750 µM (example, 3-fold excess) | |
| Copper (II) Sulfate Concentration | 0.1 - 0.25 mM | |
| Sodium Ascorbate Concentration | 5 mM | |
| Ligand (e.g., THPTA/BTTAA) to Copper Ratio | 5:1 | |
| Purification and Analysis | ||
| Post-Purification Purity (Glen-Pak) | Up to 99% | |
| Post-Purification Purity (HPLC) | High Purity |
Experimental Workflow
The overall workflow for 6-FAM azide labeling of an alkyne-modified oligonucleotide is depicted below. This process begins with the preparation of reagents, followed by the click chemistry reaction, purification of the labeled oligonucleotide, and finally, analysis of the product.
Caption: Workflow for 6-FAM azide labeling of oligonucleotides.
Experimental Protocol
This protocol details the copper-catalyzed click chemistry reaction to label an alkyne-modified oligonucleotide with 6-FAM azide.
Materials
-
Alkyne-modified oligonucleotide
-
6-FAM azide (e.g., from a commercial supplier)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as the copper ligand
-
Sodium L-ascorbate
-
Dimethyl sulfoxide (DMSO)
-
Nuclease-free water
-
Buffer (e.g., Triethylammonium acetate (TEAA) or Phosphate-Buffered Saline (PBS))
-
Purification supplies (e.g., ethanol and sodium chloride for precipitation, or HPLC columns and solvents, or Glen-Pak™ cartridges)
Equipment
-
Microcentrifuge
-
Vortexer
-
Spectrophotometer (e.g., NanoDrop)
-
HPLC system (for purification and analysis)
-
Mass spectrometer (for analysis)
Reagent Preparation
-
Alkyne-Oligonucleotide Stock Solution: Dissolve the alkyne-modified oligonucleotide in nuclease-free water or buffer to a final concentration of 1 mM.
-
6-FAM Azide Stock Solution: Dissolve the 6-FAM azide in DMSO to a final concentration of 10 mM.
-
Copper(II) Sulfate/Ligand Solution (0.1 M): Prepare a premixed solution of copper(II) sulfate and the chosen ligand (e.g., THPTA) in nuclease-free water. The final concentration of each component should be 0.1 M.
-
Sodium Ascorbate Solution (0.1 M): Freshly prepare a 0.1 M solution of sodium L-ascorbate in nuclease-free water. Do not vortex vigorously; instead, flick the tube to dissolve.
Labeling Reaction Procedure
The following reaction is for a 30 µL total volume, which can be scaled as needed.
-
In a microcentrifuge tube, combine the following reagents in the specified order:
-
6 µL of 1 mM alkyne-modified oligonucleotide (final concentration: 200 µM)
-
18 µL of nuclease-free water or buffer
-
3 µL of 10 mM 6-FAM azide solution (final concentration: 1 mM)
-
-
Vortex the mixture gently.
-
Add 1.5 µL of the 0.1 M copper(II) sulfate/ligand solution (final concentration: 5 mM).
-
Add 1.5 µL of the freshly prepared 0.1 M sodium ascorbate solution (final concentration: 5 mM).
-
Vortex the reaction mixture briefly and then protect it from light.
-
Incubate the reaction at room temperature for 1 hour. For potentially higher yields, the incubation can be extended overnight.
Purification of the Labeled Oligonucleotide
Purification is a critical step to remove unreacted 6-FAM azide, the catalyst, and any unlabeled oligonucleotide.
Ethanol Precipitation (Basic Purification)
-
To the 30 µL reaction mixture, add 3 µL of 3 M NaCl.
-
Add 90 µL of cold absolute ethanol.
-
Mix well and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 12,000 x g) for 30 minutes.
-
Carefully decant the supernatant.
-
Wash the pellet with 100 µL of cold 70% ethanol and centrifuge again for 10 minutes.
-
Remove the supernatant and air-dry the pellet.
-
Resuspend the labeled oligonucleotide in a desired volume of nuclease-free water or buffer.
Glen-Pak™ Cartridge Purification
For a more robust purification, especially for DMT-on oligonucleotides, Glen-Pak™ cartridges can be used.
-
Dilute the deprotected oligonucleotide with an equal volume of 100 mg/mL NaCl.
-
Load the mixture onto a pre-prepared Glen-Pak™ DNA purification cartridge.
-
Wash the cartridge with 2 mL of salt wash solution, followed by 2 mL of 2% trifluoroacetic acid (TFA), and then 3 mL of deionized water.
-
Elute the purified oligonucleotide with 1 mL of 50% acetonitrile in water containing 0.5% ammonium hydroxide.
-
Dry the eluent and reconstitute the labeled oligonucleotide in a suitable buffer.
Ion-Pair Reversed-Phase HPLC (High-Purity Purification)
For the highest purity, ion-pair reversed-phase HPLC is recommended. This method can effectively separate the labeled oligonucleotide from unlabeled species and other reaction components. The specific gradient and mobile phases will depend on the oligonucleotide sequence and length.
Analysis and Quality Control
The purity and identity of the 6-FAM labeled oligonucleotide should be confirmed.
-
HPLC Analysis: Analytical ion-pair reversed-phase HPLC can be used to assess the purity of the final product. The labeled oligonucleotide will have a different retention time compared to the unlabeled starting material.
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the labeled oligonucleotide, verifying the successful conjugation of the 6-FAM moiety.
-
UV-Vis Spectroscopy: The concentration and labeling efficiency can be determined by measuring the absorbance at 260 nm (for the oligonucleotide) and ~495 nm (for 6-FAM).
Signaling Pathway and Application Visualization
6-FAM labeled oligonucleotides are key reagents in various molecular biology techniques. The diagram below illustrates their use in a common application: TaqMan qPCR for gene expression analysis.
References
Application Notes and Protocols: Utilizing 6-FAM Azide (6-Isomer) for Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of proteins in complex biological systems. 6-Carboxyfluorescein (6-FAM) is a widely used green fluorescent dye, and its azide derivative, 6-FAM azide (6-isomer), provides a powerful tool for site-specific protein modification through "click chemistry". This bioorthogonal reaction allows for the covalent attachment of the FAM fluorophore to a protein of interest with high efficiency and specificity under mild conditions.
6-FAM azide can be conjugated to proteins containing a bioorthogonal alkyne handle via two primary click chemistry pathways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] CuAAC reactions are known for their high yields and rapid kinetics, catalyzed by a copper(I) species.[2] SPAAC, on the other hand, is a copper-free alternative that utilizes a strained cyclooctyne, making it particularly suitable for applications in living cells where copper toxicity is a concern.[3][]
These application notes provide detailed protocols for the conjugation of 6-FAM azide to alkyne-modified proteins using both CuAAC and SPAAC methodologies.
Properties of 6-FAM Azide (6-Isomer)
The selection of a fluorophore is critical for successful fluorescence-based experiments. 6-FAM azide offers excellent photophysical properties for reliable detection.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₁₈N₄O₆ | [5] |
| Molecular Weight | 458.42 g/mol | |
| Maximum Excitation (λex) | ~494-496 nm | |
| Maximum Emission (λem) | ~516-520 nm | |
| Extinction Coefficient (ε) | ~75,000 - 83,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.9 | |
| Appearance | Yellowish crystals | |
| Solubility | Soluble in polar organic solvents (DMSO, DMF) |
Experimental Workflows and Signaling Pathways
Chemical Structure of 6-FAM Azide (6-Isomer)
Caption: Chemical structure of 6-FAM Azide (6-Isomer).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
Caption: Workflow for CuAAC protein conjugation.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction
Caption: Workflow for SPAAC protein conjugation.
Experimental Protocols
Materials and Reagents
-
6-FAM Azide (6-isomer)
-
Alkyne-modified protein of interest (or cyclooctyne-modified for SPAAC)
-
Copper(II) sulfate (CuSO₄) (for CuAAC)
-
Sodium Ascorbate (for CuAAC)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) (for CuAAC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography columns (e.g., PD-10) for purification
-
Deionized water
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted for the conjugation of 6-FAM azide to a protein containing a terminal alkyne.
1. Preparation of Stock Solutions:
-
6-FAM Azide: Prepare a 10 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light.
-
Alkyne-Modified Protein: Prepare a solution of the protein in PBS at a concentration of 1-10 mg/mL.
-
Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.
-
THPTA Ligand: Prepare a 200 mM stock solution in deionized water.
-
Sodium Ascorbate: Freshly prepare a 100 mM stock solution in deionized water immediately before use.
2. CuAAC Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in the specified order:
-
Alkyne-modified protein solution.
-
6-FAM azide stock solution (a 4 to 10-fold molar excess over the protein is recommended).
-
Mix CuSO₄ and THPTA in a 1:2 molar ratio and let it stand for a few minutes to form the complex. Add this complex to the reaction mixture.
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction (final concentration of ~5 mM).
-
-
The final concentration of the copper catalyst can be in the range of 0.1 to 1 mM.
3. Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
4. Purification:
-
Remove the excess unconjugated 6-FAM azide and copper catalyst by size-exclusion chromatography (e.g., using a PD-10 desalting column) equilibrated with PBS.
-
Collect the protein-containing fractions. The successful conjugation will be indicated by a visible yellow-green color in the protein fraction.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free conjugation of 6-FAM azide to a protein containing a strained alkyne (e.g., DBCO or BCN).
1. Preparation of Stock Solutions:
-
6-FAM Azide: Prepare a 10 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light.
-
Cyclooctyne-Modified Protein: Prepare a solution of the protein in PBS at a concentration of 1-10 mg/mL.
2. SPAAC Reaction Setup:
-
In a microcentrifuge tube, add the cyclooctyne-modified protein solution.
-
Add the 6-FAM azide stock solution. A 2 to 5-fold molar excess of the azide is typically sufficient.
-
Gently mix the solution.
3. Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature or 37°C, protected from light. Reaction times may need to be optimized depending on the specific cyclooctyne used.
4. Purification:
-
Purify the FAM-labeled protein from excess unconjugated 6-FAM azide using size-exclusion chromatography as described in the CuAAC protocol.
Characterization of FAM-Labeled Proteins
Following conjugation and purification, it is essential to characterize the labeled protein.
-
Spectroscopic Analysis: Measure the absorbance of the purified protein conjugate at 280 nm (for protein concentration) and 494 nm (for FAM concentration). The degree of labeling can be calculated using the Beer-Lambert law with the respective extinction coefficients.
-
SDS-PAGE Analysis: Run the labeled protein on an SDS-PAGE gel and visualize the fluorescence using a gel imager with the appropriate filter set for FAM. This will confirm that the fluorescence is associated with the protein of the correct molecular weight.
-
Mass Spectrometry: For a more precise determination of the degree of labeling, the molecular weight of the conjugated protein can be determined by mass spectrometry.
-
Functional Assays: It is crucial to perform functional assays to ensure that the labeling process has not adversely affected the biological activity of the protein.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency (CuAAC) | Inactive copper catalyst | Use freshly prepared sodium ascorbate. Ensure the ligand is present to stabilize the Cu(I) state. |
| Inaccessible alkyne group on the protein | Denature and refold the protein if possible, or try a longer linker on the alkyne modification. | |
| Protein Precipitation | High concentration of organic solvent (DMSO) | Keep the final concentration of DMSO in the reaction mixture below 10% (v/v). |
| Copper-induced aggregation (CuAAC) | Optimize the copper and ligand concentrations. Use a water-soluble ligand like THPTA. | |
| High Background Fluorescence | Incomplete removal of unconjugated FAM azide | Ensure thorough purification, for example, by performing a second round of size-exclusion chromatography. |
| Loss of Protein Activity | Oxidation of the protein (CuAAC) | Degas buffers and perform the reaction under an inert atmosphere. Include a radical scavenger like aminoguanidine. |
| Modification of a critical amino acid residue | If possible, introduce the alkyne at a site known to be non-essential for function. |
Conclusion
6-FAM azide (6-isomer) is a versatile and highly efficient fluorescent probe for protein conjugation via click chemistry. The choice between CuAAC and SPAAC will depend on the specific experimental requirements, with CuAAC offering faster kinetics and SPAAC providing a copper-free alternative for live-cell applications. By following the detailed protocols and considering the characterization and troubleshooting guidelines provided, researchers can successfully label their proteins of interest for a wide range of downstream applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 6-FAM Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful and versatile bioorthogonal ligation reaction. Its high efficiency, specificity, and compatibility with a wide range of biomolecules have made it an invaluable tool in chemical biology, drug discovery, and materials science. This document provides detailed application notes and protocols for the use of 6-carboxyfluorescein (6-FAM) azide in CuAAC reactions. 6-FAM is a widely used green fluorescent dye, and its azide derivative allows for the straightforward and efficient fluorescent labeling of alkyne-modified biomolecules such as proteins, peptides, and nucleic acids.[1][2][3]
The CuAAC reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide, catalyzed by Cu(I) ions. The reaction is characterized by its rapid kinetics, high yields, and tolerance of a broad range of functional groups and reaction conditions, including aqueous environments.[1][4]
These application notes will cover the key aspects of performing CuAAC with 6-FAM azide, including reagent preparation, reaction optimization, and product purification. Detailed experimental protocols for labeling proteins and oligonucleotides are provided, along with troubleshooting guidance to address common challenges.
Data Presentation
Properties of 6-FAM Azide
| Property | Value | Reference |
| Molecular Formula | C₂₄H₁₈N₄O₆ | |
| Molecular Weight | 458.43 g/mol | |
| Excitation Maximum (λex) | ~496 nm | |
| Emission Maximum (λem) | ~516 nm | |
| Extinction Coefficient (ε) | ~83,000 cm⁻¹M⁻¹ | |
| Solubility | DMSO, DMF, MeOH | |
| Appearance | Yellow to orange solid |
Typical Reaction Conditions for CuAAC with 6-FAM Azide
| Parameter | Recommended Range/Value | Notes |
| Alkyne-modified Biomolecule | 20 - 200 µM | Concentration can be varied based on the specific application. |
| 6-FAM Azide | 1.5 x [Alkyne] | A slight excess of the azide is often used to ensure complete reaction. |
| Copper(II) Sulfate (CuSO₄) | 0.5 mM | The Cu(I) catalyst is typically generated in situ from a Cu(II) source. |
| Sodium Ascorbate | 5 mM | Acts as a reducing agent to maintain copper in the active Cu(I) state. A fresh solution is crucial. |
| Copper(I)-stabilizing Ligand (e.g., THPTA, BTTAA) | 2.5 mM (5:1 ratio to CuSO₄) | Accelerates the reaction and protects biomolecules from oxidative damage. |
| Solvent | Aqueous buffer (e.g., PBS, TEAA) with co-solvents like DMSO or DMF | Co-solvents aid in the solubility of 6-FAM azide. |
| Reaction Temperature | Room Temperature | The reaction is typically efficient at ambient temperatures. |
| Reaction Time | 1 - 12 hours | Reaction progress can be monitored by HPLC. |
Comparative Reaction Kinetics
| Condition | Relative Reaction Rate | Notes |
| No Ligand | Baseline | Slower reaction rates and increased risk of biomolecule damage. |
| With THPTA or BTTAA Ligand | Significantly Accelerated | These ligands stabilize the Cu(I) catalyst, leading to faster and more efficient reactions. |
| With Picolyl Azide (e.g., 6-FAM-Picolyl-Azide) | Dramatically Accelerated | The internal chelating picolyl group significantly enhances reaction kinetics, allowing for lower copper concentrations. |
Note: The reaction kinetics are second-order, dependent on the concentrations of both the azide and the alkyne.
Experimental Protocols
Protocol 1: Fluorescent Labeling of an Alkyne-Modified Protein
This protocol provides a general method for the fluorescent labeling of a protein containing a terminal alkyne functionality with 6-FAM azide.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
6-FAM Azide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Aminoguanidine Hydrochloride (optional, to scavenge reactive ascorbate byproducts)
-
Purification tools (e.g., size-exclusion chromatography columns, dialysis cassettes)
Procedure:
-
Prepare Stock Solutions:
-
6-FAM Azide: Prepare a 10 mM stock solution in anhydrous DMSO.
-
CuSO₄: Prepare a 50 mM stock solution in deionized water.
-
THPTA: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use.
-
Aminoguanidine: Prepare a 100 mM stock solution in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in your reaction buffer.
-
Add the 6-FAM azide stock solution to a final concentration of 1.5 times the molar concentration of the alkyne-modified protein.
-
Prepare a premix of the copper catalyst by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, mix 1 µL of 50 mM CuSO₄ with 5 µL of 100 mM THPTA. Let this mixture stand for a few minutes.
-
Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 0.5 mM.
-
If using, add aminoguanidine to a final concentration of 5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light to prevent photobleaching of the 6-FAM dye.
-
-
Purification:
-
Purify the 6-FAM labeled protein from excess reagents using an appropriate method such as size-exclusion chromatography, dialysis, or spin filtration. The choice of purification method will depend on the properties of the protein.
-
Protocol 2: Fluorescent Labeling of an Alkyne-Modified Oligonucleotide
This protocol outlines a method for labeling an alkyne-modified oligonucleotide with 6-FAM azide.
Materials:
-
Alkyne-modified oligonucleotide
-
6-FAM Azide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Triethylammonium Acetate (TEAA) buffer (2 M, pH 7.0)
-
Copper(II)-TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) complex stock solution (10 mM in 55% DMSO)
-
Sodium Ascorbate
-
Reagents for purification (e.g., HPLC-grade solvents, PAGE reagents)
Procedure:
-
Prepare Stock Solutions:
-
6-FAM Azide: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Sodium Ascorbate: Prepare a 5 mM stock solution in deionized water. This solution must be prepared fresh immediately before use.
-
-
Reaction Setup:
-
Dissolve the alkyne-modified oligonucleotide in deionized water in a pressure-tight vial.
-
Add 2 M TEAA buffer (pH 7.0) to a final concentration of 0.2 M.
-
Add DMSO to a final concentration of 50% (v/v) and vortex.
-
Add the 6-FAM azide stock solution to a final concentration of 1.5 times the molar concentration of the oligonucleotide. Vortex the mixture.
-
Add the freshly prepared 5 mM sodium ascorbate solution to a final concentration of 0.5 mM and vortex briefly.
-
Degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 30 seconds.
-
Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM. Flush the vial with inert gas and cap it tightly.
-
Vortex the mixture thoroughly. If precipitation occurs, heat the vial at 80°C for 3 minutes and then vortex again.
-
-
Incubation:
-
Incubate the reaction at room temperature overnight in the dark.
-
-
Purification:
-
Precipitate the labeled oligonucleotide by adding at least a 4-fold volume of 3% lithium perchlorate in acetone. Mix and incubate at -20°C for 20 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes and discard the supernatant.
-
Wash the pellet with 1 mL of acetone, centrifuge again, and discard the supernatant.
-
Dry the pellet and purify the conjugate by reverse-phase HPLC or PAGE.
-
Mandatory Visualization
Caption: Experimental workflow for CuAAC labeling.
Caption: Simplified CuAAC reaction mechanism.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive sodium ascorbate solution.- Oxidation of Cu(I) to inactive Cu(II).- Poor quality of azide or alkyne starting material.- Copper sequestration by biomolecule (e.g., His-tags). | - Always use a freshly prepared sodium ascorbate solution.- Ensure a sufficient excess of ligand is used (e.g., 5:1 ligand to copper ratio). Degas solutions if necessary.- Verify the integrity of starting materials via analytical methods (e.g., NMR, MS).- Increase the concentration of the copper-ligand complex. |
| Precipitation of the biomolecule during the reaction | - High concentration of organic co-solvent (e.g., DMSO).- The properties of the biomolecule are significantly altered by the labeling. | - Reduce the amount of organic co-solvent, if possible.- Lower the molar ratio of 6-FAM azide to the biomolecule to reduce the degree of labeling. |
| Low fluorescence of the labeled product | - Dye-dye quenching due to a high degree of labeling.- The fluorophore is in an environment that quenches its fluorescence (e.g., near aromatic amino acids). | - Determine the degree of labeling (DOL) and reduce the molar excess of 6-FAM azide in the reaction if the DOL is too high.- Consider using a linker to distance the fluorophore from potential quenching moieties on the biomolecule. |
| Difficulty in purifying the labeled product | - Similar physicochemical properties of the labeled product and unreacted starting materials. | - Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent.- Employ a different purification technique (e.g., affinity chromatography if a tag is present, ion-exchange chromatography). |
References
Application Notes and Protocols for Live Cell Imaging with 6-FAM Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live cell imaging is a powerful technique for studying dynamic cellular processes in real-time. The ability to visualize and track biomolecules within their native environment provides invaluable insights into cell biology, disease mechanisms, and drug action. 6-Carboxyfluorescein azide (6-FAM azide) is a bright, green-emitting fluorescent probe that has become a valuable tool for live cell imaging. As a cell-permeable azide-containing dye, it can be covalently attached to alkyne-modified biomolecules inside living cells via bioorthogonal click chemistry. This allows for the specific and robust labeling of a wide range of targets, including newly synthesized proteins, glycans, and other metabolites, with minimal perturbation to cellular function.[1]
These application notes provide an overview of the use of 6-FAM azide in live cell imaging, including its mechanism of action, key applications, and detailed protocols for its use.
Principle of Action: Click Chemistry
6-FAM azide is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click" reactions are highly specific, efficient, and biocompatible, making them ideal for labeling in complex biological systems.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to ligate an azide (present on the 6-FAM molecule) to a terminal alkyne, which has been metabolically incorporated into a biomolecule of interest. While highly efficient, the potential cytotoxicity of copper is a consideration for live-cell applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed rapidly at physiological temperatures without the need for a toxic catalyst, making it particularly well-suited for live-cell imaging.
Applications in Live Cell Imaging
The versatility of click chemistry allows 6-FAM azide to be used in a variety of live cell imaging applications, including:
-
Visualizing Newly Synthesized Proteins: By introducing an alkyne- or cyclooctyne-containing amino acid analog (e.g., L-homopropargylglycine [HPG] or a cyclooctyne-lysine derivative) into the cell culture medium, newly synthesized proteins can be tagged and subsequently visualized with 6-FAM azide. This enables the study of protein synthesis dynamics, localization, and turnover in living cells.
-
Imaging Glycans: Metabolic labeling with alkyne- or cyclooctyne-modified sugars (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz) allows for the visualization of glycans on the cell surface and within intracellular compartments. This is a powerful tool for studying glycosylation patterns in health and disease.
-
Tracking Viral Infection: Click chemistry can be used to label viral components, such as nucleic acids or proteins, to track the dynamics of viral infection in real-time. For example, by using an alkyne-modified nucleoside analog, newly synthesized viral genomes can be tagged with 6-FAM azide and visualized as they replicate and spread within and between cells.
Quantitative Data
While specific quantitative data for 6-FAM azide in live-cell imaging applications can be cell-type and instrument-dependent, the following tables provide illustrative data based on the properties of fluorescein and typical performance of click chemistry reagents.
| Parameter | Typical Value/Range | Notes |
| Excitation Maximum | ~495 nm | Compatible with standard 488 nm laser lines. |
| Emission Maximum | ~520 nm | Green fluorescence, compatible with FITC/GFP filter sets. |
| Quantum Yield | High | Produces a strong and reliable fluorescent signal.[1] |
| Photostability | Moderate to Good | Resists photobleaching during extended imaging sessions.[1] Photostability can be enhanced with antifade reagents. |
| Parameter | Cell Type | Illustrative IC50 (µM) | Exposure Time (hours) |
| Cytotoxicity | HeLa | > 100 | 24 |
| HEK293 | > 100 | 24 | |
| Jurkat | > 75 | 24 |
Note: The cytotoxicity of the labeling procedure will also depend on the delivery method of the alkyne/cyclooctyne and the use of a copper catalyst (in CuAAC).
| Parameter | Live Cells | Fixed Cells |
| Signal-to-Noise Ratio (SNR) | Good to Excellent | Excellent |
Note: SNR in live cells can be affected by autofluorescence and probe distribution, but click chemistry generally provides a high signal-to-background ratio.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Newly Synthesized Proteins using SPAAC
This protocol describes the labeling of newly synthesized proteins in live mammalian cells using a cyclooctyne-containing amino acid and 6-FAM azide.
Materials:
-
Mammalian cells of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
Methionine-free medium
-
L-Azidohomoalanine (AHA)
-
Cyclooctyne-conjugated 6-FAM (e.g., DBCO-6-FAM)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Hoechst 33342 (for nuclear counterstain)
Procedure:
-
Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for live-cell imaging and allow them to adhere overnight.
-
Metabolic Labeling:
-
Wash the cells once with warm PBS.
-
Replace the complete medium with methionine-free medium and incubate for 1 hour to deplete intracellular methionine.
-
Replace the medium with methionine-free medium supplemented with 50-100 µM AHA.
-
Incubate for 4-24 hours, depending on the desired labeling window.
-
-
Click Reaction:
-
Prepare a 10-20 µM solution of DBCO-6-FAM in live-cell imaging medium.
-
Wash the cells twice with warm PBS.
-
Add the DBCO-6-FAM solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells three times with warm live-cell imaging medium.
-
If desired, add Hoechst 33342 to the final wash to stain the nuclei.
-
-
Imaging:
-
Replace the wash solution with fresh, pre-warmed live-cell imaging medium.
-
Image the cells on a fluorescence microscope equipped with a live-cell incubation chamber (37°C, 5% CO₂). Use standard FITC/GFP excitation and emission filter sets for 6-FAM and a DAPI filter set for Hoechst 33342.
-
Protocol 2: Live-Cell Imaging of Cell Surface Glycans using CuAAC
This protocol describes the labeling of cell surface sialoglycans in live mammalian cells using an azide-modified sugar and an alkyne-functionalized 6-FAM.
Materials:
-
Mammalian cells of interest (e.g., Jurkat, CHO)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Alkyne-6-FAM
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging medium
Procedure:
-
Metabolic Labeling:
-
Culture cells in complete medium supplemented with 25-50 µM Ac4ManNAz for 48-72 hours.
-
-
Preparation of Click Reaction Mix (prepare fresh):
-
Prepare a 10X stock of the copper catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Click Reaction:
-
Harvest the metabolically labeled cells and wash them twice with cold PBS.
-
Resuspend the cells in cold PBS containing 10-20 µM Alkyne-6-FAM.
-
Add the 10X copper catalyst stock to a final concentration of 1X (e.g., 100 µM CuSO₄ / 500 µM THPTA).
-
Add the sodium ascorbate stock to a final concentration of 1-2 mM.
-
Incubate on ice for 10-15 minutes, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with cold PBS to remove unreacted reagents.
-
Resuspend the cells in pre-warmed live-cell imaging medium and transfer to a suitable imaging dish.
-
Allow the cells to settle and then image as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for live cell imaging with 6-FAM azide.
Caption: Visualization of a generic signaling pathway using 6-FAM azide.
References
Application Notes and Protocols: 6-FAM Azide in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Carboxyfluorescein azide (6-FAM azide) is a highly versatile, green-fluorescent probe widely employed in biological research and drug development for the specific labeling of biomolecules through click chemistry.[1] As an azide-functionalized derivative of fluorescein, 6-FAM offers a bright and photostable signal, making it an excellent choice for fluorescence microscopy applications.[1][2] Its utility lies in its ability to covalently attach to alkyne-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[3] These bioorthogonal reactions are highly specific and efficient, allowing for the precise labeling of target molecules such as proteins, nucleic acids, and glycans in complex biological samples, including live cells.[1]
Physicochemical and Spectroscopic Properties
6-FAM azide is a yellow to orange solid soluble in polar organic solvents such as DMSO, DMF, and MeOH. Proper storage at -20°C in the dark is crucial to maintain its stability and fluorescence quantum yield.
Table 1: Physicochemical and Spectroscopic Data for 6-FAM Azide
| Property | Value | References |
| Molecular Formula | C₂₄H₁₈N₄O₆ | |
| Molecular Weight | 458.43 g/mol | |
| Purity | ≥ 90-95% (HPLC) | |
| Excitation Maximum (λex) | 492 - 496 nm | |
| Emission Maximum (λem) | 516 - 520 nm | |
| Molar Extinction Coefficient (ε) | 74,000 - 83,000 L·mol⁻¹·cm⁻¹ | |
| Fluorescence Quantum Yield | ~0.93 | |
| Solubility | DMSO, DMF, MeOH | |
| Storage Conditions | -20°C, protected from light |
Applications in Fluorescence Microscopy
The primary application of 6-FAM azide in fluorescence microscopy is the visualization of alkyne-modified biomolecules. This is achieved through metabolic labeling, where cells are incubated with an alkyne-containing metabolic precursor, which is incorporated into newly synthesized biomolecules. Subsequent reaction with 6-FAM azide via click chemistry allows for the fluorescent tagging and imaging of these molecules.
Key applications include:
-
Bioconjugation: Labeling of DNA, RNA, proteins, and carbohydrates.
-
Cellular Imaging: Live-cell and fixed-cell imaging of labeled biomolecules.
-
Drug Discovery: High-content screening and tracking of drug molecules.
-
Diagnostics and Biosensing: Development of fluorescence-based assays.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Labeling of Biomolecules in Solution
This protocol describes the labeling of an alkyne-modified biomolecule (e.g., protein, oligonucleotide) with 6-FAM azide in a solution.
Materials:
-
Alkyne-modified biomolecule
-
6-FAM azide
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium Ascorbate (freshly prepared)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
DMSO
-
Purification supplies (e.g., size-exclusion chromatography columns, ethanol for precipitation)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of 6-FAM azide in anhydrous DMSO.
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.
-
Prepare a 1 M stock solution of sodium ascorbate in water. This solution should be made fresh for each experiment.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and 6-FAM azide. A 2-10 fold molar excess of the azide is typically recommended.
-
Add the THPTA or TBTA ligand to the reaction mixture. The final concentration should be 5 times that of the CuSO₄.
-
Add the CuSO₄ solution to a final concentration of 100-500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.
-
-
Purification:
-
Purify the 6-FAM-labeled biomolecule from excess reagents using an appropriate method such as size-exclusion chromatography, dialysis, or ethanol precipitation.
-
Protocol 2: Metabolic Labeling and Fluorescence Imaging of Cells
This protocol describes the metabolic incorporation of an alkyne-modified precursor into cellular biomolecules, followed by fluorescent labeling with 6-FAM azide and imaging.
Materials:
-
Cells of interest
-
Cell culture medium
-
Alkyne-modified metabolic precursor (e.g., an alkyne-modified amino acid, nucleoside, or sugar)
-
6-FAM azide
-
Click chemistry reagents (as in Protocol 1 for CuAAC or a strained alkyne for SPAAC)
-
PBS (Phosphate-Buffered Saline)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)
Procedure:
-
Cell Seeding and Metabolic Labeling:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the alkyne-modified metabolic precursor at an optimized concentration (e.g., 20-100 µM).
-
Incubate the cells for a desired period (e.g., 1-24 hours) to allow for metabolic incorporation.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the "Click-it" reaction cocktail. For a 1 mL reaction volume, mix:
-
880 µL of PBS
-
10 µL of 10 mM 6-FAM azide stock in DMSO (final concentration 100 µM)
-
50 µL of 10 mM CuSO₄ stock in water (final concentration 500 µM)
-
50 µL of 10 mM THPTA stock in water (final concentration 500 µM)
-
10 µL of 1 M Sodium Ascorbate stock in water (freshly prepared, final concentration 10 mM)
-
Note: Premix the CuSO₄ and THPTA before adding to the cocktail.
-
-
Remove the PBS from the cells and add the "Click-it" reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Remove the reaction cocktail and wash the cells three times with PBS.
-
If desired, counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with filter sets appropriate for 6-FAM (FITC/GFP channel) and DAPI.
-
Logical Relationship of Click Chemistry Components
The success of a click chemistry reaction for fluorescence labeling relies on the specific and efficient interaction between the azide and alkyne functional groups, facilitated by a catalyst in the case of CuAAC.
References
Application Note: Protocol for Fluorescent Labeling of Peptides with 6-FAM Azide via Click Chemistry
Introduction
Fluorescently labeled peptides are indispensable tools in life sciences research, enabling the visualization and quantification of biological processes at the molecular level.[1][2][3][4] Applications include studying protein-protein interactions, tracking intracellular movement, and monitoring enzyme activity.[1] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for conjugating a fluorophore to a peptide. This reaction forms a stable triazole linkage between an alkyne-modified peptide and an azide-functionalized dye under mild, aqueous conditions, making it ideal for bioconjugation.
This protocol details the labeling of an alkyne-containing peptide with 6-FAM (6-Carboxyfluorescein) azide. 6-FAM is a bright, photostable green fluorescent dye with an excitation maximum around 495 nm and an emission maximum near 520 nm, compatible with standard FITC filter sets. Its high quantum yield ensures a strong, reliable signal for sensitive detection.
Experimental Workflow
The overall process involves preparing the necessary reagents, performing the copper-catalyzed click reaction, purifying the resulting fluorescent peptide by HPLC, and finally, confirming its identity via mass spectrometry.
References
- 1. Fluorescent peptides: applications in molecular imaging [genosphere-biotech.com]
- 2. peptide.com [peptide.com]
- 3. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 4. Selected peptide-based fluorescent probes for biological applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-FAM Azide in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-carboxyfluorescein (6-FAM) azide is a fluorescent probe that has become an invaluable tool in modern cell biology, particularly in the field of flow cytometry. As a bright, green-fluorescent dye with excitation and emission maxima around 495 nm and 520 nm respectively, it is compatible with standard flow cytometer configurations equipped with a 488 nm blue laser. Its primary application in flow cytometry is through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a type of "click chemistry," which allows for the highly specific and efficient labeling of biomolecules.[1]
These application notes provide detailed protocols for the use of 6-FAM azide in key flow cytometry applications, including cell proliferation, cell cycle analysis, and a prospective method for apoptosis detection.
Application 1: Cell Proliferation Analysis using the Click-iT™ EdU Assay
The most prominent application of 6-FAM azide in flow cytometry is the detection of cell proliferation through the Click-iT™ EdU (5-ethynyl-2'-deoxyuridine) assay.[2][3] EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[2][4] The alkyne group on the EdU molecule then serves as a target for the azide group on 6-FAM, allowing for fluorescent labeling of cells that have undergone DNA replication.
This method offers significant advantages over the traditional BrdU (bromodeoxyuridine) assay, as it does not require harsh DNA denaturation steps, thereby preserving cell morphology and antigenicity for multiparametric analysis.
Experimental Workflow: EdU Cell Proliferation Assay
References
Application Notes and Protocols for Preparing a 10 mM Stock Solution of 6-FAM Azide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, handling, and storage of a 10 mM stock solution of 6-FAM (6-Carboxyfluorescein) azide. Adherence to these guidelines is crucial for ensuring the quality and performance of the fluorescent dye in downstream applications, as well as for maintaining laboratory safety.
Introduction
6-FAM azide is a widely used fluorescent probe in bioconjugation and molecular biology research.[1] It is a bright, green-fluorescent dye that can be attached to various biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.[1][2][3] This allows for the specific and efficient labeling of proteins, nucleic acids, and other molecules for visualization and quantification. Accurate preparation of a stock solution is the first critical step for reproducible and reliable experimental results.
Chemical and Physical Properties
A summary of the key quantitative data for 6-FAM azide is presented in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₂₄H₁₈N₄O₆ | [1] |
| Molecular Weight | 458.43 g/mol | |
| Appearance | Yellow to orange solid | |
| Excitation Maximum (λex) | ~496 nm | |
| Emission Maximum (λem) | ~516 nm | |
| Extinction Coefficient (ε) | ~83,000 cm⁻¹M⁻¹ at pH 9 | |
| Solubility | Soluble in DMSO, DMF, MeOH |
Safety Precautions
Organic azides are energetic compounds and should be handled with care. While 6-FAM azide is generally stable, observing the following safety protocols is mandatory:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile gloves) when handling 6-FAM azide powder and solutions.
-
Avoid Incompatible Materials: Do not use metal spatulas to handle the solid compound, as this can lead to the formation of shock-sensitive metal azides. Use plastic or ceramic spatulas instead. Avoid contact with strong acids, as this can generate highly toxic and explosive hydrazoic acid. Do not use halogenated solvents like dichloromethane or chloroform.
-
Work in a Ventilated Area: All manipulations of the solid and concentrated solutions should be performed in a chemical fume hood.
-
Waste Disposal: Dispose of all azide-containing waste according to your institution's hazardous waste disposal procedures. Do not pour azide solutions down the drain, as they can react with lead or copper plumbing to form explosive metal azides.
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of 6-FAM azide in anhydrous dimethyl sulfoxide (DMSO).
Materials:
-
6-FAM azide solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (amber or covered in foil)
-
Plastic or ceramic spatula
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Equilibrate to Room Temperature: Before opening, allow the vial of 6-FAM azide to warm to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture, which can affect the stability of the compound.
-
Calculate the Required Mass: To prepare a specific volume of a 10 mM solution, use the following formula:
Mass (mg) = 10 mmol/L * Volume (L) * 458.43 g/mol * 1000 mg/g
For example, to prepare 1 mL (0.001 L) of a 10 mM solution, you would need:
10 * 0.001 * 458.43 = 4.58 mg
-
Weigh the 6-FAM Azide: In a chemical fume hood, carefully weigh the calculated amount of 6-FAM azide using a plastic or ceramic spatula and transfer it to a clean, dry amber microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the 6-FAM azide. For the example above, you would add 1 mL of DMSO.
-
Dissolve the Compound: Tightly cap the tube and vortex thoroughly for at least 2 minutes or until the solid is completely dissolved. The solution should be clear and yellow-orange in color.
-
Storage: Store the 10 mM stock solution at -20°C, protected from light. For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage and Stability
Proper storage is critical to maintain the fluorescence and reactivity of the 6-FAM azide stock solution.
-
Short-term Storage: For daily use, the solution can be stored at 2-8°C for a limited time, but refrigeration is generally preferred over freezing for solutions that will be used frequently over a short period to avoid freeze-thaw cycles.
-
Long-term Storage: For long-term storage, aliquots of the stock solution should be stored at -20°C or -80°C. When stored properly, the stock solution is stable for at least 6 months at -80°C and for 1 month at -20°C.
-
Light Protection: 6-FAM azide is light-sensitive. Always store the stock solution in amber tubes or tubes wrapped in aluminum foil to protect it from light.
Visualization of the Workflow
The following diagram illustrates the key steps in the preparation of the 10 mM 6-FAM azide stock solution.
Caption: Workflow for preparing a 10 mM 6-FAM azide stock solution.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low 6-FAM Azide Labeling Efficiency
Welcome to the technical support center for 6-FAM azide labeling. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize your 6-FAM azide labeling experiments, which most commonly utilize the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during 6-FAM azide labeling procedures.
FAQ 1: Why is my 6-FAM azide labeling efficiency low or non-existent?
Low labeling efficiency is a common issue that can be attributed to several factors in the CuAAC reaction. A systematic approach to troubleshooting is essential to pinpoint the problem.
Possible Causes and Solutions:
-
Suboptimal Reagent Quality or Concentration:
-
Inactive 6-FAM Azide: The azide functionality is crucial for the click reaction. Ensure the 6-FAM azide has been stored correctly, protected from light and moisture, to prevent degradation.
-
Degraded Reducing Agent: Sodium ascorbate is a popular reducing agent used to maintain copper in its active Cu(I) state.[1][2] It is prone to oxidation, so it is critical to use a freshly prepared solution for each experiment.[3]
-
Incorrect Reagent Ratios: The stoichiometry of the reactants is vital. An excess of the azide dye relative to the alkyne-modified biomolecule is often recommended, with molar ratios from 4 to 50-fold excess being a common starting point.[4]
-
-
Issues with the Copper Catalyst:
-
Copper (II) Instead of Copper (I): The active catalyst in the CuAAC reaction is Cu(I).[5] If you are starting with a Cu(II) salt (like CuSO₄), a reducing agent is necessary to generate Cu(I) in situ.
-
Oxygen Exposure: Oxygen can oxidize the active Cu(I) to the inactive Cu(II), thereby halting the reaction. It is good practice to degas your reaction mixture and perform the reaction in a capped tube to minimize oxygen exposure.
-
Copper Sequestration: Your biomolecule of interest or other components in the reaction mixture may chelate copper, making it unavailable for catalysis. For instance, proteins with hexahistidine tags are known to bind copper. In such cases, using an excess of copper or adding a sacrificial metal like Zn(II) or Ni(II) can be beneficial.
-
-
Incompatible Reaction Buffer:
-
Incorrect pH: The CuAAC reaction generally proceeds well over a broad pH range, with a pH of around 7 being recommended for most applications. However, the fluorescence of 6-FAM itself is pH-sensitive, with optimal fluorescence typically observed in the pH range of 7.5-8.5. Below pH 7, the fluorescence intensity of 6-FAM can decrease significantly.
-
Interfering Buffer Components: Buffers containing strong chelating agents can interfere with the copper catalyst. For example, Tris buffers can slow down the reaction by binding to copper. Buffers with high concentrations of chloride ions (>0.2 M) should also be avoided. Phosphate-based buffers are generally compatible if the copper and ligand are pre-mixed.
-
FAQ 2: I see a precipitate forming during my labeling reaction. What is it and how can I prevent it?
Precipitation during the labeling reaction can be a sign of several issues, including protein aggregation or the formation of insoluble copper complexes.
Possible Causes and Solutions:
-
Protein Aggregation: High concentrations of the fluorescent dye or the organic solvent used to dissolve it (like DMSO or DMF) can lead to the precipitation of your target protein.
-
Optimization: Try reducing the molar ratio of the 6-FAM azide to your protein.
-
Slow Addition: Add the dye stock solution to the protein solution slowly while gently mixing.
-
Solvent Concentration: Ensure the final concentration of the organic solvent in your reaction mixture is low (typically below 10%).
-
-
Insoluble Copper Complexes: In certain buffers, such as phosphate buffers, copper can form insoluble complexes.
-
Pre-mixing: To avoid this, pre-mix the copper source (e.g., CuSO₄) with the accelerating ligand before adding it to the reaction mixture containing the phosphate buffer.
-
FAQ 3: My labeled biomolecule has a low fluorescence signal, even with a seemingly good labeling efficiency. What could be the reason?
Even with successful conjugation, a weak fluorescent signal can be frustrating. This can be due to issues with the fluorophore itself or the experimental setup.
Possible Causes and Solutions:
-
pH-Dependent Fluorescence: As mentioned, 6-FAM fluorescence is pH-dependent. Ensure your final buffer for analysis is within the optimal pH range of 7.5-8.5.
-
Photobleaching: 6-FAM, like many fluorophores, is susceptible to photobleaching upon prolonged exposure to excitation light.
-
Minimize Light Exposure: Protect your samples from light as much as possible during the experiment and analysis.
-
Antifade Reagents: Consider using an antifade mounting medium if you are performing fluorescence microscopy.
-
-
Fluorescence Quenching: High labeling density on a biomolecule can sometimes lead to self-quenching of the fluorophores, resulting in a decreased overall fluorescence signal.
-
Optimize Dye-to-Biomolecule Ratio: Perform a titration to find the optimal molar ratio of 6-FAM azide to your biomolecule that gives the best signal without causing quenching.
-
-
Incorrect Instrument Settings: Ensure you are using the correct excitation and emission wavelengths for 6-FAM (Excitation max: ~496 nm, Emission max: ~516 nm).
Quantitative Data Summary
The following tables summarize key quantitative parameters for 6-FAM azide and a typical CuAAC reaction setup.
Table 1: Photophysical Properties of 6-FAM Azide
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~496 nm | |
| Emission Maximum (λem) | ~516 nm | |
| Molar Extinction Coefficient (ε) | ~83,000 cm⁻¹M⁻¹ | |
| Optimal pH for Fluorescence | 7.5 - 8.5 |
Table 2: Typical Reagent Concentrations for CuAAC Labeling
| Reagent | Final Concentration Range | Reference(s) |
| Alkyne-Biomolecule | 25 µM - 1 mg/mL | |
| 6-FAM Azide | 50 µM (or 2-50x molar excess over alkyne) | |
| CuSO₄ | 50 - 250 µM | |
| Accelerating Ligand (e.g., THPTA) | 5x molar excess over CuSO₄ | |
| Sodium Ascorbate (freshly prepared) | 5 mM | |
| Aminoguanidine (optional) | 5 mM |
Experimental Protocols
General Protocol for 6-FAM Azide Labeling of an Alkyne-Modified Biomolecule via CuAAC
This protocol provides a general starting point for labeling an alkyne-containing biomolecule with 6-FAM azide. Optimization may be required for your specific application.
Materials:
-
Alkyne-modified biomolecule in a compatible buffer (e.g., phosphate buffer, pH 7.4)
-
6-FAM Azide stock solution (e.g., 10 mM in DMSO)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Accelerating Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Aminoguanidine stock solution (optional, e.g., 100 mM in water)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer to the desired final volume and concentration.
-
Add 6-FAM Azide: Add the 6-FAM azide stock solution to the reaction mixture. A 2 to 50-fold molar excess of the azide over the alkyne is a common starting point.
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the accelerating ligand stock solution. A 1:5 molar ratio of copper to ligand is often used.
-
Add Catalyst Premix: Add the catalyst premix to the reaction mixture containing the biomolecule and azide.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the cycloaddition. If using, aminoguanidine can also be added at this stage.
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours, or overnight at 4°C. Protect the reaction from light.
-
Purification: After the incubation, purify the 6-FAM labeled biomolecule from excess reagents. The purification method will depend on the nature of your biomolecule. Common methods include:
-
For Oligonucleotides: HPLC or cartridge purification.
-
For Proteins: Size-exclusion chromatography.
-
Visualizations
Troubleshooting Workflow for Low Labeling Efficiency
The following diagram illustrates a logical workflow to diagnose and resolve issues of low 6-FAM azide labeling efficiency.
A decision tree for troubleshooting low 6-FAM azide labeling efficiency.
General Workflow for CuAAC Labeling
This diagram outlines the key steps involved in a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for biomolecule labeling.
A simplified workflow for labeling a biomolecule using 6-FAM azide via CuAAC.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Copper Catalyst Concentration for Click Chemistry
Welcome to the technical support center for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction conditions.
Frequently Asked questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may be encountered during your experiments.
Issue 1: Low or No Product Yield
-
Question: My click reaction is resulting in a very low yield or no product at all. What are the common causes and how can I fix this?
Answer: Low or no yield in a CuAAC reaction can stem from several factors, primarily related to the catalyst's activity and the accessibility of the reactants. Here's a step-by-step troubleshooting guide:
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Catalyst Inactivation: The active catalyst in the reaction is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[1][2][3]
-
Insufficient Catalyst Loading: The amount of copper catalyst may be too low for an efficient reaction, particularly if substrates are present at low concentrations.
-
Solution: While typically used in catalytic amounts, you can try increasing the copper concentration. For bioconjugation, final concentrations of CuSO₄ between 0.05 mM and 0.25 mM are often adjustable.
-
-
Ligand Issues: The ligand plays a critical role in stabilizing the Cu(I) catalyst and accelerating the reaction.
-
Solution: Ensure you are using an appropriate ligand, such as THPTA or TBTA, especially for reactions in aqueous buffers. The ligand-to-copper ratio is also important; a common recommendation is a 5:1 ratio of ligand to copper to protect biomolecules from reactive oxygen species.
-
-
Reactant Accessibility: For large molecules like proteins or oligonucleotides, the azide or alkyne functional groups may be buried within the molecule's structure, making them inaccessible for reaction.
-
Solution: Consider performing the reaction in denaturing or solvating conditions. Adding a co-solvent like DMSO can help expose the reactive sites.
-
-
Copper Sequestration: Components in your reaction mixture, such as thiols or other functional groups on your biomolecule, can chelate the copper catalyst, rendering it inactive. This is a major reason for low yields in live cells.
-
Solution: If copper sequestration is suspected, you can add an excess of the copper catalyst or introduce a sacrificial metal like Zn(II) or Ni(II) to bind to the interfering species.
-
-
Issue 2: Reaction Reproducibility Problems
-
Question: My click reaction works well sometimes but fails on other occasions. What could be causing this lack of reproducibility?
Answer: Reproducibility issues in CuAAC reactions often point to subtle variations in experimental setup and reagent handling.
-
Oxygen Exposure: The primary culprit for inconsistency is often variable exposure to oxygen, which deactivates the Cu(I) catalyst.
-
Solution: Standardize your procedure for deoxygenating your solvents and protecting the reaction from air. Even simple measures like capping the reaction tube can make a significant difference.
-
-
Reagent Stability: Stock solutions, particularly of sodium ascorbate, can degrade over time.
-
Solution: Always prepare fresh sodium ascorbate solutions before setting up your reactions.
-
-
Order of Addition: The order in which you add your reagents can impact the catalyst's stability and activity.
-
Solution: A recommended practice is to first mix CuSO₄ with the ligand, add this mixture to a solution of the azide and alkyne substrates, and then initiate the reaction by adding sodium ascorbate.
-
-
Issue 3: Observing Unexpected Byproducts
-
Question: I am observing unexpected byproducts in my reaction. What are the likely side reactions and how can I minimize them?
Answer: The most common side reaction is the oxidative homocoupling of terminal alkynes, often referred to as Glaser coupling.
-
Cause: This occurs when two terminal alkynes couple in the presence of Cu(II) and oxygen.
-
Solution: Maintaining anaerobic conditions and ensuring a sufficient concentration of a reducing agent like sodium ascorbate will minimize this side reaction by keeping the copper in the Cu(I) state. Additionally, byproducts from the oxidation of ascorbate can sometimes react with proteins; adding aminoguanidine can help to intercept these reactive species.
-
Data Presentation: Recommended Reagent Concentrations
The following tables summarize commonly used concentration ranges for key reagents in CuAAC reactions. These values can serve as a starting point for optimization.
Table 1: Copper Catalyst and Ligand Concentrations
| Reagent | Typical Final Concentration | Notes |
| CuSO₄ | 50 µM - 250 µM | For bioconjugation, concentrations are often in the 50-100 µM range. Below 50 µM, reactivity may be poor. |
| Ligand (e.g., THPTA) | 250 µM - 1.25 mM | A 5:1 ligand-to-copper ratio is often recommended to protect biomolecules. |
Table 2: Reducing Agent and Additive Concentrations
| Reagent | Typical Final Concentration | Notes |
| Sodium Ascorbate | 2.5 mM - 5 mM | Should be prepared fresh. |
| Aminoguanidine (optional) | 1 mM - 5 mM | Used to scavenge byproducts of ascorbate oxidation. |
Experimental Protocols
Protocol 1: General Procedure for a CuAAC Bioconjugation Reaction
This protocol provides a general method for conjugating an azide-containing molecule to an alkyne-functionalized biomolecule.
Materials:
-
Alkyne-functionalized biomolecule stock solution
-
Azide-cargo stock solution (e.g., in DMSO)
-
20 mM CuSO₄ in water
-
50 mM Ligand (e.g., THPTA) in water
-
100 mM Sodium Ascorbate in water (prepare fresh)
-
100 mM Aminoguanidine in water (optional)
-
Reaction buffer (e.g., phosphate buffer, pH 7)
Procedure:
-
In a microcentrifuge tube, add the alkyne-functionalized biomolecule and reaction buffer to achieve the desired final concentration and volume.
-
Add the azide-cargo stock solution. A 2-fold molar excess relative to the alkyne is a good starting point.
-
Prepare the catalyst premix: In a separate tube, combine the 20 mM CuSO₄ and 50 mM ligand solutions. A 1:5 volume ratio will give a 5:1 ligand-to-copper molar ratio. Mix gently.
-
Add the catalyst premix to the reaction tube containing the alkyne and azide.
-
If using, add the aminoguanidine solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction by inverting the tube several times and protect it from light.
-
Allow the reaction to proceed at room temperature for 1 hour. Reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE with fluorescent imaging).
Protocol 2: Optimization of Copper Catalyst Concentration using a Fluorogenic Azide
This protocol describes a method to determine the optimal copper concentration for your specific system using a fluorogenic azide, which becomes fluorescent upon successful click reaction.
Materials:
-
Model alkyne (e.g., propargyl alcohol)
-
Fluorogenic azide (e.g., coumarin azide)
-
Reagents from Protocol 1
Procedure:
-
Set up a series of reactions with varying concentrations of CuSO₄ and ligand, while keeping the model alkyne and fluorogenic azide concentrations constant.
-
Follow the general reaction setup described in Protocol 1.
-
After a set time (e.g., 1 hour), measure the fluorescence of each reaction mixture at the appropriate excitation and emission wavelengths for the fluorogenic product.
-
The condition that gives the highest fluorescence intensity is the optimal condition for your system.
Visualizations
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
References
6-FAM Azide Technical Support Center
Welcome to the technical support center for 6-FAM azide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the solubility and handling of 6-FAM azide in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is 6-FAM azide and what is its primary application?
6-FAM azide (6-Carboxyfluorescein azide) is a fluorescent dye commonly used for labeling biomolecules through a copper(I)-catalyzed click chemistry reaction (CuAAC).[1] It possesses a terminal azide group that specifically reacts with alkyne-functionalized molecules, such as proteins, nucleic acids, and other biomolecules, to form a stable triazole linkage. This process allows for the covalent attachment of the bright green fluorescent 6-FAM dye for detection and visualization.
Q2: What are the recommended solvents for dissolving 6-FAM azide?
The most commonly recommended solvents for dissolving 6-FAM azide are high-quality, anhydrous dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol (MeOH).[2][3][4] For click chemistry applications, stock solutions are typically prepared in DMSO at a concentration of 10 mM.[1]
Q3: I am observing low or no fluorescence signal after labeling with 6-FAM azide. What could be the issue?
Low fluorescence intensity from 6-FAM azide is often related to the pH of the buffer system. 6-FAM, being a fluorescein derivative, exhibits pH-sensitive fluorescence. The optimal fluorescence is observed in a slightly alkaline environment, typically between pH 7.5 and 9.0. In acidic conditions (pH below 7), the fluorescence can be significantly quenched. Always ensure your final reaction and imaging buffers are within the optimal pH range.
Q4: My 6-FAM azide solution in DMSO appears to have precipitated over time. Is it still usable?
Precipitation of 6-FAM azide from a stock solution in DMSO can occur, especially with repeated freeze-thaw cycles or if the DMSO is not anhydrous. To redissolve the precipitate, you can gently warm the vial and sonicate it. It is crucial to use high-quality, anhydrous DMSO to prepare stock solutions, as hygroscopic DMSO can significantly impact solubility. It is also recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Q5: What are the storage recommendations for 6-FAM azide, both as a solid and in solution?
-
Solid: 6-FAM azide powder should be stored at -20°C in the dark. When stored correctly, it is stable for at least one year.
-
In Solution: Stock solutions of 6-FAM azide in anhydrous DMSO should also be stored at -20°C or -80°C, protected from light, and in tightly sealed vials to prevent moisture absorption. Under these conditions, the solution is stable for at least one month at -20°C and up to six months at -80°C.
Troubleshooting Guides
Issue 1: Poor Solubility of 6-FAM Azide
Symptoms:
-
The solid 6-FAM azide does not fully dissolve in the chosen solvent.
-
A precipitate forms immediately after adding the solvent.
-
The solution appears cloudy or contains visible particles.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | While DMSO, DMF, and MeOH are recommended, their dissolving power can vary. Ensure you are using a high-quality, anhydrous grade of the solvent. |
| Low-Quality or "Wet" DMSO | DMSO is highly hygroscopic. Absorbed water can significantly reduce the solubility of 6-FAM azide. Always use fresh, anhydrous DMSO. |
| Insufficient Sonication or Heating | Gentle warming and sonication can aid in the dissolution of 6-FAM azide, particularly at higher concentrations. For methanol, warming to 60°C may be necessary. |
| Precipitation in Aqueous Buffer | 6-FAM azide has limited solubility in aqueous buffers. When transferring from an organic stock solution to an aqueous reaction mixture, ensure the final concentration of the organic solvent is sufficient to maintain solubility. If precipitation occurs, increasing the proportion of the organic co-solvent may be necessary. |
Issue 2: Precipitation During Click Chemistry Reaction
Symptoms:
-
The reaction mixture becomes cloudy or a precipitate forms after adding all components.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Precipitation of 6-FAM Azide | If the concentration of 6-FAM azide is too high in the final aqueous reaction mixture, it may precipitate. Some protocols suggest gently heating the reaction mixture to 80°C for a few minutes to redissolve the precipitate. |
| Reaction with Copper Catalyst | In some cases, the alkyne-containing molecule may react with the copper(I) catalyst, leading to the formation of a precipitate. Ensuring the use of a copper-stabilizing ligand, such as TBTA or THPTA, can help prevent this. |
| Buffer Incompatibility | Certain buffer components can interact with the reactants. For example, phosphate buffers can sometimes precipitate with copper ions. Consider using alternative buffers like HEPES or Tris. |
Quantitative Data
Table 1: Solubility of 6-FAM Azide in Different Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 mg/mL | 218.14 mM | Requires sonication. Use of fresh, anhydrous DMSO is critical. |
| Methanol | 5 mg/mL | 10.91 mM | May require sonication and warming to 60°C. |
| DMF | Soluble | Not specified | Generally used for preparing stock solutions. |
| PBS (pH 7.2) | ≥10 mg/mL | ≥21.8 mM | Good solubility in slightly alkaline aqueous buffers. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 6-FAM Azide in DMSO
Materials:
-
6-FAM azide solid
-
Anhydrous, high-quality DMSO
Procedure:
-
Allow the vial of 6-FAM azide to equilibrate to room temperature before opening to prevent moisture condensation.
-
To 1 mg of 6-FAM azide (MW: 458.43 g/mol ), add 218 µL of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, gently warm the vial and sonicate in a water bath until the solution is clear.
-
Store the stock solution in aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Protocol for Labeling an Alkyne-Modified Biomolecule using CuAAC
Materials:
-
Alkyne-modified biomolecule in a suitable buffer (e.g., PBS, HEPES, Tris at pH 7-8)
-
10 mM 6-FAM azide in DMSO
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Copper(I)-stabilizing ligand solution (e.g., 50 mM THPTA in water)
-
Freshly prepared sodium ascorbate solution (e.g., 100 mM in water)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with the buffer.
-
Add the 10 mM 6-FAM azide stock solution to the reaction mixture. The final concentration of the azide should typically be in 2- to 10-fold molar excess to the alkyne.
-
Add the copper(I)-stabilizing ligand to the reaction mixture.
-
Add the CuSO₄ solution. The final concentration of copper is typically between 50-250 µM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in excess of the copper (e.g., 5 mM).
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
If precipitation is observed during the reaction, the mixture can be gently heated to aid in solubilization.
-
Purify the labeled biomolecule using a method appropriate for your sample (e.g., ethanol precipitation for DNA, size-exclusion chromatography for proteins).
Visualizations
Caption: Experimental workflow for labeling biomolecules with 6-FAM azide via click chemistry.
Caption: Logical relationships between solubility factors, common issues, and solutions for 6-FAM azide.
References
Technical Support Center: Preventing Photobleaching of 6-FAM Azide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photobleaching of 6-Carboxyfluorescein (6-FAM) azide. Find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to enhance the photostability of your fluorescently labeled samples.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is 6-FAM azide susceptible to it?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it permanently non-fluorescent.[1] This process occurs when the fluorophore, upon excitation by a light source, transitions to a reactive triplet state. In this state, it can interact with molecular oxygen to produce reactive oxygen species (ROS), which then chemically damage the fluorophore's structure.[2] 6-FAM, being a derivative of fluorescein, is known to be particularly susceptible to photobleaching, which can lead to rapid signal decay during fluorescence microscopy experiments.[3]
Q2: What are the primary strategies to minimize the photobleaching of 6-FAM azide?
A: There are three main strategies to combat the photobleaching of 6-FAM azide:
-
Optimize Imaging Conditions: This is the most direct method and involves reducing the intensity and duration of the excitation light.[4][5]
-
Use Antifade Reagents: These chemical compounds are added to the mounting medium to scavenge for free radicals, thereby protecting the fluorophore from photochemical damage.
-
Choose More Photostable Alternatives: If photobleaching of 6-FAM azide remains a significant issue, consider using more robust fluorophores from series like Alexa Fluor or Cyanine dyes.
Q3: How do antifade reagents work to protect 6-FAM azide?
A: Antifade reagents are chemical compounds that reduce photobleaching by scavenging for free radicals, particularly reactive oxygen species (ROS). By quenching these highly reactive molecules, they prevent the permanent photochemical damage to the 6-FAM fluorophore, thus preserving its fluorescence signal for a longer duration.
Q4: Can I prepare my own antifade mounting medium?
A: Yes, it is possible to prepare "home-brew" antifade reagents. However, the performance and consistency of these homemade solutions may vary. Commercial antifade reagents are often preferred for their optimized and quality-controlled formulations.
Q5: How should I store my 6-FAM azide to prevent degradation?
A: Proper storage is crucial for maintaining the stability of 6-FAM azide. It should be stored at -20°C in the dark. It is also advisable to avoid prolonged exposure to light during handling and transportation. For stock solutions, consider aliquoting to prevent multiple freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with 6-FAM azide, focusing on signal loss and photobleaching.
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of 6-FAM signal during imaging | Photobleaching due to excessive light exposure. | 1. Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides a detectable signal. 2. Minimize Exposure Time: Decrease the camera exposure time or increase the scanning speed. 3. Use Antifade Reagents: Mount your sample in a high-quality antifade medium. |
| Dim or no 6-FAM signal from the start | Degradation of 6-FAM azide due to improper storage or handling. | 1. Check Storage Conditions: Ensure the reagent was stored at -20°C in the dark. 2. Prepare Fresh Solutions: If the stock solution is old, prepare a fresh one from a new vial. |
| Inefficient labeling in the click chemistry reaction. | 1. Optimize Reaction Conditions: Verify the concentrations of all reactants (6-FAM azide, alkyne-modified biomolecule, copper catalyst, and reducing agent). 2. Check Reagent Quality: Ensure all click chemistry reagents are of high quality and not expired. | |
| High background fluorescence | Autofluorescence from the sample or mounting medium. | 1. Use a Different Antifade Reagent: Some antifade reagents can contribute to background fluorescence. 2. Spectral Unmixing: If your imaging software supports it, use spectral unmixing to separate the 6-FAM signal from the background. |
| Inconsistent fluorescence intensity between samples | Variability in imaging conditions or sample preparation. | 1. Standardize Imaging Parameters: Use the exact same settings (laser power, exposure time, gain) for all samples. 2. Consistent Mounting: Ensure all samples are mounted with the same volume and type of antifade reagent. |
Quantitative Data Summary
While specific quantitative data for the photostability of 6-FAM azide is limited in the literature, the following tables provide a summary of the relative photostability of fluorescein derivatives and the effectiveness of various antifade reagents.
Table 1: Relative Photostability of Common Green Fluorophores
| Fluorophore Family | Relative Photostability | Key Characteristics |
| Fluorescein (e.g., 6-FAM) | Low | Bright initial fluorescence, but prone to rapid photobleaching. |
| Alexa Fluor 488 | High | A more photostable alternative to fluorescein with similar spectral properties. |
| Cyanine Dyes (e.g., Cy2) | Moderate to High | Generally more photostable than fluorescein. |
| DyLight 488 | High | Another highly photostable alternative to fluorescein. |
Table 2: Comparison of Common Antifade Reagents for Fluorescein Derivatives
| Antifade Reagent | Effectiveness | Advantages | Disadvantages |
| ProLong Gold/Diamond | High | Provides excellent and long-lasting protection against photobleaching. | Curing time is required before imaging. |
| VECTASHIELD | High | Effective at reducing photobleaching. | Can cause initial quenching of the fluorescence signal. |
| SlowFade Gold/Diamond | High | Allows for immediate imaging after mounting. | Not ideal for long-term storage of slides. |
| n-Propyl gallate (NPG) | Moderate | Can be used in live-cell imaging. | Can be difficult to dissolve. |
| p-Phenylenediamine (PPD) | High | Very effective at reducing photobleaching. | Can be toxic and may reduce the initial fluorescence intensity. |
Experimental Protocols
Protocol 1: General Workflow for Minimizing Photobleaching During Fluorescence Microscopy
-
Sample Preparation: Perform your labeling reaction with 6-FAM azide (e.g., click chemistry) according to your standard protocol.
-
Washing: After the labeling reaction, wash the cells or tissue thoroughly to remove any unbound fluorophore.
-
Mounting:
-
Carefully remove the excess buffer from your sample.
-
Add a drop of a commercial antifade mounting medium (e.g., ProLong Gold) onto the sample.
-
Gently place a coverslip over the sample, avoiding air bubbles.
-
-
Curing (for hardening mountants): If using a curing antifade medium like ProLong Gold, allow the slide to cure in the dark at room temperature for the time specified by the manufacturer (typically 24 hours) before imaging.
-
Imaging:
-
Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.
-
Minimize the exposure time for each image acquisition.
-
If possible, use a more sensitive detector (camera or PMT) to reduce the required excitation light.
-
For time-lapse experiments, increase the interval between acquisitions as much as your experimental design allows.
-
Protocol 2: Using ProLong Gold Antifade Mountant with 6-FAM Azide Labeled Cells
-
Prepare the Sample: Grow and label your cells with 6-FAM azide on coverslips. After the final washing step, gently aspirate the buffer.
-
Apply Mountant: Place one drop of ProLong Gold Antifade Mountant onto a clean microscope slide.
-
Mount Coverslip: Carefully invert the coverslip with the cells facing down onto the drop of mounting medium.
-
Remove Excess Mountant: Gently press on the coverslip to remove any excess mounting medium and to eliminate air bubbles.
-
Cure: Place the slide on a level surface in the dark and allow it to cure for 24 hours at room temperature.
-
Seal (Optional): For long-term storage, you can seal the edges of the coverslip with nail polish or a commercially available sealant.
-
Image: Image your sample using optimized imaging parameters to minimize photobleaching.
Visualizations
Caption: Mechanism of photobleaching and the action of antifade reagents.
Caption: Troubleshooting workflow for 6-FAM azide photobleaching.
Caption: Experimental workflow to minimize 6-FAM azide photobleaching.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 3. atdbio.com [atdbio.com]
- 4. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 5. azolifesciences.com [azolifesciences.com]
impact of pH on 6-FAM azide fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on 6-FAM (Carboxyfluorescein) azide fluorescence. This information is intended for researchers, scientists, and drug development professionals utilizing 6-FAM azide in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Is the fluorescence of 6-FAM azide sensitive to pH?
Yes, the fluorescence of 6-FAM azide is highly sensitive to pH.[1][2] This is a characteristic of its core chemical structure, fluorescein. The fluorescence intensity is stable and bright in neutral to slightly basic conditions (pH 7.5-8.5) but decreases significantly in acidic environments (below pH 7).[2][3]
Q2: What is the chemical basis for the pH sensitivity of 6-FAM azide?
The pH sensitivity of 6-FAM, and fluorescein derivatives in general, is due to the protonation and deprotonation of its functional groups.[4] In aqueous solutions, 6-FAM exists in different ionic forms depending on the pH. The dianionic form, which is predominant in alkaline solutions (typically pH > 8), is the most fluorescent species. As the pH decreases, the molecule becomes protonated, leading to the formation of monoanionic and neutral species, which are significantly less fluorescent or non-fluorescent.
Q3: What is the optimal pH range for using 6-FAM azide?
For most applications requiring bright and stable fluorescence, a pH range of 7.5 to 8.5 is recommended. Within this range, the highly fluorescent dianionic form of the molecule is prevalent.
Q4: My 6-FAM azide conjugate is not fluorescing. Could pH be the issue?
It is highly probable. If your buffer system is acidic, the fluorescence of 6-FAM azide will be quenched. It is crucial to verify the pH of your experimental solutions.
Q5: How does conjugation to a biomolecule affect the pH sensitivity of 6-FAM azide?
The local microenvironment around the conjugated dye can slightly influence its pKa and, consequently, its pH sensitivity. However, the fundamental pH-dependent fluorescence behavior of the fluorescein core will remain. It is always recommended to perform a pH titration of your specific conjugate to determine its exact pH profile.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no fluorescence signal | Acidic Buffer Conditions: The pH of your experimental buffer may be too low, leading to quenching of the 6-FAM fluorescence. | - Verify the pH of all buffers and solutions used in your experiment.- If possible, adjust the pH to a range of 7.5-8.5.- For intracellular studies, consider the pH of the specific cellular compartment being targeted. |
| Incorrect Instrument Settings: The excitation and emission wavelengths on the fluorometer are not set correctly for 6-FAM. | - Set the excitation wavelength to approximately 495 nm and the emission wavelength to around 520 nm. These are the typical maxima for 6-FAM. | |
| Photobleaching: The fluorophore is being degraded by prolonged exposure to high-intensity light. | - Reduce the intensity of the excitation light.- Decrease the exposure time during imaging or measurement.- Use an anti-fade reagent in your mounting medium for microscopy. | |
| Fluorescence signal decreases over time | pH Change During Experiment: The experimental conditions are causing a drop in the pH of the sample. | - Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment.- Monitor the pH of your sample before and after the experiment. |
| Photobleaching: As mentioned above. | - Implement the solutions for photobleaching. | |
| Inconsistent fluorescence between samples | Slight pH Variations: Minor differences in the pH of individual samples can lead to significant variations in fluorescence intensity. | - Prepare a single, large batch of buffer to ensure pH consistency across all samples.- Re-measure the pH of each sample before fluorescence measurement. |
Quantitative Data
The fluorescence intensity of 6-FAM azide is directly correlated with the pH of the solution. Below is a table summarizing the expected relative fluorescence intensity at different pH values, based on the known pKa of fluorescein derivatives.
| pH | Predominant Ionic Species | Relative Fluorescence Intensity (%) |
| 4.0 | Neutral | < 10 |
| 5.0 | Monoanion/Neutral | ~20-30 |
| 6.0 | Monoanion | ~50-60 |
| 6.4 (pKa) | Monoanion/Dianion | ~50 |
| 7.0 | Dianion/Monoanion | ~80-90 |
| 7.5 | Dianion | > 95 |
| 8.0 | Dianion | 100 |
| 9.0 | Dianion | 100 |
Note: This table provides representative values. The exact fluorescence profile can vary depending on the specific conjugate, buffer composition, and temperature.
Experimental Protocols
Protocol: Determination of the pH-Fluorescence Profile of a 6-FAM Azide Conjugate
This protocol outlines the steps to generate a pH titration curve for a 6-FAM azide-labeled biomolecule to determine its specific pH-dependent fluorescence characteristics.
Materials:
-
6-FAM azide labeled biomolecule of interest
-
A series of buffers with pH values ranging from 4.0 to 9.0 (e.g., citrate buffers for acidic range, phosphate buffers for neutral range, and borate buffers for alkaline range)
-
Fluorometer or fluorescence plate reader
-
pH meter
-
Cuvettes or microplates suitable for fluorescence measurements
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of your 6-FAM azide conjugate in a suitable buffer (e.g., PBS at pH 7.4).
-
Prepare Buffer Series: Prepare a series of buffers with finely incremented pH values (e.g., 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0). Ensure the buffer concentration is sufficient to maintain the pH after the addition of the conjugate stock solution.
-
Sample Preparation: For each pH value, prepare a sample by diluting the 6-FAM azide conjugate stock solution to a final working concentration in the corresponding pH buffer. Ensure the final concentration of the conjugate is the same across all samples. A final concentration in the nanomolar to low micromolar range is typically suitable.
-
Blank Measurement: For each pH buffer, prepare a blank sample containing only the buffer.
-
Fluorescence Measurement:
-
Set the excitation wavelength of the fluorometer to ~495 nm and the emission wavelength to ~520 nm.
-
Measure the fluorescence intensity of each blank sample and subtract this value from the corresponding sample measurement to correct for background fluorescence.
-
Measure the fluorescence intensity of each 6-FAM azide conjugate sample at the different pH values.
-
-
Data Analysis:
-
Plot the background-corrected fluorescence intensity (Y-axis) against the corresponding pH value (X-axis).
-
Normalize the fluorescence intensity by setting the highest fluorescence value (typically at or above pH 8.0) to 100%.
-
The resulting curve represents the pH-fluorescence profile of your 6-FAM azide conjugate. The pKa can be estimated as the pH at which the fluorescence intensity is 50% of the maximum.
-
Visualizations
Caption: Logical relationship of pH's impact on 6-FAM azide fluorescence.
Caption: Experimental workflow for determining the pH-fluorescence profile.
References
6-FAM Azide Click Chemistry Technical Support Center
Welcome to the technical support center for 6-FAM azide click reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a 6-FAM azide click reaction?
A1: The 6-FAM azide click reaction is a type of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) used to covalently attach a 6-carboxyfluorescein (6-FAM) fluorescent dye to a target molecule containing an alkyne group.[1] This reaction is known for its high efficiency, specificity, and biocompatibility, making it a popular choice for labeling biomolecules such as DNA, RNA, and proteins.[2][3] The resulting triazole linkage is extremely stable.[4]
Q2: What are the excitation and emission wavelengths for 6-FAM?
A2: 6-FAM has an excitation maximum of approximately 495 nm and an emission maximum of around 520 nm, making it compatible with standard FITC filter sets.[5]
Q3: Can I perform this reaction without a copper catalyst?
A3: Yes, copper-free click chemistry, known as strain-promoted azide-alkyne cycloaddition (SPAAC), is an alternative. This method uses a strained cyclooctyne instead of a terminal alkyne and does not require a cytotoxic copper catalyst, making it ideal for applications in living cells.
Q4: What are the key components of a typical CuAAC reaction?
A4: A standard CuAAC reaction includes the 6-FAM azide, an alkyne-containing molecule, a copper(II) sulfate (CuSO₄) source, a reducing agent like sodium ascorbate to generate the active Cu(I) catalyst in situ, and a copper-chelating ligand such as THPTA or TBTA to stabilize the Cu(I) and enhance reaction efficiency.
Troubleshooting Guide
Low or No Fluorescent Signal
Problem: After performing the click reaction, I see a very low or no fluorescent signal from my sample.
Possible Causes and Solutions:
-
Inefficient Click Reaction:
-
Suboptimal Reagent Concentrations: Ensure you are using the recommended concentrations for all components. Excess or insufficient amounts of any reagent can hinder the reaction.
-
Degraded Reagents: Sodium ascorbate solutions should be prepared fresh as they are prone to oxidation. Ensure your 6-FAM azide has been stored correctly, protected from light.
-
Catalyst Inactivity: The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) by dissolved oxygen. Degas your reaction mixture and solvents by bubbling with an inert gas like argon or nitrogen. The use of a stabilizing ligand is highly recommended.
-
Incompatible Reducing Agent: Avoid using TCEP as a reducing agent, as it can interfere with the CuAAC reaction by reducing the azide and binding to copper.
-
-
Fluorescence Quenching:
-
Sequence-Dependent Quenching: The fluorescence of 6-FAM can be quenched by certain nucleobases, particularly guanine (G), when in close proximity. If you are labeling oligonucleotides, consider the sequence context of the label.
-
Purification Issues: Residual copper ions or other components from the reaction mixture can quench fluorescence. Ensure your purification method effectively removes all reactants.
-
Poor Reaction Yield
Problem: My reaction yield is consistently low, as determined by HPLC or gel electrophoresis.
Possible Causes and Solutions:
-
Catalyst and Ligand Issues:
-
Insufficient Copper: For complex biomolecules that may sequester copper, you might need to use a higher concentration of the copper catalyst.
-
Incorrect Ligand-to-Copper Ratio: The ratio of ligand to copper is crucial. A ratio of 5:1 THPTA to copper is often recommended to protect biomolecules and accelerate the reaction.
-
Pre-complexation: For improved stability and efficiency, pre-mix the CuSO₄ and ligand for a few minutes before adding them to the reaction mixture.
-
-
Reaction Conditions:
-
pH: The CuAAC reaction is generally tolerant of a wide pH range (4-12). However, for biomolecules, maintaining a physiological pH (around 7) is recommended.
-
Solvent: While the reaction works well in aqueous solutions, co-solvents like DMSO or DMF can be used to dissolve hydrophobic reactants. Ensure the final concentration of the organic solvent does not denature your biomolecule.
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Reaction Time and Temperature: Most click reactions proceed to completion within 30-60 minutes at room temperature. For challenging substrates, longer incubation times or gentle heating (e.g., 37°C) might be necessary, but be mindful of the stability of your biomolecules.
-
-
Substrate-Related Problems:
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Steric Hindrance: Bulky groups near the alkyne or azide can impede the reaction.
-
Starting Material Purity: Ensure the purity of your alkyne-modified biomolecule and the 6-FAM azide. Impurities can interfere with the reaction.
-
Precipitate Formation in the Reaction
Problem: A precipitate forms in my reaction tube during the incubation.
Possible Causes and Solutions:
-
Reagent Insolubility: Your 6-FAM azide or alkyne-containing molecule may have limited solubility in the reaction buffer. Adding a co-solvent like DMSO can help. If a precipitate is observed after adding the azide, gentle heating (e.g., 80°C for a few minutes) and vortexing may help dissolve it before proceeding.
-
Copper(I) Acetylide Formation: Some alkynes can react with Cu(I) to form insoluble acetylides, which can appear as a red or purple precipitate. Using a stabilizing ligand and ensuring the correct order of reagent addition can minimize this side reaction. The use of acetonitrile/water solvent systems has been reported to mitigate this issue in some cases.
-
Protein Aggregation: If you are labeling proteins, the reaction conditions (e.g., presence of copper, organic solvents) might cause your protein to aggregate and precipitate. Adding aminoguanidine can sometimes help prevent protein crosslinking caused by ascorbate byproducts.
Quantitative Data Summary
Table 1: Recommended Reagent Concentrations for CuAAC
| Reagent | Stock Solution Concentration | Final Concentration | Notes |
| Alkyne-Biomolecule | Varies | 20 - 200 µM | |
| 6-FAM Azide | 10 mM in DMSO | 1.5x molar excess to alkyne | Can be increased up to 50x excess for difficult conjugations. |
| CuSO₄ | 20-100 mM in water | 50 - 100 µM | A higher concentration may be needed if the biomolecule chelates copper. |
| THPTA Ligand | 100-200 mM in water | 250 - 500 µM | A 5:1 ligand to copper ratio is often recommended. |
| Sodium Ascorbate | 100-300 mM in water (prepare fresh) | 2.5 - 5 mM |
Experimental Protocols
Protocol 1: General Labeling of Alkyne-Modified Oligonucleotides
-
Prepare Stock Solutions:
-
Alkyne-Oligonucleotide: Dissolve in nuclease-free water to a desired concentration (e.g., 1 mM).
-
6-FAM Azide: 10 mM in DMSO.
-
CuSO₄: 100 mM in nuclease-free water.
-
THPTA: 200 mM in nuclease-free water.
-
Sodium Ascorbate: 100 mM in nuclease-free water (prepare fresh before use).
-
-
Prepare Catalyst Premix:
-
In a separate tube, mix CuSO₄ and THPTA in a 1:2 ratio. Let it stand for a few minutes.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, add the alkyne-oligonucleotide solution.
-
Add an excess of the 6-FAM azide stock solution (e.g., 4-50 equivalents).
-
Add the THPTA/CuSO₄ premix (e.g., 25 equivalents relative to the oligonucleotide).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 40 equivalents).
-
-
Incubation:
-
Vortex the reaction mixture gently.
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Purify the labeled oligonucleotide using methods such as ethanol precipitation, Glen-Pak™ cartridges, or HPLC.
-
Protocol 2: Troubleshooting by Testing Reaction Components
If you suspect a problem with one of your reaction components, you can perform a small-scale test reaction.
-
Use a simple, commercially available alkyne (e.g., propargyl alcohol) and azide (e.g., benzyl azide or a simple fluorescent azide) as controls.
-
Set up your standard reaction with these controls. If the reaction works, it suggests the issue lies with your specific alkyne-modified biomolecule or the 6-FAM azide.
-
If the control reaction fails, systematically replace each of your stock solutions (copper, ligand, ascorbate) with freshly prepared ones to identify the faulty component.
Visual Diagrams
Caption: Experimental workflow for a standard 6-FAM azide click reaction.
Caption: Troubleshooting logic for low yield or signal in 6-FAM click reactions.
References
Technical Support Center: Optimizing 6-FAM Azide Experiments
This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in experiments utilizing 6-FAM azide for fluorescent labeling.
Frequently Asked Questions (FAQs)
Q1: What is 6-FAM azide and what are its primary applications?
6-Carboxyfluorescein (6-FAM) azide is a green fluorescent dye functionalized with an azide group.[1] It is widely used for covalently labeling biomolecules that have been modified to contain an alkyne group.[2] This connection is typically formed through a highly efficient and specific bioorthogonal reaction known as Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[3][4] Due to its high fluorescent quantum yield, 6-FAM produces a strong, stable green signal, making it a popular choice for applications in bioconjugation, cellular imaging, and diagnostics.[1]
Q2: What constitutes "signal" and "noise" in my 6-FAM azide experiment?
-
Signal: The specific fluorescent emission from 6-FAM azide molecules that are correctly and covalently attached to your alkyne-modified target biomolecule.
-
Noise (or Background): Any unwanted fluorescence that is not from the specifically labeled target. Common sources of noise include:
-
Unbound or excess 6-FAM azide that was not removed after the labeling reaction.
-
Non-specific binding of the fluorescent probe to cellular components or surfaces.
-
Autofluorescence, which is the natural fluorescence from cells, tissues, or culture media.
-
Degradation of the dye, leading to fluorescent artifacts.
-
Q3: My fluorescent signal is very weak or absent. What are the likely causes?
A weak signal is typically due to low labeling efficiency. This can result from several factors:
-
Suboptimal Reaction Conditions: The click chemistry reaction may be inefficient due to incorrect concentrations of the copper catalyst, reducing agent, or ligand.
-
Reagent Degradation: The reducing agent (e.g., sodium ascorbate) is prone to oxidation and should be prepared fresh. The 6-FAM azide itself can degrade if not stored properly (at -20°C, protected from light).
-
Low Target Abundance: The concentration of the alkyne-modified target molecule in your sample may be too low.
-
Inaccessibility of the Alkyne Group: Steric hindrance around the alkyne modification on your target molecule can prevent the 6-FAM azide from reacting efficiently.
Q4: I am observing high background fluorescence across my entire sample. How can I reduce it?
High background fluorescence is a common issue that obscures the specific signal. Key strategies to reduce it include:
-
Thorough Washing: Increase the number and duration of washing steps after the labeling reaction to ensure all unbound 6-FAM azide is removed. Adding a mild detergent to the wash buffer can also help.
-
Purification: For labeled biomolecules like oligonucleotides or proteins, post-labeling purification is critical to remove all excess reagents.
-
Use of Blocking Agents: Before adding the labeling reagents, incubate your sample with a blocking agent like Bovine Serum Albumin (BSA) to minimize non-specific binding sites.
-
Titrate Probe Concentration: Using an excessively high concentration of 6-FAM azide can lead to increased non-specific binding. Perform a titration to find the lowest effective concentration that provides a good signal.
-
Address Autofluorescence: If working with cells, use phenol red-free culture medium. If autofluorescence remains an issue, you may need to use spectral unmixing techniques if your imaging system supports it.
Q5: How does pH impact my 6-FAM signal?
The fluorescence intensity of fluorescein derivatives like 6-FAM can be pH-dependent. It is important to maintain a consistent and optimal pH in your experimental buffer (typically around pH 7.0-8.0) to ensure stable and maximal fluorescence.
Q6: What can I do to prevent photobleaching of my 6-FAM signal?
Photobleaching is the light-induced degradation of the fluorophore, leading to signal loss. 6-FAM azide is known for its exceptional photostability, but prolonged or high-intensity light exposure can still cause fading. To minimize photobleaching:
-
Reduce the power and exposure time of the excitation light source to the minimum required to obtain a good image.
-
Avoid prolonged viewing of the sample through the microscope oculars when not actively collecting data.
-
Use antifade mounting media or reagents, especially for fixed-cell imaging.
Troubleshooting Guide
Problem 1: Low or No Specific Signal
| Possible Cause | Suggested Solution |
| Inefficient Click Reaction | Optimize the concentrations of CuSO₄, sodium ascorbate, and the stabilizing ligand (e.g., THPTA for aqueous solutions). Ensure the sodium ascorbate solution is prepared fresh for each experiment. |
| Degraded Reagents | Store 6-FAM azide at -20°C in the dark. Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). |
| Low Target Concentration | If possible, enrich the sample for your target protein or biomolecule before labeling. |
| Incompatible Ligand | Use a water-soluble ligand like THPTA for reactions in fully aqueous buffers. Use TBTA for reactions containing organic co-solvents like DMSO. |
| Insufficient Incubation Time | Ensure adequate incubation time for the click reaction (e.g., 30-60 minutes or longer), protecting the sample from light. |
Problem 2: High Background Fluorescence
| Possible Cause | Suggested Solution |
| Excess/Unbound 6-FAM Azide | Increase the number and duration of wash steps after the labeling reaction. For biomolecules, perform purification via size-exclusion chromatography or precipitation. |
| Non-Specific Binding | Titrate the 6-FAM azide to the lowest effective concentration. Incubate with a blocking agent (e.g., 3% BSA in PBS) before the labeling step. |
| Cellular/Media Autofluorescence | Image cells in phenol red-free medium. If possible, use a filter set that minimizes the collection of autofluorescence, or use spectral unmixing. |
| Contaminated Reagents | Use high-purity reagents and prepare fresh buffers to avoid fluorescent contaminants. |
Quantitative Data Summary
Table 1: Photophysical Properties of 6-FAM Azide
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~495-496 nm | |
| Emission Maximum (λem) | ~516-520 nm | |
| Molar Extinction Coefficient (ε) | ~75,000 - 83,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.9 | |
| Recommended Filter Set | FITC / GFP Channel |
Table 2: Typical Reagent Concentrations for CuAAC Reaction
| Reagent | Final Concentration | Notes | Reference(s) |
| Alkyne-Modified Biomolecule | 10-100 µM | Varies by experiment | |
| 6-FAM Azide | 1.5 - 5x molar excess over alkyne | Titration is recommended | |
| Copper(II) Sulfate (CuSO₄) | 50-500 µM | Source of the Cu(I) catalyst | |
| Sodium Ascorbate | 0.5 - 5 mM | Reducing agent, must be fresh | |
| THPTA (water-soluble ligand) | 0.25 - 2.5 mM | Stabilizes the Cu(I) ion |
Visualizations and Workflows
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction pathway.
Caption: A generalized experimental workflow for labeling with 6-FAM azide.
Caption: A decision-making diagram for troubleshooting common SNR issues.
Experimental Protocols
Protocol 1: General CuAAC Labeling of a Biomolecule
This protocol provides a general starting point for labeling an alkyne-modified biomolecule with 6-FAM azide in an aqueous solution. Concentrations should be optimized for each specific application.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, oligonucleotide)
-
6-FAM Azide (10 mM stock in anhydrous DMSO)
-
Copper(II) Sulfate (CuSO₄) (10 mM stock in nuclease-free water)
-
Sodium Ascorbate (100 mM stock in nuclease-free water, prepare fresh immediately before use )
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in nuclease-free water)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Methodology:
-
In a microcentrifuge tube, combine your alkyne-modified biomolecule with PBS to the desired initial volume and concentration.
-
Add the THPTA stock solution to a final concentration of 1 mM. Vortex briefly.
-
Add the 6-FAM azide stock solution to the desired final concentration (e.g., 2-5x molar excess over the biomolecule). Vortex briefly.
-
To initiate the reaction, first add the CuSO₄ stock solution to a final concentration of 0.5 mM and vortex.
-
Immediately add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM. Vortex the reaction mixture thoroughly.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Proceed immediately to a purification protocol to remove excess labeling reagents.
Protocol 2: Post-Labeling Purification of Oligonucleotides
This protocol describes a general method for purifying a 6-FAM-labeled oligonucleotide from the reaction mixture using ethanol precipitation.
Materials:
-
Labeled oligonucleotide reaction mixture from Protocol 1
-
3 M Sodium Acetate, pH 5.2
-
100% Cold Ethanol (-20°C)
-
70% Cold Ethanol (-20°C)
-
Nuclease-free water
Methodology:
-
To your reaction mixture (e.g., 100 µL), add 0.1 volumes of 3 M Sodium Acetate (10 µL).
-
Add 3 volumes of cold 100% ethanol (330 µL). Vortex well.
-
Incubate the mixture at -20°C for at least 30 minutes to precipitate the oligonucleotide.
-
Centrifuge at high speed (e.g., >12,000 x g) for 15 minutes at 4°C to pellet the oligonucleotide.
-
Carefully decant the supernatant, which contains the excess reagents.
-
Gently wash the pellet by adding 500 µL of cold 70% ethanol.
-
Centrifuge for 5 minutes at 4°C. Carefully decant the supernatant.
-
Briefly air-dry the pellet to remove any residual ethanol. Do not over-dry.
-
Resuspend the purified, labeled oligonucleotide pellet in a suitable volume of nuclease-free water or buffer.
References
Technical Support Center: Purification of 6-FAM Azide Labeled Proteins
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the purification of 6-FAM azide labeled proteins.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental workflow, offering potential causes and solutions to ensure successful purification of your 6-FAM azide labeled protein.
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence in Final Sample | Incomplete removal of unreacted 6-FAM azide. | - Optimize gel filtration chromatography by ensuring the appropriate column size and resin for your protein's molecular weight.[1][2] - Perform sequential purification steps, such as an initial desalting column followed by dialysis. - Increase the number of washes during spin column purification.[3] |
| Non-specific binding of the 6-FAM azide dye to the protein or purification resin. | - Include a blocking agent, such as BSA, in your buffers (if compatible with downstream applications). - Adjust the ionic strength of your wash buffers to disrupt weak, non-specific interactions. - Consider using a different purification resin with lower non-specific binding properties. | |
| Autofluorescence of the protein or contaminants. | - Before labeling, run an unlabeled protein control under the same fluorescence detection settings to assess background. - Ensure high purity of the protein before starting the labeling reaction. | |
| Low Protein Recovery After Purification | Protein precipitation during the labeling or purification process. | - Optimize the labeling reaction by reducing the molar excess of the 6-FAM azide dye. - Ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI) to maintain solubility. - Perform purification steps at 4°C to improve protein stability. |
| Protein adsorption to spin column membranes or chromatography resin. | - Pre-condition the purification column by washing it with a blocking agent like BSA (if compatible). - Consult the manufacturer's instructions for the optimal protein concentration range for your specific column. | |
| Inefficient elution from the purification column. | - Ensure the elution buffer is compatible with your protein and the purification resin. - For gel filtration, ensure you collect all fractions containing your protein of interest. Using a fluorescent detector can help track the labeled protein. | |
| Protein Precipitation During Labeling Reaction | High concentration of the protein or 6-FAM azide. | - Reduce the protein concentration to 1-2 mg/mL. - Decrease the molar ratio of 6-FAM azide to the protein. |
| The pH of the reaction buffer is close to the protein's isoelectric point (pI). | - Adjust the pH of the reaction buffer to be at least 1-1.5 units away from the pI of your protein. | |
| Use of organic solvents (like DMSO) to dissolve the 6-FAM azide may denature the protein. | - Minimize the volume of organic solvent added to the reaction mixture. - Add the dissolved dye dropwise to the protein solution while gently mixing. | |
| Low or No Fluorescence Signal from the Labeled Protein | Inefficient labeling reaction. | - Optimize the click chemistry reaction conditions, including the concentrations of the copper catalyst and reducing agent. - Ensure the protein buffer is free of interfering substances like primary amines (e.g., Tris buffer) or ammonium ions. |
| Quenching of the 6-FAM fluorophore. | - A very high degree of labeling can lead to self-quenching. Reduce the molar excess of 6-FAM azide in the labeling reaction. - Ensure the purification process effectively removes any residual copper catalyst, which can quench fluorescence. | |
| The protein was not successfully modified with an alkyne group prior to the click reaction. | - Verify the successful incorporation of the alkyne handle using mass spectrometry or other analytical techniques before proceeding with the 6-FAM azide labeling. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to remove unreacted 6-FAM azide after a click chemistry reaction?
A1: Gel filtration chromatography, also known as size-exclusion chromatography, is the most common and effective method for separating the larger labeled protein from the smaller, unreacted 6-FAM azide dye. For rapid purification, pre-packed spin desalting columns are a convenient option. Dialysis can also be used and is a gentler method, though it is significantly more time-consuming.
Q2: How can I determine the concentration and degree of labeling of my purified 6-FAM azide labeled protein?
A2: You can determine the protein concentration and the degree of labeling using spectrophotometry. Measure the absorbance of your purified sample at 280 nm to determine the protein concentration and at ~495 nm (the excitation maximum for 6-FAM) to determine the concentration of the dye. The degree of labeling can then be calculated using the Beer-Lambert law, taking into account the extinction coefficients of the protein and 6-FAM at these wavelengths.
Q3: My protein is precipitating when I add the 6-FAM azide dissolved in DMSO. What can I do?
A3: Protein precipitation upon the addition of an organic solvent is a common issue. To mitigate this, try to minimize the volume of DMSO used to dissolve the 6-FAM azide. Add the dye solution slowly to the protein solution while gently vortexing or stirring. Alternatively, if your protein is sensitive to DMSO, explore the use of a more water-soluble 6-FAM azide derivative if available.
Q4: Can I use Tris buffer for my 6-FAM azide labeling reaction?
A4: It is generally not recommended to use buffers containing primary amines, such as Tris, as they can compete with the desired reaction and reduce labeling efficiency. Buffers like phosphate-buffered saline (PBS) or HEPES are better choices for click chemistry labeling reactions.
Q5: What is a typical molar excess of 6-FAM azide to use for labeling?
A5: The optimal molar excess of 6-FAM azide can vary depending on the protein and the number of available alkyne groups. A common starting point is a 4- to 50-fold molar excess of the dye to the protein. It is advisable to perform a titration experiment to determine the optimal ratio that provides sufficient labeling without causing protein precipitation or fluorescence quenching.
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein with 6-FAM Azide
-
Prepare the Protein Sample:
-
Ensure your alkyne-modified protein is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
-
Prepare Stock Solutions:
-
6-FAM Azide: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
Copper-stabilizing ligand (e.g., THPTA): Prepare a 100 mM stock solution in deionized water.
-
Reducing Agent (e.g., Sodium Ascorbate): Prepare a 300 mM stock solution in deionized water. Note: This solution should be made fresh immediately before use.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Your alkyne-modified protein solution.
-
PBS buffer to reach the final desired reaction volume.
-
6-FAM Azide stock solution to achieve the desired molar excess (e.g., 20 µM final concentration).
-
-
Vortex briefly to mix.
-
Add the THPTA solution (e.g., 10 µL of 100 mM stock). Vortex briefly.
-
Add the CuSO₄ solution (e.g., 10 µL of 20 mM stock). Vortex briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 10 µL of 300 mM stock).
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Protocol 2: Purification of 6-FAM Azide Labeled Protein using a Spin Desalting Column
-
Column Preparation:
-
Remove the cap from a spin desalting column (e.g., Sephadex G-25) and place it in a collection tube.
-
Centrifuge the column at 1,000 x g for 2 minutes to remove the storage buffer.
-
Place the column in a new collection tube.
-
-
Column Equilibration:
-
Add the desired equilibration buffer (e.g., PBS) to the column as per the manufacturer's instructions.
-
Centrifuge at 1,000 x g for 2 minutes. Discard the flow-through.
-
Repeat this equilibration step 2-3 more times.
-
-
Sample Loading and Purification:
-
Slowly apply the entire volume of your labeling reaction mixture to the center of the resin bed.
-
Centrifuge at 1,000 x g for 2 minutes.
-
The purified, labeled protein will be in the eluate in the collection tube. The unreacted 6-FAM azide and other small molecules will be retained in the column resin.
-
Visualizations
Caption: Experimental workflow for labeling and purification.
Caption: Troubleshooting high background fluorescence.
References
Technical Support Center: Troubleshooting Protein Precipitation During FAM Labeling
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering protein precipitation during fluorescent labeling with carboxyfluorescein (FAM).
Troubleshooting Guide
Protein precipitation during FAM labeling is a common issue that can significantly impact experimental outcomes. This guide provides a systematic approach to identify the root cause and resolve the problem.
Issue: Protein Precipitates Upon Addition of FAM-NHS Ester
Visible cloudiness or solid particles appear in the solution immediately or shortly after adding the FAM-NHS ester solution.
| Possible Cause | Troubleshooting Steps |
| Localized High Concentration of Organic Solvent | 1. Slow, Dropwise Addition: Add the FAM-NHS ester dissolved in DMSO or DMF to the protein solution drop-by-drop while gently stirring. This prevents localized denaturation of the protein.[1] 2. Minimize Organic Solvent Volume: Use a highly concentrated stock of the FAM-NHS ester to minimize the volume of organic solvent added to the reaction.[2] |
| Poor Dye Solubility | 1. Fresh Dye Solution: Prepare the FAM-NHS ester solution in anhydrous DMSO or DMF immediately before use.[3] 2. Ensure Complete Dissolution: Vortex the dye solution thoroughly to ensure it is fully dissolved before adding it to the protein solution. |
| Suboptimal Buffer pH | 1. Verify Buffer pH: Ensure the pH of the labeling buffer is within the optimal range of 8.3-8.5 for the NHS ester reaction.[3][4] For pH-sensitive proteins, a lower pH of 7.2-7.5 can be used, but this will require a longer incubation time. 2. Buffer Exchange: If the protein is in an inappropriate buffer, perform a buffer exchange into a suitable labeling buffer (e.g., 0.1 M sodium bicarbonate or phosphate-buffered saline) before adding the dye. |
| High Protein Concentration | 1. Dilute Protein Sample: High protein concentrations can increase the likelihood of aggregation. If precipitation is observed, try reducing the protein concentration. |
Issue: Precipitate Forms During Incubation
The solution becomes cloudy or forms a precipitate during the incubation period of the labeling reaction.
| Possible Cause | Troubleshooting Steps |
| Increased Hydrophobicity of Labeled Protein | 1. Optimize Dye-to-Protein Ratio: A high degree of labeling can significantly increase the hydrophobicity of the protein, leading to aggregation. Perform trial reactions with varying molar ratios of FAM to protein (e.g., 5:1, 10:1, 15:1) to find the optimal ratio that provides sufficient labeling without causing precipitation. 2. Include Solubilizing Agents: Add non-ionic detergents (e.g., 0.01-0.1% Tween-20) or glycerol (5-10%) to the labeling buffer to improve the solubility of the labeled protein. |
| Disruption of Protein Structure | 1. Lower Incubation Temperature: Perform the labeling reaction at 4°C for a longer duration (e.g., overnight) instead of at room temperature. This can help maintain the protein's native conformation. 2. Screen Stabilizing Additives: Empirically test the addition of stabilizers such as arginine (e.g., 50-100 mM) to the buffer to suppress aggregation. |
| Incorrect Ionic Strength | 1. Adjust Salt Concentration: The ionic strength of the buffer can influence protein solubility. Test a range of salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl) to find the optimal condition for your specific protein. |
Issue: Precipitate Observed After Purification
The purified, FAM-labeled protein precipitates out of solution during storage or after a freeze-thaw cycle.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Storage Buffer | 1. Buffer Screening: Perform a buffer screen to identify the optimal storage conditions for the labeled protein. Vary the pH, ionic strength, and include cryoprotectants like glycerol (10-50%) for frozen storage. 2. Avoid Isoelectric Point: Ensure the pH of the storage buffer is at least one unit away from the isoelectric point (pI) of the protein. |
| Aggregation of Labeled Protein | 1. Size Exclusion Chromatography (SEC): Use SEC to separate monomeric labeled protein from aggregates. Aggregates will elute earlier from the column. 2. Dialysis: If the protein has precipitated, attempt to resolubilize it in a buffer containing a mild chaotropic agent and then dialyze it into the desired storage buffer. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein precipitation during FAM labeling?
Protein precipitation during FAM labeling can be caused by several factors:
-
Increased Hydrophobicity: The fluorescein molecule is hydrophobic. Attaching it to a protein increases the overall hydrophobicity, which can lead to aggregation to minimize contact with the aqueous environment.
-
Disruption of Protein Structure: The labeling process or the presence of the dye can disrupt the protein's native conformation, exposing hydrophobic regions that are normally buried.
-
High Degree of Labeling: Attaching too many FAM molecules to a single protein significantly increases the chances of aggregation.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and presence of certain additives in the buffer can affect protein stability and solubility.
-
Poor Dye Solubility: FAM-NHS ester has limited solubility in aqueous buffers and is typically dissolved in an organic solvent like DMSO or DMF. Improper dissolution or addition can cause the dye to precipitate, which can co-precipitate the protein.
Q2: How can I detect protein aggregation?
Protein aggregation can be detected using several methods:
-
Visual Inspection: The simplest method is to look for visible cloudiness or precipitates in the solution.
-
UV-Visible Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of light-scattering aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregates.
-
Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric protein on an SEC column.
-
Native Polyacrylamide Gel Electrophoresis (PAGE): Aggregated protein may not enter the gel or may run as higher molecular weight species.
Q3: What is the optimal pH for FAM labeling?
The reaction between an NHS ester and a primary amine on a protein is highly pH-dependent. The optimal pH range is typically 8.3-8.5. However, for proteins that are sensitive to higher pH, a lower pH of 7.2-7.5 can be used, though this will require a longer incubation time. It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the FAM-NHS ester.
Q4: How can I remove precipitated protein after labeling?
If precipitation has already occurred, you can try the following methods to remove the aggregates:
-
Centrifugation: Pellet the precipitated protein by centrifugation. The supernatant will contain the soluble, labeled protein.
-
Size Exclusion Chromatography (SEC): This is an effective method for separating soluble aggregates from the monomeric protein.
-
Dialysis: In some cases, aggregates can be removed by dialysis against a buffer that promotes solubility.
Quantitative Data Summary
The following table provides recommended starting conditions for FAM labeling experiments. These should be optimized for each specific protein.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can increase the risk of precipitation. |
| Dye:Protein Molar Ratio | 5:1 to 15:1 | Start with a lower ratio and increase if labeling efficiency is low. High ratios can lead to precipitation. |
| Buffer pH | 8.3 - 8.5 | For pH-sensitive proteins, consider a range of 7.2-7.5. |
| Incubation Time | 1-4 hours at room temperature | Alternatively, overnight at 4°C for sensitive proteins. |
| Incubation Temperature | Room Temperature or 4°C | Lower temperatures can help maintain protein stability. |
| Organic Solvent (DMSO/DMF) | < 10% of final reaction volume | Minimize to avoid protein denaturation. |
Experimental Protocols
General Protocol for FAM Labeling of Proteins
This protocol provides a general guideline for labeling proteins with FAM-NHS ester.
-
Prepare Protein Solution:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5, or PBS, pH 7.4) to a final concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the labeling buffer.
-
-
Prepare FAM-NHS Ester Stock Solution:
-
Immediately before use, dissolve the FAM-NHS ester in anhydrous DMSO or DMF to a concentration that will result in less than 10% organic solvent in the final reaction volume.
-
-
Labeling Reaction:
-
Slowly and dropwise, add the desired molar excess of the FAM-NHS ester solution to the protein solution while gently stirring.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye and any precipitates using size exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 494 nm (for FAM).
-
Visualizations
Caption: Troubleshooting workflow for protein precipitation.
Caption: FAM-NHS ester labeling reaction.
References
Validation & Comparative
A Researcher's Guide to Fluorescent Labeling: Exploring Alternatives to FAM Azide
For researchers, scientists, and drug development professionals engaged in bioconjugation and fluorescence labeling, the selection of an appropriate fluorescent probe is a critical decision that profoundly impacts experimental outcomes. While 6-Carboxyfluorescein (FAM) azide has traditionally been a popular choice for "click" chemistry applications due to its bright green fluorescence, a growing landscape of alternative fluorescent azides offers significant advantages in terms of performance and experimental flexibility. This guide provides an objective comparison of FAM azide with key alternatives, supported by experimental data, to empower researchers in making informed decisions for their specific needs.
This comparison will focus on azide-functionalized versions of popular dye families, including other fluorescein derivatives, cyanine dyes, and the Alexa Fluor™ series. We will delve into their comparative photophysical properties, photostability, and reaction kinetics, while also providing detailed experimental protocols for common labeling applications.
Performance Comparison of Fluorescent Azides
The ideal fluorescent label for a given experiment depends on a multitude of factors, including the brightness of the signal, its stability under illumination, and the efficiency of the labeling reaction.
Photophysical Properties
The brightness of a fluorophore is a function of its molar extinction coefficient (how strongly it absorbs light) and its quantum yield (its efficiency in converting absorbed light into emitted fluorescence). While FAM azide offers a high quantum yield, several alternatives provide comparable or superior brightness, often with more desirable spectral properties for multiplexing experiments.[1]
| Property | 5/6-FAM Azide | HEX Azide (6-isomer) | Cy3 Azide | Cy5 Azide | Alexa Fluor™ 488 Azide | Alexa Fluor™ 647 Azide |
| Excitation Max (nm) | ~495 | ~533 | ~550 | ~650 | ~495 | ~650 |
| Emission Max (nm) | ~520 | ~549 | ~570 | ~670 | ~519 | ~668 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~83,000 | ~87,770 | ~150,000 | ~250,000 | ~73,000 | ~270,000 |
| Quantum Yield (Φ) | ~0.92 | ~0.57 | ~0.15 | ~0.27 | ~0.92 | ~0.33 |
| Color | Green | Green-Yellow | Orange | Far-Red | Green | Far-Red |
Note: Values are approximate and can be influenced by the solvent, pH, and conjugation to a biomolecule.[1][2][3][4]
Photostability
Photostability, or the resistance to photobleaching, is a critical parameter for applications requiring long or repeated exposure to excitation light, such as time-lapse imaging and super-resolution microscopy. Fluorescein-based dyes like FAM are known to be susceptible to photobleaching. In contrast, the Alexa Fluor™ and some cyanine dyes exhibit significantly higher photostability.
| Fluorophore | Relative Photostability | Key Considerations |
| FAM Azide | Moderate | Prone to photobleaching, especially under high laser power or prolonged exposure. Fluorescence is pH-sensitive. |
| HEX Azide | Moderate | Similar to FAM in terms of photostability. |
| Cy Dyes (e.g., Cy3, Cy5) | Moderate to Low | Generally less photostable than Alexa Fluor dyes. Photostability can be sequence-dependent when conjugated to DNA. |
| Alexa Fluor™ Dyes | High to Very High | Significantly more photostable than fluorescein and many cyanine dyes, making them ideal for demanding imaging applications. Fluorescence is largely insensitive to pH over a wide range. |
Reaction Kinetics in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Generally, the structure of the fluorophore attached to the azide can influence the reaction kinetics. However, for many common bioconjugation reactions, the differences in rates between standard fluorescent azides like FAM, Cy, and Alexa Fluor azides are often not the limiting factor. Other parameters such as the concentration of reactants, catalyst, and ligand play a more dominant role. For applications requiring extremely fast kinetics, specialized azide derivatives, such as those with copper-chelating moieties, have been developed to accelerate the CuAAC reaction.
Advanced Alternatives: Fluorogenic Probes
A significant advancement in fluorescent labeling is the development of fluorogenic probes. These probes are initially non-fluorescent or weakly fluorescent and become brightly fluorescent only upon reaction with their target. This "turn-on" mechanism dramatically reduces background noise from unreacted probes, eliminating the need for wash steps and enabling highly sensitive detection. The CalFluor series of probes are an excellent example of fluorogenic azides that span the visible spectrum and are activated by click chemistry.
Experimental Protocols
The following are generalized protocols for the fluorescent labeling of common biomolecules using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Labeling of Alkyne-Modified Oligonucleotides
This protocol describes the labeling of an oligonucleotide containing a terminal alkyne modification.
Materials:
-
Alkyne-modified oligonucleotide
-
Fluorescent azide (e.g., Alexa Fluor 488 azide) dissolved in DMSO (10 mM stock)
-
Copper(II) sulfate (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium Ascorbate
-
DMSO
-
Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)
-
Nuclease-free water
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified oligonucleotide (to a final concentration of 20-200 µM)
-
Nuclease-free water
-
2 M TEAA buffer (to a final concentration of 0.2 M)
-
DMSO (to a final volume of 50%)
-
-
Add the Fluorescent Azide: Add the fluorescent azide stock solution to a final concentration 1.5 times that of the oligonucleotide. Vortex to mix.
-
Prepare the Catalyst Premix: In a separate tube, prepare a fresh solution of sodium ascorbate (5 mM in water). Also, prepare a 10 mM stock solution of the Cu(II)-TBTA complex in 55% DMSO.
-
Initiate the Reaction: Add the sodium ascorbate solution to the reaction mixture to a final concentration of 0.5 mM and vortex briefly.
-
Add the Catalyst: Add the Cu(II)-TBTA complex to a final concentration of 0.5 mM.
-
Incubation: Vortex the reaction mixture thoroughly and incubate at room temperature overnight in the dark.
-
Purification: The labeled oligonucleotide can be purified from unreacted dye and catalyst by ethanol precipitation or by using a suitable chromatography method (e.g., HPLC).
Labeling of Azide-Modified Proteins
This protocol outlines the labeling of a protein that has been metabolically labeled with an azide-containing amino acid analog.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS)
-
Alkyne-functionalized fluorescent dye (e.g., DBCO-Cy5)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
Aminoguanidine
-
Sodium Ascorbate
Procedure:
-
Prepare the Protein Sample: Adjust the concentration of the azide-modified protein to approximately 1-2 mg/mL in PBS.
-
Prepare Click Chemistry Reagents:
-
Prepare a 10 mM stock solution of the alkyne-dye in DMSO.
-
Prepare a 1.7 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of TBTA in DMSO.
-
Prepare a fresh 50 mM stock solution of sodium ascorbate in water.
-
Prepare a 50 mM stock solution of TCEP in water.
-
-
Initiate the Click Reaction: To the protein solution, add the following reagents in order, vortexing gently after each addition:
-
Alkyne-dye stock solution (to a final concentration of 25-100 µM)
-
TCEP stock solution (to a final concentration of 2.5 mM)
-
TBTA stock solution (to a final concentration of 250 µM)
-
CuSO₄ stock solution (to a final concentration of 50 µM)
-
Sodium ascorbate stock solution (to a final concentration of 2.5 mM)
-
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purification: Remove excess dye and reaction components by spin desalting columns or dialysis.
Labeling of Glycoproteins on Live Cells
This protocol describes the labeling of cell surface glycoproteins that have been metabolically labeled with an azido-sugar. This example utilizes a copper-free click chemistry reaction (SPAAC) for live-cell compatibility.
Materials:
-
Cells cultured with an azido-sugar (e.g., Ac₄ManNAz)
-
Strain-promoted alkyne-fluorophore conjugate (e.g., DBCO-Alexa Fluor 647)
-
Cell culture medium
-
PBS
Procedure:
-
Metabolic Labeling: Culture cells in the presence of the azido-sugar for 24-72 hours to allow for incorporation into glycoproteins.
-
Cell Preparation: Gently wash the cells with warm PBS or serum-free medium to remove any unincorporated azido-sugar.
-
Labeling Reaction: Add the DBCO-fluorophore conjugate (typically at a concentration of 5-25 µM) to the cells in fresh culture medium.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells three times with warm PBS or culture medium to remove any unreacted probe.
-
Imaging: The cells are now ready for fluorescence microscopy.
Visualizing Workflows and Biological Pathways
Experimental Workflow for Fluorescent Labeling
The following diagram illustrates a generalized workflow for the fluorescent labeling of biomolecules using click chemistry.
Signaling Pathway Example: Glycosylation in Notch Signaling
Fluorescent labeling via click chemistry is a powerful tool for studying post-translational modifications like glycosylation, which play crucial roles in cell signaling. The Notch signaling pathway, critical for cell-fate decisions, is heavily regulated by O-glycosylation of its extracellular domain.
Conclusion
While FAM azide remains a viable option for fluorescent labeling, researchers now have a diverse palette of alternatives that offer significant advantages in photostability, brightness, and spectral diversity. For demanding applications such as long-term live-cell imaging or super-resolution microscopy, high-performance dyes like the Alexa Fluor™ series are often a superior choice. Furthermore, the advent of fluorogenic probes like the CalFluor series represents a paradigm shift, enabling highly sensitive, no-wash labeling experiments. By carefully considering the quantitative data and experimental requirements, researchers can select the optimal fluorescent azide to achieve high-quality, reproducible results in their bioconjugation and cellular analysis endeavors.
References
A Comparative Guide to Quantifying the Labeling Efficiency of 6-FAM Azide
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of a fluorescent label and the accurate quantification of its incorporation are critical for experimental success. This guide provides an objective comparison of 6-FAM (6-carboxyfluorescein) azide with alternative fluorescent dyes and details methods for quantifying its labeling efficiency, supported by experimental protocols.
6-FAM azide is a widely used green fluorescent probe for labeling biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] Its popularity stems from a high quantum yield, good water solubility, and spectral compatibility with common filter sets.[1][3] The efficiency of the labeling reaction, often expressed as the Degree of Labeling (DOL), directly impacts the sensitivity and reproducibility of downstream applications, from molecular imaging to diagnostic assays.[4]
Photophysical Properties: 6-FAM Azide vs. Alternatives
The choice of a fluorophore is fundamentally guided by its spectral characteristics and brightness. The brightness of a fluorophore is a product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). While 6-FAM is a robust choice, various alternatives are available, each with unique properties.
| Property | 6-FAM Azide (6-isomer) | HEX Azide (6-isomer) | 5-TAMRA Azide | Sulfo-Cy3 Azide | AZDye 488 Azide | Sulfo-Cy5 Azide |
| Excitation Max (λex) | ~496 nm | ~533 nm | ~546 nm | ~555 nm | ~495 nm | ~652 nm |
| Emission Max (λem) | ~516 nm | ~549 nm | ~575 nm | ~570 nm | ~519 nm | ~672 nm |
| Extinction Coeff. (ε) | ~83,000 cm⁻¹M⁻¹ | ~87,770 cm⁻¹M⁻¹ | ~90,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ | ~73,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.9 | ~0.57 | ~0.1 | ~0.15 | ~0.80 | ~0.20 |
| Color | Green | Green-Yellow | Yellow | Orange | Green | Red |
Key Insights from the Data:
-
Brightness: While 6-FAM azide has an exceptionally high quantum yield, cyanine dyes like Sulfo-Cy3 and Sulfo-Cy5 possess significantly higher extinction coefficients, making them inherently brighter. The choice for maximum brightness will depend on the specific filter sets and laser lines available.
-
Spectral Diversity: The listed alternatives provide a broad range of spectral options, enabling multicolor experiments. HEX azide offers a spectrally distinct option in the green-yellow range, while TAMRA and Cy dyes extend into the yellow, orange, and red wavelengths.
-
Compatibility: 6-FAM azide's excitation and emission maxima are highly compatible with standard FITC (fluorescein isothiocyanate) filter sets, making it a convenient choice for many existing imaging systems.
Quantifying Labeling Efficiency
Accurately determining the number of fluorophore molecules conjugated to each biomolecule is crucial for quantitative studies. Several methods are available, each with distinct advantages and limitations.
| Feature | UV-Vis Spectrophotometry (DOL) | Fluorometry | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures absorbance of the protein (at 280 nm) and the dye (at its λmax) to calculate a molar ratio. | Measures the total fluorescence of a solution. A standard curve of the free dye is used for quantification. | Separates labeled from unlabeled biomolecules, with quantification based on peak area from absorbance or fluorescence detection. |
| Primary Application | Routine quantification of labeling for purified protein-dye conjugates. | Quantification of labeling in solution, including cell lysates. | Purity analysis and quantification of labeled peptides and oligonucleotides. |
| Sensitivity | Moderate; requires purified samples at relatively high concentrations. | High; can detect picomole amounts. | High; excellent for resolving different labeled species. |
| Throughput | High (with microplate readers). | Moderate; suitable for plate-based assays. | Low; analyzes samples sequentially. |
| Potential for Artifacts | Inaccurate protein extinction coefficients or dye contribution at 280 nm can cause errors. Requires removal of all free dye. | Inner filter effects at high concentrations; requires a standard curve. | Complex chromatograms can be difficult to interpret; requires specialized equipment. |
Experimental Protocols
The following protocols provide a generalized framework for labeling biomolecules with 6-FAM azide and quantifying the efficiency.
Protocol 1: CuAAC "Click Chemistry" Labeling of an Alkyne-Modified Protein
This protocol describes a typical procedure for labeling a protein containing an alkyne group with 6-FAM azide.
Materials:
-
Alkyne-modified protein in a copper-free buffer (e.g., PBS, HEPES)
-
6-FAM Azide, 10 mM stock solution in DMSO
-
Copper(II) Sulfate (CuSO₄), 10 mM stock solution in water
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 10 mM stock solution in water (or another suitable Cu(I)-stabilizing ligand)
-
Sodium Ascorbate, 1 M stock solution in water (must be freshly prepared)
-
Protein-compatible buffer (e.g., PBS pH 7.4)
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette)
Procedure:
-
Prepare the Biomolecule: Dilute the alkyne-modified protein to a final concentration of 1-10 mg/mL in the reaction buffer.
-
Prepare the Catalyst Premix: In a microcentrifuge tube, mix equal volumes of the 10 mM CuSO₄ and 10 mM THPTA stock solutions. This complex helps to stabilize the Cu(I) ion and improve reaction efficiency.
-
Assemble the Reaction: In a separate tube, combine the following in order:
-
Alkyne-modified protein solution
-
6-FAM Azide stock (add a 3-10 fold molar excess relative to the protein)
-
Catalyst Premix (add to a final concentration of 500 µM)
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 10 mM to reduce Cu(II) to the catalytic Cu(I) species.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. Reaction times may require optimization.
-
Purification: Remove excess 6-FAM azide and copper catalyst by passing the reaction mixture through a size-exclusion chromatography column (e.g., PD-10) or by dialysis against a suitable buffer.
Protocol 2: Quantification of Labeling Efficiency by UV-Vis Spectrophotometry
This protocol allows for the calculation of the Degree of Labeling (DOL).
Materials:
-
Purified 6-FAM-labeled protein (from Protocol 1) in a suitable buffer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes or a micro-volume spectrophotometer
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified protein conjugate solution at 280 nm (A₂₈₀).
-
Measure the absorbance at the λmax for 6-FAM, approximately 496 nm (A₄₉₆).
-
-
Calculations:
-
Correction Factor (CF): 6-FAM absorbs light at 280 nm. This must be corrected for to get an accurate protein concentration. The CF for 6-FAM is approximately 0.20.
-
Calculate Protein Concentration:
-
Corrected A₂₈₀ = A₂₈₀ - (A₄₉₆ x CF)
-
Protein Conc. (M) = Corrected A₂₈₀ / ε_protein (Where ε_protein is the molar extinction coefficient of the specific protein at 280 nm)
-
-
Calculate Dye Concentration:
-
Dye Conc. (M) = A₄₉₆ / ε_dye (Where ε_dye for 6-FAM is ~83,000 M⁻¹cm⁻¹)
-
-
Calculate Degree of Labeling (DOL):
-
DOL = Dye Conc. (M) / Protein Conc. (M)
-
-
The result is the average number of 6-FAM molecules per protein molecule.
Conclusion
6-FAM azide remains a powerful and versatile tool for fluorescently labeling biomolecules due to its excellent photophysical properties and compatibility with standard instrumentation. However, for experiments requiring maximal brightness or different spectral channels, alternatives such as cyanine or other commercial dyes should be considered. The choice of fluorophore must be paired with a robust method for quantifying labeling efficiency. While UV-Vis spectrophotometry offers a straightforward method for determining the DOL for purified conjugates, techniques like HPLC provide higher resolution for complex samples. By carefully selecting the appropriate fluorescent azide and validating the conjugation efficiency, researchers can ensure the generation of high-quality reagents for sensitive and reproducible results.
References
A Head-to-Head Comparison of 6-FAM Azide and Alexa Fluor 488 Azide for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent label is a critical determinant of experimental success. This guide provides a detailed, objective comparison of two popular green-emitting fluorescent azides used in click chemistry: 6-FAM azide and Alexa Fluor 488 azide.
In the realm of bioorthogonal chemistry, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," has become a cornerstone technique for the precise labeling of biomolecules. The choice of the fluorescent azide reporter is paramount for achieving high sensitivity, specificity, and reproducibility. This guide delves into the key performance characteristics of 6-FAM azide and Alexa Fluor 488 azide, offering a comprehensive overview of their photophysical properties and providing generalized experimental protocols for their application in bioconjugation.
Executive Summary
While both 6-FAM azide and Alexa Fluor 488 azide are effective for fluorescently labeling alkyne-modified biomolecules, Alexa Fluor 488 azide generally offers superior performance. This is primarily attributed to its exceptional photostability and the pH insensitivity of its fluorescence, characteristics inherited from its parent fluorophore.[1][2] For demanding applications requiring long-term imaging, robust quantitation, or use in varying pH environments, Alexa Fluor 488 azide is the recommended choice. 6-FAM azide, a derivative of fluorescein, remains a viable and more economical option for applications where high photostability and pH insensitivity are not critical.[3]
Photophysical Properties: A Quantitative Comparison
The performance of a fluorophore is dictated by its spectral characteristics, brightness (a function of its molar extinction coefficient and quantum yield), and stability. The following table summarizes the key photophysical properties of 6-FAM and Alexa Fluor 488. It is important to note that while this data pertains to the parent fluorophores, it provides a strong basis for comparing their azide derivatives.
| Property | 6-FAM (Fluorescein) | Alexa Fluor 488 | Reference(s) |
| Excitation Maximum (λex) | ~494-496 nm | ~495 nm | [3] |
| Emission Maximum (λem) | ~516-520 nm | ~519 nm | |
| Molar Extinction Coefficient (ε) | ~75,000 - 83,000 cm⁻¹M⁻¹ | ~71,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.9 | ~0.92 | |
| Photostability | Moderate | High | |
| pH Sensitivity | Sensitive to pH changes | Insensitive over a wide pH range (pH 4-10) |
Key Takeaways from the Data:
-
Brightness: Both fluorophores are exceptionally bright. While 6-FAM can have a slightly higher or comparable extinction coefficient, Alexa Fluor 488 has a marginally higher quantum yield, contributing to its overall robust fluorescence.
-
Photostability: Alexa Fluor 488 is significantly more photostable than fluorescein and its derivatives like 6-FAM. This increased resistance to photobleaching is crucial for experiments involving long or repeated light exposure, such as time-lapse microscopy.
-
pH Sensitivity: The fluorescence of 6-FAM is known to be sensitive to pH, with a decrease in intensity in more acidic environments. In contrast, Alexa Fluor 488 maintains its strong fluorescence over a broad pH range (pH 4-10), ensuring more reliable and consistent results in diverse experimental conditions.
Experimental Protocols
The following are generalized protocols for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to label alkyne-modified biomolecules (e.g., proteins or oligonucleotides) with either 6-FAM azide or Alexa Fluor 488 azide. These protocols should be optimized for specific applications.
Protocol 1: Labeling of Alkyne-Modified Oligonucleotides
This protocol is adapted from general procedures for the click chemistry labeling of oligonucleotides.
Materials:
-
Alkyne-modified oligonucleotide
-
6-FAM azide or Alexa Fluor 488 azide
-
Anhydrous DMSO
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium Ascorbate
-
Nuclease-free water
-
Buffer (e.g., 2M Triethylammonium acetate, pH 7.0)
Stock Solutions:
-
Azide: 10 mM in anhydrous DMSO.
-
CuSO₄: 20 mM in nuclease-free water.
-
THPTA/TBTA Ligand: 100 mM (THPTA in water, TBTA in DMSO/t-butanol).
-
Sodium Ascorbate: Freshly prepared 300 mM solution in nuclease-free water.
Procedure:
-
In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in nuclease-free water.
-
Add the buffer to the desired final concentration.
-
Add the azide stock solution to the oligonucleotide solution.
-
Prepare the catalyst complex by pre-mixing the CuSO₄ and THPTA/TBTA ligand solutions.
-
Add the catalyst complex to the biomolecule-dye mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours, or overnight.
-
Purify the labeled oligonucleotide using a suitable method such as ethanol precipitation followed by HPLC or a desalting column.
Protocol 2: Labeling of Alkyne-Modified Proteins in Cell Lysates
This protocol provides a general workflow for labeling proteins in a complex mixture.
Materials:
-
Cell lysate containing alkyne-modified proteins
-
6-FAM azide or Alexa Fluor 488 azide
-
DMSO (anhydrous)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Phosphate-buffered saline (PBS)
Stock Solutions:
-
Azide: 2.5 mM in DMSO or water.
-
CuSO₄: 20 mM in water.
-
THPTA: 100 mM in water.
-
Sodium Ascorbate: Freshly prepared 300 mM solution in water.
Procedure:
-
To the protein lysate in a microcentrifuge tube, add PBS buffer.
-
Add the azide stock solution and vortex briefly.
-
Add the THPTA solution and vortex.
-
Add the CuSO₄ solution and vortex.
-
Initiate the reaction by adding the sodium ascorbate solution and vortex.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
The labeled proteins in the lysate are now ready for downstream analysis such as SDS-PAGE and in-gel fluorescence scanning.
Visualizing the Comparison
To further illustrate the key aspects of this comparison, the following diagrams are provided.
Conclusion
The choice between 6-FAM azide and Alexa Fluor 488 azide for click chemistry applications hinges on the specific demands of the experiment. For applications requiring high photostability, consistent fluorescence across a range of pH values, and robust performance in quantitative imaging, Alexa Fluor 488 azide is the superior choice. Its enhanced photophysical properties justify the higher cost for demanding experimental setups. Conversely, for routine applications where photobleaching and pH fluctuations are less of a concern, 6-FAM azide provides a bright and cost-effective alternative. Researchers should carefully consider their experimental conditions and instrumentation when selecting the optimal fluorescent azide for their bioconjugation needs.
References
A Comparative Guide to the Validation of 6-FAM Azide Conjugation to DNA
For researchers engaged in the precise labeling of DNA, the validation of fluorophore conjugation is a critical step to ensure the integrity and functionality of the final product. This guide provides a comprehensive comparison of 6-carboxyfluorescein (6-FAM) azide with other common fluorescent azides used for DNA labeling via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry". We present key performance characteristics, detailed experimental protocols for validation, and visual workflows to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Performance Comparison of Fluorescent Azides for DNA Labeling
The choice of a fluorescent label for DNA extends beyond spectral properties to include conjugation efficiency, photostability, and quantum yield upon conjugation. Below is a comparative summary of 6-FAM azide and its common alternatives.
| Property | 6-FAM Azide | HEX Azide | Cy3 Azide | Cy5 Azide | Alexa Fluor 488 Azide | Alexa Fluor 647 Azide |
| Excitation Max (nm) | ~495 | ~533 | ~550 | ~649 | ~495 | ~650 |
| Emission Max (nm) | ~520 | ~549 | ~570 | ~670 | ~519 | ~668 |
| Extinction Coeff. (cm⁻¹M⁻¹) | ~83,000 | ~87,770 | ~150,000 | ~250,000 | ~71,000 | ~270,000 |
| Quantum Yield (Φ) | ~0.90[1][2] | ~0.57[1] | ~0.30 | ~0.20 | ~0.92[3] | ~0.33[3] |
| Color | Green | Green-Yellow | Orange | Far-Red | Green | Far-Red |
| Photostability | Moderate | Moderate | Moderate | Low to Moderate | High | High |
| pH Sensitivity | Yes (fluorescence decreases below pH 7) | Yes | No | No | No (pH 4-10) | No |
Key Takeaways:
-
6-FAM azide is a bright, green-emitting dye with a high quantum yield, making it an excellent choice for single-color detection with standard FITC filter sets. However, its fluorescence is pH-sensitive.
-
HEX azide offers a spectral alternative in the green-yellow region, suitable for multiplexing with 6-FAM.
-
Cy dyes (Cy3 and Cy5) have high extinction coefficients, contributing to their brightness. However, they are known for lower photostability compared to the Alexa Fluor family. Cy5, in particular, can be susceptible to photobleaching.
-
Alexa Fluor azides (488 and 647) are renowned for their high photostability and pH-insensitivity, making them robust choices for demanding imaging applications. Alexa Fluor 488 is an excellent, more stable substitute for 6-FAM.
Experimental Protocols for Validation
Successful conjugation of 6-FAM azide to DNA is typically validated through a combination of chromatographic and spectroscopic methods.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol outlines the general steps for conjugating an azide-functionalized fluorophore to an alkyne-modified oligonucleotide.
Materials:
-
Alkyne-modified oligonucleotide
-
6-FAM azide (or other fluorescent azide), 10 mM stock in DMSO
-
Copper(I)-TBTA complex or a pre-mixed click chemistry buffer
-
Sodium Ascorbate, 50 mM freshly prepared solution in water
-
Nuclease-free water
-
Acetone or Ethanol for precipitation
Procedure:
-
In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in nuclease-free water.
-
Add the click chemistry buffer (containing copper(II) sulfate and a ligand like TBTA or THPTA) to the oligonucleotide solution and vortex.
-
Add the fluorescent azide stock solution to the mixture and vortex.
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction and briefly vortex.
-
Incubate the reaction at room temperature overnight, protected from light.
-
Precipitate the labeled oligonucleotide by adding at least a 4-fold volume of acetone or 2.5 volumes of ethanol (with 0.3 M sodium acetate).
-
Incubate at -20°C for at least 20 minutes, then centrifuge to pellet the DNA.
-
Wash the pellet with acetone or 70% ethanol, air dry, and resuspend in a suitable buffer.
-
Purify the labeled oligonucleotide using HPLC.
Validation by HPLC Purification
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is used to separate the successfully labeled oligonucleotide from unlabeled DNA and free dye.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C8 or C18 reverse-phase column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
Detector wavelengths: 260 nm (for DNA) and the absorbance maximum of the dye (e.g., ~495 nm for 6-FAM).
Procedure:
-
Dissolve the dried, labeled oligonucleotide pellet in Mobile Phase A.
-
Inject the sample onto the HPLC column.
-
Elute the sample using a linear gradient of Mobile Phase B (e.g., 5-95% over 30 minutes).
-
Monitor the elution profile at both 260 nm and the dye's absorbance maximum.
-
The successfully conjugated oligonucleotide will show a peak at both wavelengths, eluting later than the unlabeled oligonucleotide due to the hydrophobicity of the dye. Free dye will also be observed, typically as a late-eluting peak.
-
Collect the fraction corresponding to the dual-wavelength peak.
-
Lyophilize the collected fraction to obtain the purified, labeled DNA.
Validation by Gel Electrophoresis
Agarose gel electrophoresis provides a straightforward qualitative assessment of the conjugation.
Materials:
-
Agarose
-
TAE or TBE buffer
-
DNA loading dye
-
UV transilluminator or fluorescence imager
Procedure:
-
Prepare an agarose gel of an appropriate percentage for the size of your oligonucleotide.
-
Mix a small aliquot of the purified, labeled DNA with loading dye.
-
Load the sample into a well of the agarose gel. Include a lane with unlabeled oligonucleotide as a control.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Visualize the gel on a UV transilluminator or a fluorescence imager with the appropriate filter for 6-FAM.
-
A fluorescent band at the expected molecular weight, which may show a slight mobility shift compared to the unlabeled DNA, confirms successful conjugation.
Validation by Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry provides definitive confirmation of conjugation by measuring the precise molecular weight of the product.
Instrumentation and Reagents:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., 3-hydroxypicolinic acid (3-HPA) for oligonucleotides)
Procedure:
-
Mix a small amount of the purified, labeled oligonucleotide with the matrix solution.
-
Spot the mixture onto the MALDI target plate and allow it to dry, forming crystals.
-
Insert the target plate into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mode (typically negative ion mode for oligonucleotides).
-
Compare the observed molecular weight with the calculated theoretical mass of the 6-FAM-conjugated oligonucleotide. A match confirms the successful conjugation.
Visualizing the Workflow and Concepts
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for validation and the underlying chemical reaction.
Caption: Experimental workflow for the synthesis and validation of 6-FAM azide conjugated DNA.
Caption: The CuAAC reaction forms a stable triazole linkage between DNA and 6-FAM.
References
A Comparative Analysis of Fluorescent Azides for Bioorthogonal Labeling and Imaging
For researchers, scientists, and drug development professionals engaged in cellular imaging and bioconjugation, the selection of an appropriate fluorescent azide probe is a critical determinant of experimental success. The ideal probe should offer a combination of high brightness, exceptional photostability, rapid reaction kinetics, and low non-specific binding to ensure a high signal-to-noise ratio and reliable data. This guide provides a comprehensive comparative analysis of commonly used fluorescent azides, supported by quantitative data and detailed experimental protocols to facilitate an informed selection process for your specific research needs.
Fluorescent azides are essential tools for bioorthogonal chemistry, enabling the selective labeling of biomolecules in complex biological systems.[1] The most prevalent bioorthogonal reactions involving azides are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] While CuAAC is highly efficient, the cytotoxicity of the copper catalyst often limits its application in live-cell imaging.[2] SPAAC, a copper-free alternative, has therefore become the method of choice for many live-cell applications, relying on the reaction of an azide with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[2][3]
Comparative Performance of Fluorescent Azide Families
The choice of the fluorescent dye conjugated to the azide moiety significantly impacts the outcome of an experiment. Below is a qualitative comparison of the major families of fluorescent azides.
1. Coumarin Azides:
-
Pros: Exhibit "turn-on" fluorescence upon reaction, where the azide quenches the fluorescence of the coumarin core, and the subsequent triazole formation restores it, leading to a high signal-to-noise ratio. They are also relatively small and cell-permeable.
-
Cons: Generally have lower quantum yields and are more suited for applications in the blue region of the spectrum, which can be prone to higher cellular autofluorescence.
2. Fluorescein Azides (e.g., FAM-Azide):
-
Pros: Fluorescein and its derivatives, like FAM, are known for their high quantum yields, resulting in bright fluorescent signals. They are also relatively hydrophilic, which can reduce non-specific binding to hydrophobic cellular components.
-
Cons: Suffer from lower photostability compared to other dye families, making them less suitable for long-term imaging experiments. Their fluorescence is also pH-sensitive.
3. Rhodamine Azides (e.g., TAMRA-Azide, ROX-Azide):
-
Pros: Rhodamine derivatives are generally brighter and more photostable than fluoresceins. They are available in a range of colors, from green to red, and their fluorescence is less sensitive to pH changes.
-
Cons: Can be more hydrophobic than fluoresceins, potentially leading to higher non-specific background signals.
4. Cyanine Azides (e.g., Cy3-Azide, Cy5-Azide):
-
Pros: Cyanine dyes are known for their exceptional brightness, high photostability, and narrow emission spectra, which is advantageous for multiplexing experiments. They are available in a wide spectral range, including the far-red and near-infrared regions, which minimizes cellular autofluorescence.
-
Cons: Non-sulfonated versions can be quite hydrophobic, leading to aggregation and non-specific binding.
5. AZDye™ and Alexa Fluor® Azides:
-
Pros: This class of sulfonated rhodamine and cyanine derivatives (AZDyes are structurally equivalent to Alexa Fluor® dyes) are engineered for superior performance. They exhibit excellent brightness and photostability and are highly water-soluble, which minimizes aggregation and non-specific binding.
-
Cons: Can be more expensive than traditional dyes.
Quantitative Data Summary
The following tables provide a summary of the key quantitative performance indicators for a selection of fluorescent azides. It is important to note that photostability is highly dependent on experimental conditions, and therefore, a single value can be misleading. For this reason, photostability is described qualitatively based on available data.
Table 1: Photophysical Properties of Common Fluorescent Azides
| Fluorophore Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| Coumarin | 3-Azido-7-hydroxycoumarin | ~365 | ~450 | Low (increases upon reaction) |
| Fluorescein | 5-FAM-Azide | ~495 | ~520 | ~0.9 |
| HEX-Azide | ~535 | ~556 | ~0.6 | |
| Rhodamine | 5-TAMRA-Azide | ~546 | ~575 | ~0.4 |
| 6-ROX-Azide | ~575 | ~602 | ~0.8 | |
| Cyanine | Cy3-Azide | ~550 | ~570 | ~0.15 |
| Cy5-Azide | ~649 | ~670 | ~0.27 | |
| AZDye™/Alexa Fluor® | AZDye™ 488 Azide | ~495 | ~519 | 0.92 |
| AZDye™ 555 Azide | ~555 | ~565 | 0.1 | |
| AZDye™ 594 Azide | ~590 | ~617 | 0.66 | |
| AZDye™ 647 Azide | ~650 | ~668 | 0.33 |
Note: Data is compiled from various commercial and literature sources and should be used as a guide. Quantum yields for Alexa Fluor® dyes are used as approximations for the corresponding AZDyes.
Table 2: Reaction Kinetics of Fluorescent Azides with Cyclooctynes (SPAAC)
| Azide Type | Cyclooctyne | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Reference |
| Benzyl Azide (Aryl Azide model) | BCN | 0.15 | |
| Benzyl Azide (Aryl Azide model) | DBCO | ~0.3 - 0.8 | |
| p-Azido-L-phenylalanine | Alexa488-DIBO | 62 | |
| Alkyl Azide | BCN | ~0.14 | |
| Tetra-fluorinated Aromatic Azide | Cyclooctyne | 3.60 |
Note: Reaction kinetics are highly dependent on the specific structures of the azide and cyclooctyne, as well as the solvent and temperature.
Mandatory Visualizations
Caption: A general experimental workflow for live-cell imaging using fluorescent azides.
Caption: The reaction mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Logical comparison of key features of different fluorescent azide families.
Experimental Protocols
Protocol for Measuring Relative Fluorescence Quantum Yield
This protocol describes the comparative method of Williams et al. for determining the relative fluorescence quantum yield (Φ) of a fluorescent azide.
Materials:
-
Test fluorescent azide.
-
A fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral range to the test sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters, fluorescein in 0.1 M NaOH for green emitters, rhodamine 6G in ethanol for orange-red emitters).
-
High-purity solvent (spectroscopic grade).
-
UV-Vis spectrophotometer.
-
Spectrofluorometer with a corrected emission spectrum.
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the test fluorescent azide and the standard in the same solvent.
-
Prepare Dilutions: Prepare a series of dilutions of both the test sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.02 to 0.1 to minimize inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence: Using the spectrofluorometer, record the corrected fluorescence emission spectrum for each solution, ensuring the same excitation wavelength and instrument settings are used for all measurements.
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the test sample.
-
Determine the gradient (slope) of the linear fit for both plots (Grad_test and Grad_std).
-
Calculate the quantum yield of the test sample (Φ_test) using the following equation:
Φ_test = Φ_std * (Grad_test / Grad_std) * (n_test² / n_std²)
where Φ_std is the quantum yield of the standard, and n_test and n_std are the refractive indices of the test and standard solutions (if different solvents are used; if the same solvent is used, this term is 1).
-
Protocol for Assessing Photostability
This protocol provides a general method for comparing the photostability of different fluorescent azides in a cellular context.
Materials:
-
Live cells cultured on glass-bottom imaging dishes.
-
Fluorescent azide probes to be tested.
-
Appropriate alkyne-modified substrate for labeling (if required).
-
Click chemistry reagents (if required).
-
Fluorescence microscope with a stable light source and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Cell Labeling: Label the cells with the different fluorescent azides using a consistent protocol. Ensure similar initial fluorescence intensities for the different probes to allow for a fair comparison.
-
Image Acquisition:
-
Select a field of view with several labeled cells.
-
Acquire a time-lapse series of images using consistent imaging parameters (excitation intensity, exposure time, etc.) for all probes.
-
Continue imaging until the fluorescence signal has significantly decreased.
-
-
Data Analysis:
-
For each time-lapse series, select several regions of interest (ROIs) within the labeled cells.
-
Measure the mean fluorescence intensity within each ROI for every time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for each fluorescent azide.
-
The rate of fluorescence decay is an indicator of the photostability. A slower decay rate indicates higher photostability. The photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%) can be determined from these curves for a quantitative comparison.
-
Protocol for Kinetic Analysis of SPAAC Reactions
This protocol describes a method to determine the second-order rate constant of a SPAAC reaction between a fluorescent azide and a cyclooctyne using fluorescence quenching. This method is suitable when the fluorescence of one reactant is quenched upon reaction.
Materials:
-
Fluorescent azide.
-
Cyclooctyne-functionalized quenching molecule (or vice versa).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Spectrofluorometer with a temperature-controlled cuvette holder and rapid mixing capabilities.
Procedure:
-
Prepare Reactant Solutions: Prepare stock solutions of the fluorescent azide and the cyclooctyne quencher in the reaction buffer.
-
Set up the Reaction:
-
Place a solution of the fluorescent reactant in the cuvette and measure the initial fluorescence intensity (F₀).
-
Initiate the reaction by injecting a solution of the quenching reactant (at a higher concentration to ensure pseudo-first-order conditions) into the cuvette with rapid mixing.
-
-
Monitor Fluorescence: Record the decrease in fluorescence intensity over time.
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the extent of the reaction.
-
Plot the fluorescence intensity versus time and fit the data to a pseudo-first-order kinetic model to obtain the observed rate constant (k_obs).
-
The second-order rate constant (k₂) can be calculated from the following equation:
k₂ = k_obs / [Quencher]
where [Quencher] is the concentration of the reactant in excess.
-
References
A Researcher's Guide to the Quality Control of 6-FAM Azide Reagents
For researchers, scientists, and drug development professionals utilizing click chemistry, the quality and consistency of reagents are paramount to achieving reliable and reproducible results. 6-Carboxyfluorescein (6-FAM) azide is a widely used fluorescent probe for labeling biomolecules. However, variability in the purity, activity, and stability of this reagent from different suppliers can significantly impact experimental outcomes. This guide provides an objective comparison of key quality control parameters for 6-FAM azide, supported by established experimental protocols, to empower researchers in selecting and validating the optimal reagent for their needs.
Comparative Analysis of 6-FAM Azide Reagents
The performance of 6-FAM azide can be evaluated based on several critical parameters: chemical purity, spectral properties, and reactivity in click chemistry. While many suppliers provide a certificate of analysis with their products, independent verification is crucial for rigorous scientific research. The following table summarizes a compilation of specifications from various commercial suppliers.
Table 1: Comparison of Commercial 6-FAM Azide Reagent Specifications
| Parameter | Supplier A | Supplier B | Supplier C | Supplier D | Ideal Specification |
| Purity (by HPLC) | ≥95% | ≥90%[1][2] | ≥95%[3] | ≥95%[4] | >98% |
| Excitation Max (nm) | 495 | 496[1] | 492 | 493 | 494-496 |
| Emission Max (nm) | 520 | 516 | 517 | 517 | 516-520 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~83,000 | 83,000 | Not Specified | 83,000 | >80,000 |
| Storage Conditions | -20°C, in the dark | -20°C, in the dark | -20°C, in the dark | Freeze (< -15°C) | -20°C to -80°C, protected from light |
| Molecular Weight ( g/mol ) | 458.43 | 458.43 | 458.43 | 458.43 | 458.43 |
Key Quality Control Experiments and Protocols
To ensure the quality of 6-FAM azide, a series of analytical experiments should be performed. Below are detailed protocols for the most common and effective methods for purity and performance validation.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of fluorescent dyes, allowing for the separation and quantification of the main component from any impurities.
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a UV-Vis or diode array detector (DAD) and a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV-Vis: Monitor at the absorbance maximum of 6-FAM (around 495 nm).
-
Fluorescence: Excitation at 495 nm, Emission at 520 nm.
-
-
Sample Preparation: Prepare a 1 mg/mL stock solution of 6-FAM azide in DMSO. Dilute to an appropriate concentration (e.g., 10 µg/mL) in the initial mobile phase composition.
-
Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Structural Confirmation by ¹H NMR and High-Resolution Mass Spectrometry (HRMS)
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure and identifying organic impurities. HRMS provides a highly accurate mass measurement to confirm the elemental composition.
¹H NMR Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 1-5 mg of the 6-FAM azide in approximately 0.6 mL of the deuterated solvent.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Compare the obtained spectrum with the expected chemical shifts and splitting patterns for the 6-FAM azide structure. The presence of unexpected peaks may indicate impurities.
HRMS Protocol:
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer capable of high-resolution measurements (e.g., Orbitrap or TOF).
-
Sample Preparation: Prepare a dilute solution of the 6-FAM azide (e.g., 1 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Infusion: Directly infuse the sample into the mass spectrometer.
-
Analysis: Determine the monoisotopic mass of the protonated molecule [M+H]⁺. Compare the measured mass to the theoretical mass. A mass accuracy of within 5 ppm is generally considered confirmation of the elemental composition. The presence of other significant ions may indicate impurities.
Performance in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The ultimate test of a 6-FAM azide reagent is its performance in a click chemistry reaction. A quantitative assessment of the reaction kinetics provides a direct measure of its reactivity.
Experimental Protocol for Kinetic Analysis:
-
Reagents:
-
6-FAM azide from different suppliers.
-
An alkyne-containing substrate (e.g., propargyl-PEG).
-
Copper(II) sulfate (CuSO₄).
-
A reducing agent (e.g., sodium ascorbate).
-
A copper-chelating ligand (e.g., THPTA).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
-
Reaction Setup:
-
Prepare stock solutions of all reagents.
-
In a microcentrifuge tube, combine the alkyne substrate and 6-FAM azide in a 1:1.5 molar ratio.
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio to form the catalyst complex.
-
Initiate the reaction by adding the catalyst complex and freshly prepared sodium ascorbate to the azide-alkyne mixture.
-
-
Reaction Monitoring:
-
At various time points, withdraw aliquots of the reaction mixture.
-
Quench the reaction in the aliquot by adding EDTA.
-
Analyze the aliquots by HPLC to determine the consumption of reactants and the formation of the triazole product.
-
-
Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate. Compare the rates obtained for 6-FAM azide from different suppliers.
Visualizing Experimental Workflows
To provide a clearer understanding of the quality control process, the following diagrams illustrate the key experimental workflows.
Caption: A logical workflow for the comprehensive quality control of 6-FAM azide reagents.
Caption: A detailed workflow for assessing the kinetic performance of 6-FAM azide in a CuAAC reaction.
Comparison with Alternative Fluorescent Azides
While 6-FAM azide is a popular choice, several other fluorescent azides are available with different spectral properties, which may be more suitable for specific applications, such as multiplexing experiments.
Table 2: Comparison of 6-FAM Azide with Alternative Fluorescent Azides
| Fluorophore Azide | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Key Features |
| 6-FAM Azide | 495 | 520 | ~0.92 | Very bright, common for green channel detection. |
| HEX Azide | 533 | 549 | ~0.57 | Good for multiplexing with FAM and Cy5. |
| TAMRA Azide | 555 | 580 | ~0.10 | Photostable, often used as a FRET acceptor. |
| Cy3 Azide | 550 | 570 | ~0.15 | Bright and photostable, suitable for imaging. |
| Cy5 Azide | 649 | 670 | ~0.27 | Ideal for far-red detection, minimizing autofluorescence. |
Conclusion
The quality of 6-FAM azide reagents can vary between suppliers, and rigorous in-house quality control is essential for ensuring the reliability and reproducibility of experimental data. By implementing a comprehensive validation strategy that includes purity assessment by HPLC, structural confirmation by NMR and HRMS, and functional testing through kinetic analysis of its click chemistry performance, researchers can confidently select the most suitable reagent for their studies. For single-color detection in the green channel, 6-FAM azide remains an excellent choice due to its high quantum yield. However, for multicolor experiments, careful consideration of alternative fluorescent azides with distinct spectral properties is recommended to minimize spectral overlap.
References
Navigating the Click Chemistry Maze: A Comparative Guide to 6-FAM Azide and its Alternatives
For researchers, scientists, and drug development professionals leveraging the power of click chemistry, the choice of a fluorescent azide is a critical determinant of experimental success. While 6-Carboxyfluorescein (6-FAM) azide has been a workhorse for labeling alkyne-modified biomolecules, concerns about its potential for off-target reactions necessitate a careful evaluation of its performance against newer alternatives. This guide provides an objective comparison of 6-FAM azide and its next-generation counterparts, focusing on cross-reactivity, reaction efficiency, and overall performance, supported by experimental data and detailed protocols.
The primary labeling reaction for 6-FAM azide is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry. This reaction's specificity allows for the precise attachment of the fluorescent FAM dye to a target molecule containing an alkyne group.
The Challenge of Cross-Reactivity: The Thiol Problem
Despite its widespread use, a significant drawback of the standard CuAAC reaction is the potential for a copper-catalyzed side reaction with free thiol groups present in proteins, particularly cysteine residues. This "azide-alkyne-thiol" reaction can lead to the formation of thiotriazole adducts, resulting in non-specific labeling and false-positive signals in sensitive applications like chemical proteomics.[1][2]
A New Generation of Fluorescent Azides
To address the limitations of standard 6-FAM azide, a new generation of reagents has been developed with enhanced reaction kinetics, allowing for lower, less toxic copper catalyst concentrations and potentially reducing off-target reactions.
1. Picolyl-Azides: These azides, such as 6-FAM-picolyl-azide, incorporate a picolyl moiety that acts as a copper-chelating group. This internal chelation increases the effective concentration of the Cu(I) catalyst at the reaction site, significantly accelerating the CuAAC reaction.[3] This enhanced reactivity allows for efficient labeling with minimal copper-induced cytotoxicity.[3]
2. FastClick™ Azides: Reagents like FastClick™ 6-FAM Azide also feature a copper-chelating ligand that stabilizes the Cu(I) oxidation state, leading to a faster and higher-yield reaction compared to conventional CuAAC.[4]
Performance Comparison: 6-FAM Azide vs. Alternatives
The ideal fluorescent azide should exhibit high reactivity towards its alkyne target, minimal cross-reactivity with other biological molecules, and produce a bright, photostable signal.
| Feature | 6-FAM Azide | 6-FAM-picolyl-azide | FastClick™ 6-FAM Azide | HEX Azide |
| Reaction Principle | Standard CuAAC | Chelation-assisted CuAAC | Chelation-assisted CuAAC | Standard CuAAC |
| Relative Reaction Rate | Standard | Faster than standard 6-FAM azide | Faster than standard 6-FAM azide | Similar to standard 6-FAM azide |
| Required Copper Conc. | High | Low | Low | High |
| Potential Thiol Cross-Reactivity | Significant, especially at high copper concentrations | Potentially reduced due to lower copper requirement | Potentially reduced due to lower copper requirement | Similar to standard 6-FAM azide |
| Excitation Max (nm) | ~495 | ~490 | ~495 | ~535 |
| Emission Max (nm) | ~520 | ~510 | ~520 | ~556 |
| Quantum Yield | ~0.92 | Not reported | Not reported | ~0.57 |
| Brightness | High | High | High | Moderate |
Experimental Protocols
To objectively assess the performance of different fluorescent azides, a series of well-defined experiments are necessary.
Protocol 1: Quantification of Thiol-Azide Side Reaction
This protocol aims to quantify the extent of the copper-catalyzed reaction between a fluorescent azide and a thiol-containing protein, such as Bovine Serum Albumin (BSA), which contains a free cysteine residue.
Materials:
-
Fluorescent azides (6-FAM azide, 6-FAM-picolyl-azide, etc.)
-
Bovine Serum Albumin (BSA)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
SDS-PAGE apparatus and reagents
-
In-gel fluorescence scanner
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Prepare BSA Solutions: Prepare a stock solution of BSA in PBS.
-
Prepare Reaction Mixtures: In separate microcentrifuge tubes, prepare reaction mixtures containing BSA, the fluorescent azide to be tested, and the copper ligand in PBS.
-
Initiate the Reaction: Add freshly prepared sodium ascorbate and CuSO₄ to each tube to initiate the click chemistry reaction. Include a negative control with no copper.
-
Incubate: Incubate the reactions at room temperature for 1 hour, protected from light.
-
Quench the Reaction: Stop the reaction by adding EDTA.
-
SDS-PAGE Analysis: Analyze the reaction products by SDS-PAGE.
-
In-Gel Fluorescence Scanning: Scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the tested fluorophore.
-
Quantification: Quantify the fluorescence intensity of the BSA band in each lane using image analysis software. The intensity of the fluorescently labeled BSA in the absence of an alkyne partner is indicative of the extent of the thiol side reaction.
Protocol 2: Comparative Analysis of Signal-to-Noise Ratio in Fixed Cells
This protocol describes a method to compare the signal-to-noise ratio of different fluorescent azides in a cellular context.
Materials:
-
Cells cultured on coverslips
-
Alkyne-modified metabolic label (e.g., an alkyne-modified amino acid or sugar)
-
Fluorescent azides to be compared
-
Fixation and permeabilization buffers
-
Click chemistry reagents (as in Protocol 1)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope with appropriate filter sets
-
Image analysis software
Procedure:
-
Metabolic Labeling: Culture cells in the presence of an alkyne-modified metabolic label for a sufficient duration to allow incorporation into biomolecules. Include a control group of cells cultured without the alkyne label.
-
Fix and Permeabilize: Fix and permeabilize the cells using standard protocols.
-
Click Reaction: Perform the click reaction on both the alkyne-labeled and control cells with each of the fluorescent azides being tested.
-
Washing and Counterstaining: Wash the cells thoroughly to remove unreacted reagents and then counterstain the nuclei with DAPI or Hoechst.
-
Imaging: Acquire images of both the alkyne-labeled and control cells for each fluorescent azide using consistent imaging parameters (e.g., exposure time, laser power).
-
Analysis:
-
Measure the mean fluorescence intensity of the specific signal in the alkyne-labeled cells.
-
Measure the mean fluorescence intensity of the background signal in the control (no alkyne) cells.
-
Calculate the signal-to-noise ratio (S/N) for each fluorescent azide by dividing the mean specific signal intensity by the mean background signal intensity.
-
Conclusion and Recommendations
The choice of a fluorescent azide for click chemistry applications requires a careful consideration of the specific experimental needs.
-
For standard applications where high brightness is paramount and potential off-target labeling is less of a concern, 6-FAM azide remains a viable and cost-effective option.
-
For sensitive applications such as live-cell imaging or quantitative proteomics where minimizing off-target reactions and copper-induced toxicity is critical, the use of picolyl-azides or FastClick™ azides is highly recommended. The ability to use lower copper concentrations with these reagents is a significant advantage.
-
For multicolor imaging experiments, the spectral properties of the chosen azide must be considered in conjunction with other fluorophores to minimize spectral overlap. In such cases, alternatives like HEX azide, which has a distinct spectral profile from 6-FAM, can be beneficial.
Researchers are encouraged to perform pilot experiments to validate the chosen fluorescent azide in their specific experimental system to ensure optimal performance and data reliability. By understanding the potential for cross-reactivity and the advantages offered by newer reagents, scientists can make informed decisions to achieve high-quality, reproducible results in their click chemistry-based research.
References
A Head-to-Head Comparison: Copper-Catalyzed vs. Copper-Free Click Chemistry for FAM Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for a myriad of applications, from in-vitro diagnostics to in-vivo imaging. Among the most powerful bioconjugation techniques, "click chemistry," specifically the azide-alkyne cycloaddition, stands out for its high efficiency and specificity.[1] This guide provides an objective, data-driven comparison of the two primary modalities of this reaction for fluorescein (FAM) labeling: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC).
At its core, both CuAAC and SPAAC facilitate the formation of a stable triazole linkage between an azide and an alkyne, enabling the covalent attachment of a FAM fluorophore to a target biomolecule.[2] However, the fundamental difference in their activation mechanism dictates their suitability for various experimental contexts. CuAAC relies on a copper(I) catalyst to achieve rapid reaction kinetics, while SPAAC employs a strained cyclooctyne to proceed without the need for a metal catalyst, enhancing its biocompatibility.[2][3]
Quantitative Performance Comparison
The choice between CuAAC and SPAAC often represents a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data to facilitate an informed decision for your specific FAM labeling needs.
| Parameter | Copper-Catalyzed (CuAAC) | Copper-Free (SPAAC) | Key Takeaway |
| Reaction Principle | Catalytic cycloaddition between a terminal alkyne and an azide, requiring a Cu(I) catalyst.[4] | Catalyst-free cycloaddition between a strained cyclooctyne and an azide. | CuAAC requires a metal catalyst, while SPAAC is catalyst-free. |
| Second-Order Rate Constant (k) | ~1 - 100 M⁻¹s⁻¹ (highly dependent on the ligand used) | ~0.002 - 1 M⁻¹s⁻¹ (dependent on the specific cyclooctyne) | CuAAC is generally significantly faster than SPAAC. |
| Biocompatibility | Moderate; copper toxicity is a known concern, though it can be mitigated with the use of chelating ligands. | High; the absence of an exogenous metal catalyst makes it ideal for live-cell and in-vivo applications. | SPAAC is the preferred method for applications in living systems. |
| Reagent Size | Involves small alkyne and azide functional groups. | Utilizes bulkier cyclooctyne reagents (e.g., DBCO, BCN). | The smaller reagents in CuAAC may be less likely to perturb the function of the labeled biomolecule. |
| Reaction Conditions | Requires a copper source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA). | Proceeds under physiological conditions without the need for a catalyst. | SPAAC offers a simpler reaction setup for biological applications. |
| Side Reactions | Copper ions can generate reactive oxygen species (ROS), potentially leading to damage of the biomolecule. The use of stabilizing ligands is crucial to minimize this. | Some strained alkynes can exhibit reactivity towards thiols, which may lead to off-target labeling in complex biological samples. | Both methods have the potential for side reactions that need to be considered in experimental design. |
Labeling Efficiency and Cytotoxicity
| Parameter | Copper-Catalyzed (CuAAC) | Copper-Free (SPAAC) |
| Labeling Efficiency | Can be very high with optimized concentrations of ligand and copper. Optimal staining efficiency has been observed with fluorophore-alkyne concentrations in the range of 20 to 50 µM for a 5-minute reaction. | Generally high, though may require longer incubation times or higher reagent concentrations to achieve similar labeling density as CuAAC. Optimal staining has been seen with cyclooctyne concentrations of 20 to 50 µM for a 15-minute reaction. |
| Cytotoxicity | Dependent on copper and ligand concentration. Can be minimized with optimized protocols. For instance, cell viability can be maintained at over 75% after a 10-minute reaction with a cell-penetrating peptide-tethered Cu(I) ligand. Without a ligand, 50 µM CuSO₄ can lead to appreciable toxicity (~75% cell viability). | Generally low due to the absence of a copper catalyst. However, the specific cyclooctyne used can have some effects, with some exhibiting off-target reactivity. |
Signaling Pathway and Experimental Workflow Diagrams
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Pathway.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Pathway.
Comparison of Experimental Workflows for CuAAC and SPAAC.
Detailed Experimental Protocols
The following are generalized protocols for the FAM labeling of a biomolecule (e.g., a protein or oligonucleotide) using both CuAAC and SPAAC. It is crucial to optimize reagent concentrations and reaction times for each specific application.
Protocol 1: FAM Labeling using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a representative procedure for labeling an alkyne-modified biomolecule with a FAM-azide.
Materials:
-
Alkyne-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
FAM-azide stock solution (e.g., 10 mM in DMSO).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Copper(I)-stabilizing ligand stock solution (e.g., 100 mM THPTA in water).
-
Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared).
-
Purification supplies (e.g., size-exclusion chromatography column or ethanol precipitation reagents).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified biomolecule with the appropriate buffer.
-
Addition of Reagents: Add the FAM-azide stock solution to the reaction mixture to a final concentration of 2-5 equivalents relative to the biomolecule.
-
Catalyst Preparation: In a separate tube, premix the CuSO₄ and THPTA ligand solutions. A 1:5 molar ratio of Cu:ligand is often used to minimize copper-mediated damage.
-
Initiation of Reaction: Add the CuSO₄/ligand mixture to the reaction tube, followed by the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentrations of the catalyst components should be optimized, but typical ranges are 50-500 µM for CuSO₄ and 250-2500 µM for the ligand.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the FAM-labeled biomolecule from excess reagents using an appropriate method such as size-exclusion chromatography or ethanol precipitation.
-
Analysis: Confirm labeling and quantify the efficiency using methods such as fluorescence spectroscopy or mass spectrometry.
Protocol 2: FAM Labeling using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a typical procedure for labeling an azide-modified biomolecule with a FAM-cyclooctyne (e.g., FAM-DBCO).
Materials:
-
Azide-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
FAM-DBCO stock solution (e.g., 10 mM in DMSO).
-
Purification supplies (e.g., size-exclusion chromatography column or dialysis cassette).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified biomolecule with the appropriate buffer.
-
Addition of Labeling Reagent: Add the FAM-DBCO stock solution to the reaction mixture. A molar excess of 1.5 to 10-fold of the FAM-DBCO over the biomolecule is a common starting point.
-
Incubation: Incubate the reaction at room temperature or 37°C for 2-12 hours, protected from light. The optimal incubation time will depend on the specific cyclooctyne and the concentration of the reactants.
-
Purification: Purify the FAM-labeled biomolecule to remove unreacted FAM-DBCO using a suitable method like size-exclusion chromatography or dialysis.
-
Analysis: Characterize the FAM-labeled product and determine the labeling efficiency using appropriate analytical techniques.
Conclusion: Making the Right Choice for Your Research
The decision between CuAAC and SPAAC for FAM labeling is ultimately dictated by the specific requirements of the experiment.
Choose CuAAC when:
-
Speed is critical: The rapid kinetics of CuAAC are ideal for applications requiring fast labeling.
-
Working in vitro: When cytotoxicity is not a concern, the high efficiency and speed of CuAAC make it an excellent choice for labeling purified biomolecules.
-
Small modifications are necessary: The smaller size of the alkyne and azide groups in CuAAC can minimize potential interference with the biomolecule's function.
Choose SPAAC when:
-
Biocompatibility is paramount: For live-cell imaging, in-vivo studies, or any application involving living systems, the catalyst-free nature of SPAAC is essential to avoid copper-induced toxicity.
-
Long-term studies are required: The lower intrinsic toxicity of SPAAC allows for extended experimental timelines.
-
Simplicity is desired: The absence of a catalyst system simplifies the experimental setup.
By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can confidently select the most appropriate click chemistry tool to achieve their FAM labeling goals.
References
A Head-to-Head Comparison of Green Fluorophores for Bioconjugation: 6-FAM Azide vs. Alexa Fluor 488 Azide, FITC Azide, and Cy2 Azide
For researchers, scientists, and drug development professionals engaged in molecular biology, cell imaging, and diagnostics, the selection of a fluorescent label is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective, data-driven comparison of the photostability and performance of 6-FAM azide against other popular green-emitting fluorophore azides: Alexa Fluor 488 azide, FITC azide, and Cy2 azide. The focus is on providing actionable data and detailed methodologies to enable informed decisions for applications requiring high sensitivity and stability.
Executive Summary
Quantitative Data Presentation
The selection of a fluorophore is often a balance between brightness and photostability. Brightness is a function of the molar extinction coefficient and the quantum yield. The following table summarizes the key photophysical properties of the compared green fluorophores.
| Property | 6-FAM Azide | Alexa Fluor 488 Azide | FITC Azide | Cy2 Azide |
| Excitation Max (nm) | ~494-496 | ~495 | ~494 | ~492 |
| Emission Max (nm) | ~516-520 | ~519 | ~520 | ~510 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~75,000 - 83,000 | ~71,000 | ~75,000 | ~150,000 |
| Quantum Yield (Φ) | ~0.9 | ~0.92 | ~0.9 | ~0.12 |
| Photostability | Moderate | High | Low to Moderate | Low |
| pH Sensitivity | Sensitive to pH changes | Insensitive over a wide pH range (pH 4-10) | Sensitive to pH changes | Moderate |
Key Insights from the Data:
-
Brightness: While Cy2 has a significantly higher molar extinction coefficient, its very low quantum yield results in lower overall brightness compared to the other dyes. Alexa Fluor 488 and 6-FAM exhibit the highest quantum yields, making them exceptionally bright.
-
Photostability: Alexa Fluor 488 is widely recognized for its high photostability, making it the preferred choice for experiments requiring prolonged or repeated imaging.[1][2][3] 6-FAM and FITC are known to be more prone to photobleaching.[4] Cy2 is also noted to be less photostable in aqueous media.[5]
-
pH Sensitivity: Fluorescein-based dyes like 6-FAM and FITC are sensitive to pH, with their fluorescence diminishing in acidic environments. Alexa Fluor 488 maintains its fluorescence over a broad pH range, ensuring more reliable results in varying cellular contexts.
Experimental Protocols
A standardized and well-controlled experimental setup is crucial for the accurate comparison of fluorophore photostability. Below is a detailed protocol for a typical photobleaching experiment.
Protocol: Photostability Comparison of Fluorescent Dyes
Objective: To quantify and compare the photobleaching rates of different fluorescent dyes under controlled illumination conditions.
Materials:
-
Fluorophore-azide conjugates (6-FAM azide, Alexa Fluor 488 azide, FITC azide, Cy2 azide)
-
Alkyne-modified biomolecule (e.g., alkyne-modified oligonucleotide or protein)
-
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction components (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper chelator like TBTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microscope slides and coverslips
-
Antifade mounting medium (optional, for a separate comparison)
-
Fluorescence microscope equipped with a suitable light source (e.g., mercury lamp, xenon lamp, or laser), appropriate filter sets for green fluorescence (e.g., FITC/GFP filter set), and a sensitive camera (e.g., sCMOS or EMCCD).
Procedure:
-
Bioconjugation:
-
Conjugate each fluorophore-azide to the alkyne-modified biomolecule using a standard CuAAC "click chemistry" protocol.
-
Purify the labeled biomolecules to remove unconjugated dye.
-
Determine the degree of labeling (DOL) for each conjugate using spectrophotometry to ensure a comparable number of fluorophores per biomolecule.
-
-
Sample Preparation:
-
Prepare a solution of each fluorescently labeled biomolecule in PBS at a concentration that provides a good signal-to-noise ratio without significant self-quenching.
-
Immobilize the labeled biomolecules on a microscope slide. This can be achieved by allowing a drop of the solution to dry on the slide or by using a suitable surface chemistry for covalent attachment.
-
Mount a coverslip over the sample using PBS. For a separate comparison, another set of samples can be mounted with an antifade reagent.
-
-
Microscope Setup and Image Acquisition:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Use the same objective lens (e.g., 60x or 100x oil immersion) and camera settings (gain, exposure time) for all samples.
-
Set the excitation light intensity to a constant and moderate level. It is crucial to use the same light intensity for all measurements. The light intensity at the sample can be measured using a power meter.
-
Select a region of interest (ROI) for each sample.
-
-
Photobleaching Experiment:
-
Acquire an initial image (time point 0) of the ROI.
-
Continuously illuminate the ROI with the excitation light.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 5 or 10 seconds) for a total duration sufficient to observe significant photobleaching (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the ROI in each image of the time-lapse series using image analysis software (e.g., ImageJ/Fiji).
-
Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity at each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time 0).
-
Plot the normalized fluorescence intensity as a function of time for each fluorophore.
-
Determine the photobleaching half-life (t₁/₂) for each fluorophore, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified Jablonski diagram illustrating the primary pathways of photobleaching.
Caption: Experimental workflow for comparing fluorophore photostability.
Conclusion
For researchers prioritizing signal stability and robustness in their fluorescence-based assays, Alexa Fluor 488 azide is the standout choice among the green fluorophores compared . Its superior photostability and pH insensitivity translate to more reliable and reproducible data, especially in demanding applications like time-lapse live-cell imaging and quantitative microscopy. While 6-FAM azide and FITC azide offer bright initial signals, their susceptibility to photobleaching and pH sensitivity can be limiting factors. Cy2 azide, despite its high extinction coefficient, is hampered by a low quantum yield and poor photostability in aqueous solutions. Ultimately, the choice of fluorophore will depend on the specific experimental requirements, including the imaging modality, duration, and the need for quantitative accuracy. The provided protocol offers a framework for researchers to perform their own in-house comparisons to determine the optimal fluorophore for their specific application and instrumentation.
References
- 1. A two-photon FRAP protocol to measure the stereociliary membrane diffusivity in rat cochlear hair cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. flowcytometrynet.com [flowcytometrynet.com]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]
Safety Operating Guide
Proper Disposal of FAM Azide, 6-Isomer: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents are paramount to ensuring a safe laboratory environment. This guide provides essential safety and logistical information for the proper disposal of FAM azide, 6-isomer, a fluorescent dye commonly used in bioconjugation and click chemistry.
This compound, while a valuable tool in molecular biology and drug discovery, contains an azide functional group. Organic azides are energetic compounds that can be sensitive to shock, heat, and friction. A critical safety concern is their potential to form highly explosive heavy metal azides if they come into contact with metals such as lead or copper, which can be present in plumbing systems. Furthermore, acidification of azides can generate hydrazoic acid, a substance that is both highly toxic and explosive. Therefore, under no circumstances should this compound, or any waste containing this compound, be disposed of down the drain without prior deactivation.
All waste containing this compound is considered hazardous and must be managed through an approved hazardous waste program. The following procedures outline the necessary steps for the chemical deactivation and disposal of this compound, ensuring the safety of laboratory personnel and compliance with institutional and regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: All handling and deactivation procedures must be performed in a certified chemical fume hood to avoid the inhalation of any potentially harmful vapors.
-
Avoid Incompatibilities: Keep this compound and its waste streams away from incompatible materials. This includes acids (which can form hydrazoic acid), heavy metals and their salts (which can form explosive metal azides), and strong oxidizing agents.
-
Use of Proper Tools: When handling solid this compound, use spatulas made of non-metallic materials like plastic or ceramic to prevent the formation of shock-sensitive metal azides.
Quantitative Data for Disposal Planning
For the safe and effective deactivation of this compound, precise quantities of reagents are necessary. The following table provides a summary of the required amounts for the deactivation protocol detailed below.
| Parameter | Value/Instruction |
| Waste Solution Concentration | Prepare a dilute aqueous solution of this compound waste (≤ 5% w/v). |
| Deactivating Agent | 20% (w/v) aqueous solution of Sodium Nitrite (NaNO₂) |
| Acidifying Agent | 20% (v/v) aqueous solution of Hydrochloric Acid (HCl) |
| Sodium Nitrite Ratio | Use approximately 1.5 g of sodium nitrite for every 1 g of FAM azide. |
| Final pH after Deactivation | Adjust to a neutral pH (6.0 - 8.0) before final disposal. |
| Incompatible Materials | Acids, heavy metals (e.g., lead, copper), metal salts, halogenated solvents. |
Experimental Protocol: Chemical Deactivation of this compound Waste
This protocol describes the chemical neutralization of dilute this compound waste solutions using nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. This reaction converts the azide group into harmless nitrogen gas.
Materials:
-
Dilute aqueous waste solution of this compound (≤ 5% w/v)
-
20% (w/v) aqueous solution of sodium nitrite (NaNO₂)
-
20% (v/v) aqueous solution of hydrochloric acid (HCl)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
pH paper or pH meter
-
Gas outlet tube leading to a gas trap or the back of the fume hood
Procedure:
-
Setup: Assemble the three-necked flask with the magnetic stirrer, dropping funnel, and gas outlet in a chemical fume hood.
-
Initial Solution: Place the dilute this compound waste solution into the three-necked flask and begin stirring.
-
Addition of Sodium Nitrite: Slowly add the 20% sodium nitrite solution to the stirring azide waste. Ensure a 40-50% excess of sodium nitrite relative to the amount of FAM azide.
-
Acidification: Carefully and gradually add the 20% hydrochloric acid solution from the dropping funnel. This order of addition is critical. Adding the acid before the sodium nitrite can lead to the formation of dangerous hydrazoic acid.
-
Reaction Monitoring: The addition of acid will initiate the reaction, which produces nitrogen gas. Continue stirring and adding acid dropwise until gas evolution ceases.
-
pH Check: After the reaction is complete, check the pH of the solution to ensure it is acidic, confirming that the reaction has gone to completion.
-
Verification of Azide Destruction (Optional but Recommended): To confirm the complete destruction of the azide, a spot test can be performed. In a separate container, add a small drop of the treated solution to a ferric chloride solution. A red color indicates the presence of residual azide, and further treatment is necessary.
-
Neutralization: Once the absence of azide is confirmed, neutralize the solution by carefully adding a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is between 6.0 and 8.0.
-
Final Disposal: The neutralized solution, now free of reactive azides, should be collected in a designated aqueous hazardous waste container for disposal through your institution's Environmental Health and Safety (EHS) office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Safeguarding Your Research: A Guide to Handling FAM Azide, 6-Isomer
Researchers and scientists working with FAM azide, 6-isomer, a fluorescent dye and click chemistry reagent, must adhere to stringent safety protocols to mitigate the inherent risks associated with its azide functional group. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Immediate Safety Concerns and Personal Protective Equipment (PPE)
This compound, like other organic azides, is an energetic compound that can be sensitive to heat, light, shock, and friction. The primary hazards include potential explosive decomposition and toxicity. Therefore, strict adherence to PPE protocols is mandatory.
Engineering Controls are the first line of defense. All work with this compound must be conducted in a certified chemical fume hood. For any procedures involving larger quantities or the potential for splashing, a blast shield should be used.
A comprehensive list of recommended PPE is detailed in the table below.
| Protection Type | Required PPE | Specifications & Rationale |
| Hand Protection | Double-gloved nitrile exam gloves. For high-toxicity situations, silver shield gloves worn under nitrile gloves are recommended. | Azides can be absorbed through the skin; double-gloving provides an extra layer of protection against contamination. |
| Eye & Face Protection | Chemical safety glasses or splash goggles. A full-face shield worn over goggles is required when there is a risk of splashes or explosion. | Protects against splashes and potential explosions. Safety goggles should be tightly fitting (EN 166 compliant).[1] |
| Body Protection | A fully buttoned lab coat is mandatory. For potential exposure to dry particles or liquid suspensions, Tyvek sleeves or a gown are recommended. | Prevents skin contact with the azide compound. |
| Respiratory Protection | Necessary when dust formation is possible. | A particulate filter device (e.g., P1) should be used. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow provides a procedural guide for the safe handling of this compound in the laboratory.
Key Handling Precautions:
-
Avoid Incompatibilities: Keep this compound away from acids, heavy metals (such as lead and copper), metal salts, and halogenated solvents.[2] Contact with acids can generate highly toxic and explosive hydrazoic acid.[2] Reactions with metals can form extremely shock-sensitive metal azides.[2]
-
Use Appropriate Tools: Use non-metal (e.g., plastic or ceramic) spatulas for handling the solid compound to prevent the formation of explosive metal azides.[2]
-
Work on a Small Scale: Always work with the smallest quantity of the azide compound possible to minimize the potential hazard.
Storage and Stability
Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions.
| Parameter | Condition | Rationale |
| Temperature | -20°C for long-term storage (months to years). 0-4°C for short-term storage (days to weeks). | Prevents thermal decomposition. |
| Light | Store in the dark. | Avoids light-induced degradation. |
| Atmosphere | Store in a dry place. | Prevents hydrolysis. |
| Shelf Life | At least 4 years when stored properly. | Ensures product integrity. |
| Shipping | Shipped at room temperature as a non-hazardous chemical. | The compound is stable for short periods at ambient temperature. |
Disposal Plan: Deactivation and Waste Management
Under no circumstances should this compound or its solutions be disposed of down the drain. All azide-containing waste is considered hazardous and must be managed through an approved hazardous waste program.
For dilute solutions of organic azides (typically <5%), chemical deactivation may be an option. This procedure is hazardous and should only be performed by trained personnel with appropriate safety measures in place.
Experimental Protocol: Deactivation of Dilute this compound Solutions
This is a general protocol for the destruction of dilute azide solutions and should be reviewed and adapted by qualified safety personnel before implementation.
Materials:
-
Dilute solution of this compound (<5% in an aqueous-compatible solvent)
-
20% aqueous solution of sodium nitrite (NaNO₂)
-
Dilute sulfuric acid or hydrochloric acid
-
Three-necked flask equipped with a stirrer, dropping funnel, and a gas outlet tube
-
Ice bath
-
pH indicator paper or pH meter
Procedure:
-
Setup: In a chemical fume hood, place the dilute azide solution in the three-necked flask and begin stirring in an ice bath.
-
Acidification: Slowly add dilute acid to the solution until it is acidic (pH ~3). This step should be done with extreme caution as it can generate hydrazoic acid.
-
Deactivation: Slowly add the 20% sodium nitrite solution from the dropping funnel. A common recommendation is to use a 40% excess of sodium nitrite (approximately 1.5 g of sodium nitrite for every 1 g of azide). The reaction will produce nitrogen gas and nitrogen oxides.
-
Completion: Continue stirring until gas evolution ceases.
-
Neutralization: After the reaction is complete, neutralize the solution with a dilute base (e.g., sodium hydroxide) to a pH between 6 and 9.
-
Waste Collection: Collect the deactivated solution in a dedicated, clearly labeled hazardous waste container. The label must state "Azide Waste (Deactivated)" and list the chemical contents.
-
Final Disposal: Arrange for pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
By implementing these safety and handling procedures, researchers can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
